2,3-Dimethyl-5-nitro-2H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dimethyl-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)10-11(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLFEOXDVSNQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2,3-Dimethyl-5-nitro-2H-indazole: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
Indazoles are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The indazole nucleus is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4]
The introduction of a nitro group, particularly at the 5-position, is a common strategy in drug design to modulate the electronic properties of the scaffold and enhance biological activity.[5][6][7] Several 5-nitroindazole derivatives have demonstrated potent activity against various pathogens, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.[5][6][8] This activity is often linked to the bioreduction of the nitro group within the target organism, leading to the formation of reactive nitrogen species that induce cellular damage.[5][7]
This guide focuses on the specific isomer This compound . While its 6-nitro counterpart is a well-documented intermediate in the synthesis of the anticancer drug Pazopanib,[9][10][11][12] the 5-nitro isomer remains a less explored chemical entity. This document aims to fill this knowledge gap by providing a detailed technical overview, including a proposed synthesis, characterization protocols, and an exploration of its potential therapeutic applications based on the established bioactivity of related 5-nitroindazoles.
Physicochemical and Structural Properties
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | [13] |
| Molecular Weight | 191.19 g/mol | [13] |
| CAS Number | 1588440-92-9 | [13][14] |
| Appearance | Predicted to be a yellow solid | Inferred from related nitro-indazoles[11][12][15] |
| Purity | >95.0% (as commercially available) | [13] |
| InChI Key | QHLFEOXDVSNQHC-UHFFFAOYSA-N | [13] |
The structure of this compound consists of a bicyclic indazole core with methyl groups at positions 2 and 3, and a nitro group at position 5. The indazole ring system is known to be nearly planar.[15]
Synthesis and Purification: A Proposed Methodology
A practical synthetic route to this compound can be adapted from established procedures for the N-alkylation of indazoles. A plausible approach involves the methylation of 3-methyl-5-nitro-1H-indazole.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 3-methyl-5-nitro-1H-indazole. The first step involves the methylation of the indazole nitrogen at the N2 position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of the 6-nitro isomer.[16]
Materials:
-
3-Methyl-5-nitro-1H-indazole
-
Dimethyl carbonate (DMC)
-
Triethylenediamine (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-5-nitro-1H-indazole and triethylenediamine (DABCO) in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (DMC) dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture and stir for 15 minutes to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Structural Elucidation and Characterization
The following analytical techniques are essential for confirming the structure and purity of the synthesized this compound.
Spectroscopic Data (Predicted)
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to two distinct methyl groups, and aromatic protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the two methyl carbons, and the carbons of the bicyclic aromatic system. |
| IR Spectroscopy | Characteristic absorption bands for the C-H, C=C, C=N, and N-O (from the nitro group) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ). |
Sample Preparation Protocols
-
NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film.
-
Mass Spectrometry: Dissolve the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by techniques such as electrospray ionization (ESI).
Reactivity and Potential Chemical Transformations
The chemical reactivity of this compound is primarily governed by the nitro group and the indazole ring system.
Reduction of the Nitro Group
A key transformation with significant implications for drug development is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 2,3-dimethyl-2H-indazol-5-amine is a valuable intermediate for the synthesis of a diverse range of derivatives.
Caption: Reaction scheme for the reduction of the nitro group.
Electrophilic Substitution
The indazole ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing nitro group will deactivate the ring towards this type of reaction.[17]
Potential Applications in Drug Discovery
The 5-nitroindazole scaffold is a well-established pharmacophore with proven efficacy against a range of protozoan parasites.[5][6][8][18] This suggests that this compound could be a promising candidate for the development of new antiparasitic agents.
Antiparasitic Activity
-
Trypanocidal Activity: Derivatives of 5-nitroindazole have shown remarkable in vitro activity against Trypanosoma cruzi.[5][8] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the generation of cytotoxic radical species.[5]
-
Anti-Acanthamoeba Activity: 5-nitroindazole derivatives have also demonstrated effectiveness against Acanthamoeba castellanii, a causative agent of serious human infections.[6]
Proposed In Vitro Screening Protocol
To evaluate the therapeutic potential of this compound, the following initial screening assays are recommended:
-
Antiparasitic Assays:
-
Determine the half-maximal inhibitory concentration (IC₅₀) against the clinically relevant forms of parasites such as Trypanosoma cruzi (amastigotes) and Acanthamoeba castellanii (trophozoites and cysts).
-
-
Cytotoxicity Assays:
-
Evaluate the in vitro cytotoxicity against a mammalian cell line (e.g., Vero cells) to determine the selectivity index (SI), which is a measure of the compound's toxicity to the parasite versus the host cells.
-
-
Mechanism of Action Studies:
-
Investigate the compound's ability to induce oxidative stress in the target parasites through assays that measure the production of reactive oxygen species (ROS).
-
Conclusion
This compound represents an under-explored molecule with significant potential in the field of drug discovery, particularly in the development of novel antiparasitic agents. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation. By leveraging the established chemistry and biological activity of the 5-nitroindazole scaffold, researchers can efficiently explore the therapeutic promise of this compound. Further investigation into its mechanism of action and structure-activity relationships will be crucial in advancing this molecule as a potential lead for new drug development programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Buy 5-Nitroindazole | 5401-94-5 [smolecule.com]
- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 15. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 17. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,3-Dimethyl-5-nitro-2H-indazole (CAS No. 1588440-92-9): Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2,3-Dimethyl-5-nitro-2H-indazole, a heterocyclic compound with potential applications in drug discovery and development. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogs, particularly 5-nitroindazoles and the isomeric 2,3-Dimethyl-6-nitro-2H-indazole, to project its physicochemical properties, plausible synthetic routes, and potential biological activities. This approach is intended to provide researchers, scientists, and drug development professionals with a robust framework for initiating and advancing research on this compound.
Introduction to the Indazole Scaffold and the Significance of Nitro-Substitution
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for diverse functionalization and three-dimensional orientations that facilitate interactions with various biological targets. Nitro-substituted indazoles, in particular, have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological applications.[3][4] The position of the nitro group on the indazole ring profoundly influences the molecule's electronic properties and, consequently, its biological activity and metabolic stability. This guide focuses on the 5-nitro substituted isomer, this compound.
Physicochemical and Structural Properties
While experimental data for this compound is not extensively documented, we can infer its properties based on its structure and data from its well-studied isomer, 2,3-Dimethyl-6-nitro-2H-indazole.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | This compound (Predicted) | 2,3-Dimethyl-6-nitro-2H-indazole (Experimental) |
| CAS Number | 1588440-92-9 | 444731-73-1 |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol | 191.19 g/mol [5][6][7] |
| Melting Point | Not available | 183-186 °C[5] |
| Boiling Point | Predicted: ~377 °C | Predicted: 377.0±22.0 °C[5] |
| Density | Predicted: ~1.36 g/cm³ | Not available |
| Appearance | Likely a yellow solid | Yellow solid[8] |
The structural characteristics of the 6-nitro isomer have been elucidated by X-ray crystallography, revealing a nearly planar indazole ring system.[8][9] It is highly probable that the 5-nitro isomer adopts a similar planar conformation, which is crucial for potential interactions with flat hydrophobic regions of biological targets.
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of 5-nitroindazole and subsequent N-alkylation. The following is a proposed multi-step synthesis protocol.
Step 1: Synthesis of 5-Nitroindazole
This initial step is based on the well-documented diazotization of 2-amino-5-nitrotoluene.[10]
-
Materials: 2-amino-5-nitrotoluene, glacial acetic acid, sodium nitrite, water, methanol, decolorizing charcoal.
-
Procedure:
-
Dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) in a 5-L round-bottom flask equipped with a mechanical stirrer.
-
Prepare a solution of sodium nitrite (0.36 mol) in water (60 ml).
-
Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once. Maintain the temperature below 25°C during this addition.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure on a steam bath.
-
Add 200 ml of water to the residue and stir to form a slurry.
-
Filter the product, wash thoroughly with cold water, and dry at 80-90°C to yield crude 5-nitroindazole.
-
Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure, pale yellow needles of 5-nitroindazole.[10]
-
Step 2: N-Methylation of 5-Nitroindazole to 3-Methyl-5-nitro-1H-indazole
The next phase involves the methylation of the 5-nitroindazole. This step is inferred from general indazole chemistry and may require optimization to favor methylation at the 3-position.
-
Materials: 5-nitroindazole, a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide), a base (e.g., sodium hydroxide, potassium carbonate), and a suitable solvent (e.g., acetone, DMF).
-
Procedure:
-
Dissolve 5-nitroindazole in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Slowly add the methylating agent to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-methyl-5-nitro-1H-indazole. Purification may be achieved by column chromatography or recrystallization.
-
Step 3: N-Methylation of 3-Methyl-5-nitro-1H-indazole to this compound
The final step involves the second methylation at the N-2 position. This proposed method is adapted from the synthesis of the 6-nitro isomer.[5][11][12]
-
Materials: 3-methyl-5-nitro-1H-indazole, dimethyl carbonate (DMC), triethylenediamine (DABCO), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-methyl-5-nitro-1H-indazole and DABCO in DMF in a reaction flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate dropwise to the reaction mixture.
-
Heat the reaction system to reflux and stir for 6 hours.
-
After completion, cool the mixture to room temperature.
-
Add water to the mixture and stir for 15 minutes to precipitate the solid product.
-
Collect the solid by filtration and dry to yield this compound.
-
Potential Biological Activities and Therapeutic Applications
The biological profile of this compound remains to be elucidated. However, based on the known activities of other 5-nitroindazole derivatives, several therapeutic areas warrant investigation.
4.1. Antiprotozoal Activity
Derivatives of 5-nitroindazole have demonstrated significant activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.[2][13][14] The nitro group is often crucial for the mechanism of action, which can involve the generation of radical species that induce oxidative stress within the parasite.[14]
4.2. Antineoplastic Activity
Several studies have reported the antineoplastic properties of 5-nitroindazoles against various cancer cell lines.[15][16] The proposed mechanisms often involve the modulation of cell cycle pathways and the induction of apoptosis. Given that the 6-nitro isomer is a key intermediate in the synthesis of the tyrosine kinase inhibitor Pazopanib, it is plausible that this compound could serve as a scaffold for the development of novel anticancer agents.[11][17]
4.3. Nitric Oxide Synthase (NOS) Inhibition
Other nitroindazole isomers, such as 7-nitroindazole, are known inhibitors of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS).[1][18] Inhibition of nNOS has therapeutic potential in neurological disorders characterized by excitotoxicity and neuroinflammation. While the inhibitory profile of the 5-nitro isomer is unknown, this represents another avenue for pharmacological investigation.
Future Directions and Conclusion
This compound represents an under-investigated molecule with significant potential in medicinal chemistry. The immediate research priorities should be the validation of the proposed synthetic route and the comprehensive characterization of its physicochemical properties. Following this, a systematic screening of its biological activities, particularly in the areas of oncology and infectious diseases, is strongly recommended. The insights provided in this guide, though partly predictive, offer a solid foundation for researchers to unlock the therapeutic potential of this promising compound.
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 6. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 12. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 18. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-Dimethyl-5-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, focusing on the regioselective N-methylation of a substituted indazole precursor. Detailed experimental protocols, mechanistic insights, and characterization data are presented to offer a thorough understanding of the process. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a practical and scientifically grounded resource for the preparation of this and structurally related molecules.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The indazole scaffold, consisting of a fused benzene and pyrazole ring system, serves as a privileged structure in the design of novel therapeutic agents. The introduction of various substituents onto this core structure allows for the fine-tuning of biological activity, leading to the development of drugs with a wide range of applications, including oncology, inflammation, and infectious diseases.
The target molecule of this guide, this compound, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural isomer, 2,3-dimethyl-6-nitro-2H-indazole, is a well-documented precursor to the anticancer drug Pazopanib.[2][3] The synthetic strategies and mechanistic principles discussed herein are therefore of broad relevance to the synthesis of a variety of substituted indazoles.
Synthetic Strategy: The Challenge of Regioselectivity
The most logical and convergent synthetic approach to this compound involves the N-methylation of a suitable precursor, namely 3-methyl-5-nitro-1H-indazole. However, the N-alkylation of indazoles presents a significant regioselectivity challenge. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to a mixture of N1 and N2-alkylated regioisomers.[4][5]
The regiochemical outcome of the alkylation is influenced by a delicate interplay of steric and electronic factors of the indazole core, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent.[4][5]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, reaction conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, tend to favor the formation of the thermodynamically more stable N1-alkylated product.[3] Conversely, conditions that favor kinetic control can lead to the preferential formation of the N2-alkylated isomer.
-
Influence of Substituents: The position of electron-withdrawing groups, such as the nitro group, on the benzene ring can significantly influence the nucleophilicity of the N1 and N2 atoms and, consequently, the regioselectivity of the alkylation. For 5-nitroindazole, methylation under neutral conditions predominantly yields the 1-methyl derivative, while under acidic conditions, the 2-methyl derivative is the sole product.[4] This highlights the critical role of reaction conditions in directing the methylation to the desired nitrogen.
The proposed synthetic pathway for this compound is outlined below:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor, 3-methyl-5-nitro-1H-indazole, and its subsequent N-methylation to yield the final product.
Synthesis of 3-Methyl-5-nitro-1H-indazole
The synthesis of the precursor can be achieved through the nitration of 3-methyl-1H-indazole.
Materials and Reagents:
-
3-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
Procedure: [6]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-methyl-1H-indazole in concentrated sulfuric acid. The dissolution should be performed in an ice-water bath to manage the exothermic process.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice-water bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methyl-1H-indazole, maintaining the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Synthesis of this compound
The following protocol is adapted from the well-established methods for the N-methylation of the analogous 3-methyl-6-nitro-1H-indazole, which is known to favor the formation of the N2-methylated product.[3][7]
Materials and Reagents:
-
3-Methyl-5-nitro-1H-indazole
-
Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or Acetone as solvent
-
Water
-
Ethyl Acetate for extraction
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 3-methyl-5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents).
-
Addition of Methylating Agent: Add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Characterization Data
The structural elucidation of the final product, this compound, is crucial to confirm its identity and purity. The following table summarizes the expected and reported characterization data.
| Analysis | Expected Data for this compound | Reference Data (Related Compounds) |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂ (for 6-nitro isomer)[8] |
| Molecular Weight | 191.19 g/mol | 191.19 g/mol (for 6-nitro isomer)[8] |
| Appearance | Light yellow to yellow solid | Light yellow to yellow solid (for 6-nitro isomer)[9] |
| ¹H NMR | Signals corresponding to two methyl groups and three aromatic protons. The chemical shifts will be influenced by the nitro group at the 5-position. | For 2,3-dimethyl-6-nitro-2H-indazole (in DMSO-d₆): δ 2.67 (s, 3H), 4.14 (s, 3H), 7.73 (d, J = 9.2 Hz, 1H), 7.93 (d, J = 8.8 Hz, 1H), 8.51 (s, 1H).[7] |
| ¹³C NMR | Signals for nine distinct carbon atoms, including two methyl carbons and seven aromatic/heterocyclic carbons. | Specific data for the 5-nitro isomer is not readily available in the searched literature. General indazole spectra show characteristic shifts for the fused ring system.[5] |
| Mass Spectrometry | [M+H]⁺ at m/z 192.07 | MS data for 2-Methyl-5-nitro-2H-indazole is available. |
Safety Considerations
The synthesis of this compound involves the use of hazardous and corrosive chemicals. It is imperative to adhere to strict safety protocols.
-
Hazardous Chemicals: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Dimethyl sulfate and methyl iodide are toxic and carcinogenic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.
-
Fume Hood: All operations must be conducted in a certified chemical fume hood.
-
Exothermic Reactions: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful regioselective N-methylation of a 3-methyl-5-nitro-1H-indazole precursor. By carefully selecting the reaction conditions, particularly the base and solvent, it is possible to favor the formation of the desired N2-alkylated product. This guide provides a comprehensive framework for undertaking this synthesis, from the preparation of the starting material to the characterization of the final product. The principles and protocols outlined herein are not only applicable to the target molecule but also serve as a valuable resource for the synthesis of other substituted indazole derivatives, which continue to be a fertile ground for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. rroij.com [rroij.com]
- 9. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 2,3-Dimethyl-5-Nitro-2H-Indazole: An Integrated Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Isomeric Challenge of N-Alkylated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of N-substituted indazoles, however, is often complicated by the formation of a mixture of N-1 and N-2 regioisomers.[3][4] The parent 1H-indazole exists in tautomeric equilibrium, with the 1H-tautomer being thermodynamically more stable than the 2H form.[1][5] However, alkylation reactions can proceed under kinetic or thermodynamic control, and the final product ratio is highly sensitive to the nature of the electrophile, base, and solvent system used.[5]
The distinction is critical. The N-1 isomer possesses a "benzenoid" character, while the N-2 isomer has a "quinonoid" structure.[3] This fundamental electronic difference profoundly impacts molecular geometry, dipole moment, and, crucially, the ability to interact with biological targets. Therefore, an unassailable structural assignment is not merely an analytical exercise but a prerequisite for meaningful biological evaluation and intellectual property protection. This guide addresses the specific challenge of confirming the structure of 2,3-dimethyl-5-nitro-2H-indazole, differentiating it from its primary regioisomer, 1,3-dimethyl-5-nitro-1H-indazole, and other potential positional isomers.
Foundational Analysis: Confirming Composition and Key Functionality
Before delving into complex structural analysis, we first confirm the molecular formula and the presence of key functional groups. This foundational data provides the necessary constraints for subsequent, more detailed investigations.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in analyzing any newly synthesized compound is to confirm that it has the correct elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides the necessary mass accuracy to confidently assign a molecular formula.
Protocol: The compound is analyzed by electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. A positive ion mode is typically sufficient to observe the protonated molecule [M+H]⁺.
Trustworthiness: By comparing the measured mass to the theoretical exact mass, we can eliminate alternative elemental compositions. For the target molecule, C₉H₉N₃O₂, the expected mass provides a clear pass/fail criterion.
Data Presentation:
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₉H₉N₃O₂ | - | - |
| Exact Mass [M] | 191.0695 | - | - |
| [M+H]⁺ | 192.0773 | 192.0771 | -1.0 |
Table 1: Representative HRMS data for confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it does not provide detailed connectivity information, it serves as a crucial validation checkpoint. For our target molecule, the most informative signals will be the N-O stretches of the nitro group and the C-H stretches of the aromatic and methyl groups.
Trustworthiness: The presence of strong, characteristic absorptions in the expected regions for the nitro group provides compelling evidence for successful nitration. The absence of a broad N-H stretch (typically >3100 cm⁻¹) confirms that the indazole nitrogen has been fully substituted.
Data Presentation:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1360 - 1340 |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Aliphatic C-H (CH₃) | Stretch | ~2980 - 2850 |
| Aromatic C=C | Stretch | ~1600, ~1475 |
Table 2: Key expected vibrational frequencies in the IR spectrum.
The Core of Elucidation: Advanced NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed covalent structure of organic molecules in solution. A multi-dimensional approach is essential to unambiguously establish atomic connectivity and, critically, the regiochemistry of the N-alkylation.
One-Dimensional ¹H and ¹³C NMR
Expertise & Experience: The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment. The quinonoid system of a 2H-indazole exerts a distinct influence on the attached methyl groups and the benzene portion of the heterocycle compared to the benzenoid 1H-isomer.[6] Specifically, the N2-methyl group in a 2H-indazole is typically observed at a lower field (higher ppm) than an N1-methyl group due to its proximity to the C=N bond.
Trustworthiness: The predicted chemical shifts, based on established literature for related indazole systems, provide a robust hypothesis to test against experimental data.[7][8] A strong correlation between the observed and predicted spectra provides the first piece of evidence for the 2H-indazole structure.
Data Presentation:
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Comments |
| N2-CH₃ | ~4.1-4.2 | ~35-37 | Singlet |
| C3-CH₃ | ~2.6-2.7 | ~12-14 | Singlet |
| H-4 | ~8.4-8.5 | ~118-120 | Doublet (d) |
| H-6 | ~7.9-8.0 | ~120-122 | Doublet of Doublets (dd) |
| H-7 | ~7.7-7.8 | ~110-112 | Doublet (d) |
| C-3 | - | ~145-147 | - |
| C-3a | - | ~121-123 | - |
| C-4 | - | ~118-120 | - |
| C-5 | - | ~142-144 | Nitro-bearing carbon |
| C-6 | - | ~120-122 | - |
| C-7 | - | ~110-112 | - |
| C-7a | - | ~148-150 | - |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆.
Two-Dimensional Correlation Spectroscopy
Expertise & Experience: While 1D NMR provides a list of signals, 2D NMR reveals how they are connected. Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for piecing together the carbon skeleton and definitively placing the substituents.[9]
Trustworthiness: HMBC correlations are based on through-bond J-couplings over two or three bonds. These correlations provide an irrefutable map of the molecular structure. The observation of a three-bond correlation from the N-methyl protons to the C3 carbon is a definitive marker for the 2,3-dimethyl substitution pattern. Crucially, a correlation from the N-methyl protons to C-7a confirms its placement at the N-2 position.
Mandatory Visualization:
Caption: Key expected HMBC correlations for structural confirmation.
The Decisive Experiment: Nuclear Overhauser Effect (NOE) Spectroscopy
Expertise & Experience: The final piece of the NMR puzzle, and often the most decisive for N-isomer assignment, is the Nuclear Overhauser Effect (NOE). This effect arises from through-space dipolar coupling, not through-bond coupling, and provides information about the spatial proximity of protons.[9]
Trustworthiness: For the 2H-indazole isomer, the N2-methyl group is located on the same side of the ring system as the H-7 proton. Therefore, a clear NOE correlation is expected between these two groups. Conversely, in the 1H-indazole isomer, the N1-methyl group is spatially distant from H-7 but close to H-7. The presence or absence of this specific N-CH₃ / H-7 correlation is the single most powerful NMR experiment to distinguish the two regioisomers.
Mandatory Visualization:
Caption: The critical through-space NOE relationship for isomer differentiation.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆). The sample must be thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Spectrometer Setup: Use a high-field spectrometer (≥500 MHz) for optimal resolution and sensitivity.
-
Parameter Optimization: Acquire a standard ¹H spectrum and calibrate the 90° pulse width.
-
NOESY Acquisition: Use a standard noesygpph pulse sequence. A key parameter is the mixing time (d8), which allows for the transfer of magnetization. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the NOE buildup.
-
Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform. Phase correct the spectrum and reference it.
-
Analysis: Look for the cross-peak correlating the N2-CH₃ singlet with the H-7 doublet.
Unambiguous Proof: Single-Crystal X-ray Crystallography
Authoritative Grounding: While the collective NMR data provides an exceptionally strong case, the "gold standard" for absolute, unambiguous structural proof is single-crystal X-ray crystallography.[10] This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystalline lattice.
Expertise & Experience: The primary challenge is often experimental: growing a high-quality, single crystal suitable for diffraction. Slow evaporation of a solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane mixtures) is a common starting point.
Trustworthiness: The resulting electron density map and refined atomic coordinates provide a definitive and incontrovertible picture of the molecular structure, including bond lengths, bond angles, and the precise location of all substituents. The output directly confirms the this compound structure. The crystal structure of the related isomer, 2,3-dimethyl-6-nitro-2H-indazole, has been reported and provides a useful comparison for expected crystallographic parameters.[11]
Data Presentation:
| Parameter | Representative Value (based on C₉H₉N₃O₂) |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | 6 - 10 |
| b (Å) | 7 - 12 |
| c (Å) | 10 - 15 |
| α, β, γ (°) | 90, ~90-105, 90 |
| Volume (ų) | ~450 - 600 |
| Z (molecules/cell) | 2 or 4 |
| Final R-factor | < 0.05 |
Table 4: Hypothetical but realistic crystallographic data for the target compound.
In Silico Corroboration: Computational Chemistry
Expertise & Experience: Computational methods serve as a powerful corroborative tool. By using Density Functional Theory (DFT), we can calculate the theoretical NMR chemical shifts for a proposed structure.[12][13] Comparing these calculated values with the experimental data for both the 2H- and 1H-isomers can provide strong quantitative support for our assignment.
Protocol:
-
Structure Generation: Build 3D models of both this compound and its 1,3-dimethyl-1H-indazole isomer.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[14][15]
-
NMR Calculation: Using the optimized geometry, calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., B3LYP/6-311++G(d,p)).[6]
-
Data Analysis: Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Calculate the correlation coefficient (R²) and mean absolute error (MAE) between the experimental and calculated shifts for each isomer.
Trustworthiness: The isomer whose calculated NMR data shows a significantly better correlation and lower MAE with the experimental data is the one most likely to be correct. This computational evidence, when combined with the definitive NOE and crystallography data, creates a virtually unassailable structural proof.
Mandatory Visualization:
Caption: Integrated workflow for definitive structure elucidation.
Conclusion
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
Spectroscopic Elucidation of 2,3-Dimethyl-5-nitro-2H-indazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dimethyl-5-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of public domain spectroscopic data for this specific isomer, this document will leverage comprehensive data from its closely related constitutional isomer, 2,3-Dimethyl-6-nitro-2H-indazole, to provide a thorough interpretation and predictive analysis. This approach allows for a robust exploration of the spectroscopic principles and techniques applicable to this class of compounds.
Molecular Structure and Isomeric Considerations
This compound and its 6-nitro isomer share the same molecular formula, C₉H₉N₃O₂, and molecular weight of 191.19 g/mol .[1] The key distinction lies in the position of the nitro (-NO₂) group on the benzene ring of the indazole core. This seemingly minor structural change has a significant impact on the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: A Comparative Analysis
Table 1: ¹H NMR Data of 2,3-Dimethyl-6-nitro-2H-indazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.51 | s | 1H | H-7 |
| 7.93 | d | 1H | H-5 |
| 7.73 | d | 1H | H-4 |
| 4.14 | s | 3H | N-CH₃ |
| 2.67 | s | 3H | C-CH₃ |
| Solvent: DMSO-d₆, Frequency: 400 MHz[2][3] |
Interpretation of the 6-nitro Isomer Spectrum:
-
The downfield singlet at 8.51 ppm is assigned to H-7, significantly deshielded by the anisotropic effect of the adjacent nitro group.
-
The two doublets at 7.93 ppm and 7.73 ppm correspond to the ortho-coupled H-5 and H-4 protons on the benzene ring.
-
The singlets at 4.14 ppm and 2.67 ppm are readily assigned to the N-methyl and C-methyl protons, respectively. The N-methyl protons are typically more deshielded due to the direct attachment to the electronegative nitrogen atom.
Predicted ¹H NMR Spectrum for this compound:
The shift in the nitro group's position from C-6 to C-5 would induce predictable changes in the aromatic region of the ¹H NMR spectrum.
-
H-4: This proton would experience the most significant deshielding due to its ortho position relative to the electron-withdrawing nitro group, likely appearing as a doublet at a very downfield chemical shift.
-
H-6: This proton, also ortho to the nitro group, would be similarly deshielded and appear as a doublet.
-
H-7: This proton, now meta to the nitro group, would be less deshielded compared to H-4 and H-6 and would appear as a doublet.
The methyl signals are expected to remain as singlets with similar chemical shifts to the 6-nitro isomer.
¹³C NMR Spectroscopy
While experimental ¹³C NMR data is not available, the predicted chemical shifts provide insight into the carbon environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted δ (ppm) for 5-nitro isomer | Predicted δ (ppm) for 6-nitro isomer |
| C3 | ~140 | ~139 |
| C3a | ~122 | ~121 |
| C4 | ~118 | ~115 |
| C5 | ~142 (C-NO₂) | ~119 |
| C6 | ~116 | ~145 (C-NO₂) |
| C7 | ~120 | ~110 |
| C7a | ~148 | ~147 |
| N-CH₃ | ~35 | ~35 |
| C-CH₃ | ~12 | ~12 |
The most notable difference would be the chemical shift of the carbon atom directly attached to the nitro group (ipso-carbon), which is significantly deshielded.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 3: Key IR Absorptions for Nitro-Indazole Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1550-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1300 | Strong | Symmetric NO₂ stretch |
| ~1200-1000 | Medium | C-N stretch |
The most characteristic peaks for this compound in an IR spectrum would be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring.
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z = 191, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A significant fragment at m/z = 145, resulting from the loss of the nitro group (46 Da).
-
Loss of a methyl radical: A fragment at m/z = 176 from the loss of a CH₃ group (15 Da).
-
Loss of HCN: Fragmentation of the indazole ring can lead to the loss of HCN (27 Da).
-
The fragmentation pattern can be complex, but these primary losses are expected to be prominent features in the electron ionization (EI) mass spectrum.
Experimental Protocol for MS Data Acquisition (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the expected structure.
Visualization of Molecular Structure and Spectroscopic Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, while challenged by the limited public availability of its data, can be effectively approached through a comparative study with its 6-nitro isomer. The principles of NMR, IR, and MS, coupled with a predictive understanding of substituent effects, provide a powerful toolkit for researchers in drug development and chemical sciences to elucidate and confirm the structure of such novel compounds. The methodologies and interpretations presented in this guide offer a robust framework for the characterization of nitro-indazole derivatives.
References
An In-depth Technical Guide to the Physical Characteristics of 2,3-Dimethyl-6-nitro-2H-indazole
A Note on Isomer Specificity: This guide focuses on the physical characteristics of 2,3-Dimethyl-6-nitro-2H-indazole (CAS No. 444731-73-1) . While the initial topic specified the 5-nitro isomer, publicly available, in-depth scientific data overwhelmingly pertains to the 6-nitro isomer. This isomer is of significant interest in the pharmaceutical industry, notably as a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Pazopanib.[1][2] This document provides a comprehensive analysis of this well-characterized and industrially relevant compound.
Introduction and Significance
2,3-Dimethyl-6-nitro-2H-indazole is a heterocyclic aromatic compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol .[3][4] Its structure, featuring a bicyclic indazole core with two methyl groups and a nitro functional group, makes it a valuable building block in medicinal chemistry.[1][5] The precise positioning of these functional groups is critical for its reactivity and subsequent use. Its primary significance lies in its role as a precursor to Pazopanib, an oral angiogenesis inhibitor used in cancer therapy, making the characterization of its physical and chemical properties essential for process optimization, quality control, and regulatory compliance in drug development.[2][6][7]
Synthesis and Manufacturing Insights
The synthesis of 2,3-dimethyl-6-nitro-2H-indazole is typically achieved through the N-methylation of 3-methyl-6-nitro-1H-indazole. The choice of methylating agent and reaction conditions is a critical process parameter, directly impacting yield, purity, and process safety.
Causality in Reagent Selection
Historically, highly reactive and toxic methylating agents such as iodomethane or dimethyl sulfate were employed.[8][9] However, modern synthetic chemistry, particularly in a pharmaceutical context, prioritizes greener and safer alternatives. Dimethyl carbonate (DMC) has emerged as a preferred reagent.[6][9][10] It exhibits lower toxicity and is more environmentally benign compared to traditional agents. The reaction requires a base to deprotonate the indazole nitrogen, facilitating the nucleophilic attack on the methylating agent. Triethylenediamine (DABCO) is an effective organic base for this purpose, offering good solubility and catalytic activity.[6][10]
Recommended Synthetic Protocol (DMC Method)
This protocol describes a robust and scalable method for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole.
Step 1: Reagent Preparation
-
In a suitable reaction vessel, dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) and triethylenediamine (DABCO) (1.0 eq) in N,N-dimethylformamide (DMF).[6][10]
Step 2: Reaction Initiation
-
Stir the mixture at room temperature for approximately 15 minutes to ensure complete dissolution and formation of the indazolate salt.[6]
-
Slowly add dimethyl carbonate (1.2 eq) dropwise to the mixture.[10]
Step 3: Thermal Treatment
-
Heat the reaction system to reflux temperature and maintain continuous stirring for 6 hours to drive the reaction to completion.[6][10]
Step 4: Product Isolation and Purification
-
Upon completion, cool the mixture to room temperature.[6]
-
Precipitate the product by adding water (approx. 1.2 times the volume of DMF) and stirring for 15 minutes.[6][10] A large amount of a light yellow solid should form.
-
Collect the solid product by filtration.
-
Dry the collected solid to yield 2,3-dimethyl-6-nitro-2H-indazole.[6]
Structural Elucidation and Spectroscopic Profile
The definitive structure of 2,3-dimethyl-6-nitro-2H-indazole has been confirmed through extensive spectroscopic and crystallographic analysis.
NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for confirming the identity and purity of the compound. The spectrum is consistent with the assigned structure, showing distinct signals for the two methyl groups and the aromatic protons.
| Parameter | ¹H NMR Data (400 MHz, DMSO-d₆) [6][7][10] | Assignment |
| Chemical Shift (δ) | 2.67 ppm (singlet, 3H) | Methyl group at C3 position (CH₃ ) |
| 4.14 ppm (singlet, 3H) | Methyl group at N2 position (N-CH₃ ) | |
| 7.73 ppm (doublet, J = 9.2 Hz, 1H) | Aromatic proton | |
| 7.93 ppm (doublet, J = 8.8 Hz, 1H) | Aromatic proton | |
| 8.51 ppm (singlet, 1H) | Aromatic proton |
Note: Detailed ¹³C NMR data is not extensively reported in the cited literature but would be expected to show nine distinct carbon signals.
Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LCMS) confirms the molecular weight of the compound to be 191.19 g/mol , consistent with its molecular formula C₉H₉N₃O₂.[4]
Crystallography and Molecular Structure
Single-crystal X-ray diffraction provides unambiguous proof of structure and offers insights into the solid-state packing and intermolecular interactions.
The indazole ring system is nearly planar, with a maximum deviation of -0.019 Å.[6][8] The crystal structure reveals a triclinic system, and its stability is enhanced by a network of weak intermolecular C-H···O hydrogen bonds that link molecules into centrosymmetric dimers.[8] Furthermore, aromatic π–π stacking interactions between adjacent indazole rings, with centroid-centroid distances of 3.632 Å and 3.705 Å, contribute significantly to the stability of the crystal lattice.[7][8]
| Parameter | Crystallographic Data [8] |
| Formula | C₉H₉N₃O₂ |
| Mr | 191.19 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 6.5800 (13) |
| b (Å) | 7.2050 (14) |
| c (Å) | 10.752 (2) |
| α (°) | 75.07 (3) |
| β (°) | 74.67 (3) |
| γ (°) | 66.73 (3) |
| V (ų) | 444.81 (19) |
| Z | 2 |
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling, storage, and formulation development.
| Property | Value | Source(s) |
| Appearance | Yellow Solid | [2][6][8] |
| Melting Point | 183 - 188 °C | [2][6][10] |
| Boiling Point (Predicted) | 377.0 ± 22.0 °C | [2][6] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2][6] |
| Molecular Formula | C₉H₉N₃O₂ | [3][4] |
| Molecular Weight | 191.19 g/mol | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][6][11] |
| pKa (Predicted) | -0.55 ± 0.30 | [2][6] |
| Storage | Sealed in dry, Room Temperature | [2][6] |
Conclusion
2,3-Dimethyl-6-nitro-2H-indazole is a well-characterized solid with defined physical properties that are crucial for its application in pharmaceutical synthesis. Its synthesis has evolved towards safer, more environmentally conscious methods, reflecting modern standards in drug development. The detailed understanding of its solid-state structure, including its planarity and intermolecular interactions, provides a solid foundation for controlling its crystallization and polymorphism, which are critical aspects of active pharmaceutical ingredient (API) manufacturing. This comprehensive data set serves as an essential resource for researchers and scientists involved in the synthesis and application of this important heterocyclic intermediate.
References
- 1. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 2. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 7. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 8. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 10. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 11. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE manufacturers and suppliers in india [chemicalbook.com]
An In-Depth Technical Guide to the Solubility and Stability of 2,3-Dimethyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dimethyl-5-nitro-2H-indazole (CAS No. 1588440-92-9), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited publicly available data for this specific isomer, this guide synthesizes information from closely related analogs, particularly the 6-nitro isomer, and general principles of nitroaromatic chemistry to provide a robust predictive assessment. The document details experimental protocols for determining aqueous and organic solubility, outlines potential degradation pathways, and offers validated methodologies for stability testing under various stress conditions. This guide is intended to serve as a foundational resource for researchers and developers working with this and similar nitro-substituted indazole scaffolds, enabling informed decisions in formulation, analytical method development, and storage.
Introduction: The Significance of Physicochemical Properties in Drug Development
The journey of a candidate molecule from discovery to a viable drug product is intrinsically linked to its physicochemical properties. Among these, solubility and stability are paramount, acting as critical determinants of a drug's bioavailability, manufacturability, and shelf-life. This compound belongs to the indazole class of compounds, a "privileged scaffold" in medicinal chemistry known for a wide range of biological activities.[1][2][3][4] The introduction of a nitro group, while often integral to the pharmacophore, can significantly impact these key physicochemical parameters.[5][6]
The electron-withdrawing nature of the nitro group on the indazole ring system can influence crystal lattice energy, intermolecular interactions, and susceptibility to chemical degradation, thereby affecting both solubility and stability.[5] A thorough understanding of these characteristics is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development. This guide provides the theoretical framework and practical methodologies to comprehensively characterize this compound.
Chemical and Physical Properties
While specific experimental data for the 5-nitro isomer is scarce, we can infer key properties based on its structure and data from the more extensively studied 6-nitro isomer.
Table 1: Physicochemical Properties of 2,3-Dimethyl-nitro-2H-indazole Isomers
| Property | This compound | 2,3-Dimethyl-6-nitro-2H-indazole |
| CAS Number | 1588440-92-9[7] | 444731-73-1[8] |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂[8] |
| Molecular Weight | 191.19 g/mol | 191.19 g/mol [8] |
| Appearance | Likely a yellow solid | Light yellow to yellow solid[9][10][11] |
| Melting Point | Not reported | 183-187.6 °C[11][12][13] |
| pKa (Predicted) | Not reported | -0.55 ± 0.30[9][12] |
| Solubility (Qualitative) | Not reported | Slightly soluble in DMSO and Methanol[9][12] |
The planarity of the indazole ring system, as demonstrated in the crystal structure of the 6-nitro isomer, suggests the potential for strong intermolecular π–π stacking interactions, which can contribute to lower solubility.[14]
Solubility Profile: A Predictive and Experimental Approach
A compound's solubility dictates its dissolution rate and subsequent absorption, directly impacting its therapeutic efficacy. For this compound, a comprehensive solubility assessment in both aqueous and organic media is essential.
Theoretical Considerations
The presence of the nitro group and the aromatic rings suggests that this compound is likely a poorly water-soluble compound. Its solubility is expected to be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in some polar protic solvents like methanol, though to a lesser extent.[9][12]
Experimental Protocol for Thermodynamic Solubility Determination
A robust method for determining thermodynamic solubility is the shake-flask method, which is considered the gold standard.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvent systems (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers to mimic physiological conditions, and various organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile: Unveiling Degradation Pathways
Stability testing is crucial to identify potential degradation products, establish appropriate storage conditions, and determine the shelf-life of a drug substance. Nitroaromatic compounds can be susceptible to specific degradation pathways.[5][15]
Potential Degradation Pathways
The primary routes of degradation for nitroaromatic compounds often involve the reduction of the nitro group, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[16][17] These transformations can be influenced by factors such as pH, light, and the presence of reducing agents. Additionally, the indazole ring itself may be susceptible to oxidative or hydrolytic degradation under harsh conditions.
Caption: Potential Reductive Degradation Pathway of the Nitro Group.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to elucidate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the ICH Q1A(R2) guideline:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
-
Photostability: Expose the solid and solution to UV and visible light as per ICH Q1B.
-
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the major degradants.
Conclusion and Future Directions
This guide provides a foundational understanding of the critical physicochemical properties of this compound. While specific experimental data for this 5-nitro isomer remains limited, the provided protocols and theoretical considerations based on analogous structures offer a robust framework for its comprehensive characterization. Future work should focus on generating empirical data for the solubility and stability of this specific isomer to validate these predictions and to facilitate its advancement in the drug development pipeline. The methodologies outlined herein are designed to be self-validating and will provide the trustworthy data essential for regulatory submissions and successful formulation development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 7. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 8. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE manufacturers and suppliers in india [chemicalbook.com]
- 10. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 11. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 12. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 14. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purification and Purity Analysis of 2,3-Dimethyl-5-nitro-2H-indazole
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the essential methodologies for the purification and rigorous purity assessment of 2,3-Dimethyl-5-nitro-2H-indazole. The protocols and analytical strategies detailed herein are grounded in established principles of organic chemistry and chromatographic science, offering a robust framework for ensuring the quality and integrity of this important chemical entity.
Introduction: The Significance of this compound
This compound belongs to the indazole class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, serving as intermediates in the synthesis of pharmaceuticals. For instance, a related isomer, 2,3-Dimethyl-6-nitro-2H-indazole, is a known impurity and intermediate in the synthesis of Pazopanib, an angiogenesis inhibitor used in cancer therapy.[1][2][3] The precise positioning of the nitro group on the indazole ring is critical, as it significantly influences the molecule's physicochemical properties and its reactivity in subsequent synthetic steps.
Given the structural similarities and the frequent co-synthesis of isomers in indazole chemistry, establishing a highly pure sample of this compound is paramount for its intended downstream applications, whether in biological screening or as a building block in complex molecular architectures. This guide delineates the critical steps to achieve and verify the requisite purity.
Purification Strategy: A Multi-Step Approach
The synthesis of substituted indazoles often results in a mixture of isomers, primarily due to the two reactive nitrogen atoms in the indazole ring.[4] Therefore, a robust purification strategy is essential. A logical workflow for the purification of this compound is proposed below.
Caption: Proposed workflow for the purification of this compound.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and scalable technique for the initial purification of solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. For indazole derivatives, mixtures of polar and non-polar solvents are often effective.[4]
Experimental Protocol:
-
Solvent Screening: Begin by testing the solubility of the crude product in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, and water) at room temperature and at their boiling points.[4]
-
Optimal Solvent System Selection: An ideal single solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. If a single solvent is not suitable, a mixed solvent system (e.g., ethanol/water or acetone/water) should be employed.[4]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: For High-Purity Separation
If recrystallization does not provide the desired purity, particularly for the removal of closely related isomers, column chromatography is the method of choice.[4] Normal-phase chromatography using silica gel is typically effective for separating indazole isomers.
Experimental Protocol:
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase Selection: Select an appropriate eluent system based on Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve good separation between the desired product and impurities.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the partially purified compound in a minimal amount of the mobile phase or a stronger solvent (which is then adsorbed onto a small amount of silica gel and loaded onto the column).
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purity Analysis: A Multi-Modal Approach
A single analytical technique is often insufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
Caption: A comprehensive analytical workflow for purity and identity confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For indazole derivatives, reversed-phase HPLC is a common and effective method. While a specific method for the 5-nitro isomer is not widely published, a general method can be adapted from similar compounds.[5][6]
Proposed HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and ionization for mass spectrometry. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is necessary to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and 330 nm | Aromatic nitro compounds typically have strong absorbance in the UV region. |
| Injection Vol. | 10 µL | Standard injection volume. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for confirming the molecular weight of the main peak and identifying impurities. The molecular weight of this compound is 191.19 g/mol .[7] An LC-MS analysis should show a prominent ion corresponding to [M+H]⁺ at m/z 192.19.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features for this compound:
-
Two Singlets for Methyl Groups: One for the N-methyl group and one for the C-methyl group.
-
Aromatic Protons: The protons on the benzene ring will exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling constants. The electron-withdrawing nitro group will cause downfield shifts for adjacent protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3100-3000 |
| Aliphatic C-H stretch | ~2950-2850 |
| Asymmetric NO₂ stretch | ~1550-1500 |
| Symmetric NO₂ stretch | ~1350-1300 |
| C=N and C=C stretch | ~1600-1450 |
Potential Impurities and Their Identification
The primary impurities in the synthesis of this compound are likely to be:
-
Isomeric Dimethyl-nitro-indazoles: Such as 1,3-Dimethyl-5-nitro-1H-indazole and other positional isomers of the nitro group.
-
Starting Materials: Unreacted 3-methyl-5-nitro-1H-indazole.
-
By-products: From side reactions during the methylation step.
These impurities can often be distinguished by their different retention times in HPLC and their unique fragmentation patterns in mass spectrometry.
Conclusion
The purity and rigorous analysis of this compound are critical for its successful application in research and development. This guide provides a robust framework, based on established scientific principles, for the purification and comprehensive characterization of this compound. By employing a multi-step purification strategy and a suite of orthogonal analytical techniques, researchers can ensure the high quality and integrity of their material, leading to reliable and reproducible results in their scientific endeavors.
References
- 1. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 2. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. dev.klivon.com [dev.klivon.com]
- 7. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 8. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3-dimethyl-6-nitro-2H-indazole (444731-73-1) 1H NMR [m.chemicalbook.com]
The Multifaceted Biological Landscape of Nitroindazole Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
Nitroindazole scaffolds represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The presence of the indazole nucleus, coupled with the electron-withdrawing nitro group, confers a diverse range of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of nitroindazole derivatives. We will dissect their mechanisms of action as potent enzyme inhibitors, their promising applications in oncology, their broad-spectrum antimicrobial activities, and their emerging role in managing inflammatory and neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental insights, and a forward-looking perspective on the therapeutic promise of nitroindazole compounds.
Introduction: The Chemical Versatility and Biological Promise of Nitroindazoles
The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2][3] The introduction of a nitro moiety onto this scaffold dramatically influences its electronic properties and, consequently, its interactions with biological targets. The position of the nitro group on the indazole ring is a critical determinant of the compound's specific biological activity and potency.[4] This guide will navigate the key therapeutic areas where nitroindazole derivatives have shown significant promise, providing a robust foundation for future research and development endeavors.
Nitroindazoles as Potent and Selective Enzyme Inhibitors
A primary and extensively studied biological activity of nitroindazole compounds is their ability to inhibit key enzymes involved in various physiological and pathological processes. This section will focus on two major enzyme targets: Nitric Oxide Synthase (NOS) and Indoleamine 2,3-Dioxygenase (IDO1).
Nitric Oxide Synthase (NOS) Inhibition: A Gateway to Neuroprotection and Beyond
Nitric oxide (NO) is a crucial signaling molecule in the central nervous system (CNS), but its overproduction by neuronal nitric oxide synthase (nNOS) can lead to oxidative stress and neurotoxicity.[5] 7-Nitroindazole (7-NI) is a well-established and extensively used selective inhibitor of nNOS.[5][6][7]
Mechanism of Action: 7-NI acts as a competitive inhibitor at the binding sites for both L-arginine and the cofactor tetrahydrobiopterin on the nNOS enzyme.[5] This dual competition contributes to its high affinity and selectivity for the neuronal isoform over endothelial (eNOS) and inducible (iNOS) isoforms.[6][8] By inhibiting nNOS, 7-NI effectively reduces the excessive production of NO, thereby mitigating the formation of damaging reactive nitrogen species like peroxynitrite.[5][7]
Therapeutic Implications:
-
Neuroprotection: 7-NI has demonstrated neuroprotective effects in various models of neurotoxicity and neurodegenerative diseases.[5][7][9] It can protect against cocaine-induced oxidative stress in the brain and may play a role in mitigating neuronal damage in conditions like Parkinson's disease.[5][9]
-
Anxiolytic and Sedative Effects: Studies have shown that 7-NI exhibits anxiolytic-like properties in animal models.[10] This suggests the involvement of the NO pathway in anxiety and points to NOS as a potential target for developing new anxiolytic drugs.[10] Furthermore, inhibition of the NO synthase pathway has been shown to augment sedation and anesthesia.[8]
-
Learning and Memory: The role of nNOS in learning and memory is complex. While excessive NO is detrimental, basal nNOS activity is important for synaptic plasticity. Studies have shown that 7-NI can impair spatial learning, indicating that a balanced level of NO is crucial for cognitive function.[11]
Experimental Protocol: In Vitro Determination of nNOS Inhibition
This protocol describes a common method to assess the inhibitory potential of a nitroindazole compound on nNOS activity.
Materials:
-
Purified recombinant nNOS enzyme
-
L-[³H]arginine (radiolabeled substrate)
-
NADPH
-
Calcium chloride (CaCl₂)
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Test nitroindazole compound
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH₄.
-
Inhibitor Addition: Add the test nitroindazole compound at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified nNOS enzyme.
-
Substrate Addition: Add L-[³H]arginine to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[³H]arginine.
-
Separation: Centrifuge the tubes to pellet the resin.
-
Quantification: Transfer the supernatant, containing the product L-[³H]citrulline, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Workflow for In Vitro NOS Inhibition Assay
Caption: Workflow for in vitro determination of NOS inhibition by a test compound.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition: A Strategy for Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor-induced immunosuppression.[12][13] By catabolizing the essential amino acid tryptophan, IDO1 creates a microenvironment that is hostile to immune cells, particularly T cells, allowing cancer cells to evade immune surveillance.[13][14] Certain nitroindazole derivatives are being explored as potential IDO1 inhibitors.[12][15]
Mechanism of Action: IDO1 inhibitors, including those with an indazole scaffold, typically work by binding to the heme iron at the active site of the enzyme. This prevents the binding and subsequent degradation of tryptophan. The design of these inhibitors often focuses on creating a structure that can effectively coordinate with the heme group.[16]
Therapeutic Implications:
-
Cancer Immunotherapy: By inhibiting IDO1, nitroindazole derivatives can restore the local tryptophan concentration, thereby reactivating anti-tumor immune responses.[13] This makes them promising candidates for combination therapies with other immunotherapies, such as checkpoint inhibitors.[13]
-
Anti-inflammatory Effects: IDO1 is also implicated in inflammatory processes.[16] Therefore, its inhibition may have therapeutic benefits in treating inflammatory conditions.
Experimental Protocol: HeLa Cell-Based IDO1 Activity Assay
This protocol outlines a cell-based assay to screen for IDO1 inhibitors.
Materials:
-
HeLa cells
-
DMEM media supplemented with FBS and antibiotics
-
Interferon-gamma (IFN-γ)
-
L-tryptophan
-
Test nitroindazole compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1.
-
Compound Treatment: Add the test nitroindazole compound at various concentrations to the cells.
-
Tryptophan Addition: Add L-tryptophan to the media.
-
Incubation: Incubate the plate for a specified time (e.g., 48 hours).
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent, which reacts with kynurenine to produce a colored product.
-
-
Absorbance Reading: Measure the absorbance at 480 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production and determine the IC₅₀ value.
IDO1 Inhibition and Immune Response Restoration
Caption: Inhibition of IDO1 by nitroindazole compounds restores T-cell function.
Nitroindazoles in Oncology: Beyond Enzyme Inhibition
The anticancer potential of nitroindazole derivatives extends beyond their role as IDO1 inhibitors.[4][12][17] Several studies have highlighted their direct antiproliferative effects against various cancer cell lines.[4]
Mechanism of Action: The precise mechanisms are often multifactorial and can include:
-
Induction of Apoptosis: Some nitroindazole compounds can trigger programmed cell death in cancer cells.[12]
-
Cell Cycle Arrest: They can interfere with the cell cycle progression, leading to a halt in cell division.[15]
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be reduced within the cell, leading to the formation of cytotoxic reactive species that damage cellular components.[4][12]
Antiproliferative Activity Data
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-nitro-benzo[g]indazole derivatives | NCI-H460 (Lung Carcinoma) | 5-15 | [4] |
| 5-nitroindazole derivatives | TK-10 (Renal), HT-29 (Colon) | Moderate Activity | [18] |
| 6-substituted aminoindazole derivatives | HCT116 (Colorectal) | 0.4 ± 0.3 | [15] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test nitroindazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the nitroindazole compound. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Broad-Spectrum Antimicrobial Potential of Nitroindazoles
Nitro-heterocyclic compounds have a long history in the treatment of infectious diseases.[4] Nitroindazoles are no exception, demonstrating activity against a wide range of pathogens.[1][2][4][19]
Antibacterial and Antifungal Activity
Derivatives of nitroindazole have shown promising in vitro activity against various bacterial and fungal strains.[4][19] The mechanism of action is often linked to the reduction of the nitro group within the microbial cell, generating reactive intermediates that can damage DNA and other essential macromolecules.[4]
Antiparasitic Activity
Nitroindazoles have emerged as a promising class of compounds for the treatment of parasitic infections.[4]
-
Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and shown to be effective against different Leishmania species.[1][4] Some 5-nitroindazole derivatives have also demonstrated significant antileishmanial activity.[20]
-
Antitrypanosomal Activity: 5-Nitroindazole derivatives have shown remarkable in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease.[18][21][22][23] Studies suggest their mechanism of action is related to the production of reduced species from the nitro moiety.[22]
Experimental Protocol: In Vitro Antileishmanial (Promastigote) Assay
Materials:
-
Leishmania promastigotes (e.g., L. major)
-
Complete culture medium (e.g., M199)
-
Test nitroindazole compound
-
Reference drug (e.g., Amphotericin B)
-
Resazurin solution
-
96-well plates
-
Fluorometer
Procedure:
-
Parasite Culture: Culture Leishmania promastigotes to the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the test nitroindazole compound and the reference drug in a 96-well plate.
-
Parasite Addition: Add the promastigote suspension to each well.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C) for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Viable parasites will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer.
-
Data Analysis: Calculate the percentage of parasite inhibition and determine the IC₅₀ value.
Concluding Remarks and Future Directions
The nitroindazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, ranging from selective enzyme inhibition to broad-spectrum antimicrobial and anticancer effects, underscore the significant potential of this chemical class. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular basis of their biological effects.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of lead compounds.
-
In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models.
The continued exploration of nitroindazole chemistry will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 8. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 16. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
The 2H-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2H-indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with significant therapeutic value.[1] Unlike its more thermodynamically stable 1H-tautomer, the 2H-indazole motif is present in several FDA-approved drugs, highlighting its unique and favorable interactions with biological targets.[1][2] This guide provides a comprehensive review of 2H-indazole derivatives, focusing on their synthesis, diverse biological activities, and clinical significance. We delve into the causality behind synthetic strategies, present detailed experimental protocols, and offer visual summaries of key biological pathways and drug discovery workflows. This document is intended to serve as a technical resource for professionals engaged in drug discovery and development, providing both foundational knowledge and field-proven insights into this important chemical class.
Introduction to the 2H-Indazole Scaffold
Indazole is a nitrogen-containing heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[3] It exists in tautomeric forms, with the 1H-indazole being the most stable and predominant isomer.[1] However, the 2H-indazole tautomer (Figure 1) has garnered significant attention in drug discovery due to its presence in a wide array of pharmacologically active agents.[1][2] This scaffold is a key structural motif in drugs approved for treating cancer and managing chemotherapy-induced side effects, demonstrating its clinical importance.[4][5] Its utility spans various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][6]
Figure 1. Tautomeric forms of Indazole, highlighting the 2H-Indazole core.
Synthetic Strategies for 2H-Indazole Derivatives
The regioselective synthesis of 2H-indazoles is a critical challenge, as direct alkylation or arylation often yields mixtures of N1 and N2 isomers.[7] Consequently, several robust methods have been developed to achieve selective N2-functionalization. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One-Pot Condensation and Reductive Cyclization (Cadogan Reaction)
A highly efficient and operationally simple method for preparing 2-substituted-2H-indazoles is the one-pot condensation of ortho-nitrobenzaldehydes with primary amines, followed by a reductive cyclization.[8][9] This approach, a modification of the classic Cadogan reaction, avoids harsh conditions and the need to isolate intermediates.[8][10]
The causality behind this one-pot procedure lies in its efficiency. The initial condensation forms an ortho-imino-nitrobenzene intermediate. A phosphine-based reducing agent, such as tri-n-butylphosphine or triethyl phosphite, then selectively deoxygenates the nitro group, which is spatially proximate to the imine nitrogen, facilitating an intramolecular cyclization to form the stable 2H-indazole ring system.[8][9][11] This method is valued for its broad substrate scope, tolerating diverse electronic properties on both the benzaldehyde and amine components.[9]
Copper-Catalyzed Three-Component Synthesis
Copper-catalyzed multi-component reactions provide another powerful route to 2H-indazoles. A notable example is the one-pot reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[12][13] This method is highly effective for constructing the core through sequential C-N and N-N bond formations.[12]
The proposed mechanism highlights the central role of the copper catalyst. Initially, the aldehyde and amine condense to form an imine. The copper(I) catalyst then likely facilitates two key steps: an Ullmann-type coupling between the aryl bromide and the azide to form an aryl azide intermediate, followed by an intramolecular cyclization involving the imine nitrogen, ultimately leading to the 2H-indazole product after extrusion of nitrogen gas.[4][13] The use of a copper catalyst is crucial as it lowers the activation energy for these bond-forming events, allowing the reaction to proceed under synthetically accessible conditions.[12]
Diagram 1. Simplified workflow of the copper-catalyzed synthesis.
Experimental Protocol: Synthesis of 2-phenyl-2H-indazole (Cadogan Method)
This protocol describes the synthesis of 2-phenyl-2H-indazole from 2-nitrobenzaldehyde and aniline, followed by reductive cyclization using triethyl phosphite, based on established procedures.[11]
Step 1: Synthesis of 1-(2-Nitrophenyl)-N-phenylmethanimine (Schiff Base)
-
In a round-bottom flask, combine 2-nitrobenzaldehyde (20 mmol, 3.02 g) and aniline (20 mmol, 1.83 mL).
-
Heat the mixture under reflux conditions for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The resulting Schiff base can be used in the next step without further purification.
Step 2: Reductive Cyclization to 2-phenyl-2H-indazole
-
To the crude Schiff base from Step 1, add triethyl phosphite (60 mmol, 10.3 mL).
-
Heat the mixture to 150 °C for 1-2 hours, again monitoring by TLC.
-
Once the reaction is complete, cool the flask and remove the excess triethyl phosphite and the resulting triethyl phosphate by vacuum distillation.
-
Purify the residue by column chromatography on silica gel, using a hexane-ethyl acetate (90:10) mixture as the mobile phase.
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure to yield 2-phenyl-2H-indazole as a solid.
Biological Activities and Therapeutic Applications
The 2H-indazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This versatility stems from the core's ability to be functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize interactions with various biological targets.
Anticancer Activity: Kinase Inhibition
A primary area where 2H-indazole derivatives have excelled is in oncology, particularly as inhibitors of protein kinases.[2][14] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[14]
Mechanism of Action: Targeting VEGFR Signaling Pazopanib, a clinically approved drug, is a multi-targeted tyrosine kinase inhibitor featuring a 2,3-dimethyl-2H-indazole core.[5][15] One of its primary targets is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR2.[15][16] The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[17][18]
By binding to the ATP-binding site of the VEGFR2 kinase domain, Pazopanib blocks its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PLCγ-MAPK/ERK and PI3K-AKT pathways.[10][19] This inhibition cuts off the signaling that promotes endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis.[17][18]
Diagram 2. Inhibition of the VEGFR2 signaling pathway by Pazopanib.
Mechanism of Action: PARP Inhibition Niraparib is another approved anticancer drug built on a 2H-indazole scaffold.[1][20] It functions as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[12][13] PARP enzymes are critical for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[12][21]
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is linked to numerous diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade.[1][22] Several 2H-indazole derivatives have been designed and evaluated as selective COX-2 inhibitors.[6][23] The rationale for targeting COX-2 selectively is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[22]
Structure-Activity Relationship (SAR) Insights SAR studies on (aza)indazole series have shown that the placement and nature of substituents are critical for potent and selective COX-2 inhibition.[23] Typically, a diarylheterocycle structure is employed, where one aryl ring binds to a hydrophobic pocket and a specific pharmacophore on the second aryl ring (e.g., a sulfonamide or sulfonylmethyl group) interacts with a secondary binding site unique to COX-2. For 2H-indazoles, placing the 4-sulfonylaryl moiety at the N-2 position is generally superior for activity compared to substitution at the C-3 position.[23]
Table 1: Representative SAR Data for COX-2 Inhibition
| Compound ID | Core Scaffold | R1 (at N-2) | R2 (at C-3) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ref-A | Indazole | 4-(Methylsulfonyl)phenyl | Phenyl | 1.1 | >27 |
| Ref-B | Indazole | Phenyl | 4-(Methylsulfonyl)phenyl | 2.0 | >15 |
| Celecoxib | Pyrazole | 4-(Methylsulfonyl)phenyl | 4-Tolyl | 0.03 | >333 |
| Data synthesized from representative studies to illustrate SAR principles.[23] |
Antimicrobial Activity
2H-indazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against protozoa, bacteria, and fungi.[3][6] In particular, 2-phenyl and 2,3-diphenyl-2H-indazole derivatives have shown potent antiprotozoal activity against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[5][11]
SAR studies in this area have indicated that electron-withdrawing groups (e.g., chloro, methoxycarbonyl) on the 2-phenyl ring tend to enhance antiprotozoal activity.[5]
Table 2: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives
| Compound ID | Substituent on 2-Phenyl Ring | IC₅₀ vs G. intestinalis (µM) | IC₅₀ vs E. histolytica (µM) |
| Cpd 1 | 4-Chloro | 0.081 | 0.052 |
| Cpd 2 | 4-Methoxycarbonyl | 0.063 | 0.045 |
| Cpd 3 | 2-Trifluoromethyl | <0.050 | <0.050 |
| Metronidazole | (Reference Drug) | 0.410 | 0.200 |
| Data adapted from referenced studies.[5][11] |
Standard Biological Screening Workflow
The discovery of biologically active 2H-indazole derivatives relies on a systematic screening process. This workflow, often called a screening cascade, is designed to efficiently test large numbers of compounds to identify promising "hits" and advance them into "lead" candidates for further optimization.[9]
The process begins with a large compound library, which is subjected to a high-throughput screen (HTS) against a specific biological target (e.g., a protein kinase) or for a desired cellular effect (e.g., cancer cell death).[6][7] Initial hits are then confirmed and subjected to primary assays, often to determine potency (e.g., IC₅₀ value). Promising compounds, or "hits," are then advanced to secondary and tertiary assays to evaluate selectivity, mechanism of action, and preliminary drug-like properties (e.g., metabolic stability, cell permeability) in a process known as hit-to-lead and lead optimization.[9]
Diagram 3. A typical workflow for screening small molecule libraries.
Conclusion and Future Perspectives
The 2H-indazole scaffold has firmly established its importance in medicinal chemistry, transitioning from a chemical curiosity to the core of multiple life-saving therapies. Its synthetic accessibility, coupled with its favorable drug-like properties, ensures its continued relevance. Future research will likely focus on several key areas: exploring new biological targets for 2H-indazole derivatives, developing novel and more sustainable synthetic methodologies (e.g., C-H activation), and applying modern drug design strategies like PROTACs (proteolysis-targeting chimeras) to create next-generation therapeutics based on this remarkable scaffold. The versatility and proven clinical success of 2H-indazoles make them a compelling starting point for the development of new medicines to address unmet medical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Figure 2 from Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 21. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
2,3-Dimethyl-5-nitro-2H-indazole synthesis protocol
An Application Note and Protocol for the Synthesis of 2,3-Dimethyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key heterocyclic building block. The protocol focuses on a regioselective N-methylation of 3-methyl-5-nitro-1H-indazole, favoring the kinetically controlled N2-alkylation to yield the desired 2H-indazole isomer. We delve into the mechanistic rationale behind the regioselectivity, present a detailed, step-by-step experimental procedure, and outline essential safety precautions. This guide is designed to provide laboratory professionals with a robust and reproducible method, underpinned by scientific principles, to facilitate their research and development endeavors.
Introduction and Scientific Background
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The specific isomer, this compound, is of particular interest as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the specific arrangement of its substituents on the bicyclic indazole framework, which allows for further functionalization in multi-step drug synthesis pathways.
A primary challenge in the synthesis of N-alkylated indazoles is controlling the regioselectivity. The indazole ring possesses two reactive nitrogen atoms (N1 and N2), and alkylation can often lead to a mixture of isomers.[2][3] The substitution pattern on the indazole ring and the choice of reaction conditions (base, solvent, methylating agent) critically influence the outcome. The synthesis of this compound requires a selective methylation at the N2 position. This protocol details a method that favors the formation of this kinetically preferred product through the use of dimethyl carbonate (DMC), a less toxic and more environmentally benign methylating agent compared to traditional reagents like methyl iodide or dimethyl sulfate.[4]
Synthetic Pathway Overview
The synthesis proceeds via the direct methylation of 3-methyl-5-nitro-1H-indazole. The core of this protocol is the strategic use of a base and methylating agent combination that promotes the formation of the N2-methylated product over the thermodynamically more stable N1-isomer.
Caption: Reaction scheme for the N2-methylation of 3-methyl-5-nitro-1H-indazole.
Mechanistic Rationale: Kinetic vs. Thermodynamic Control
The regioselectivity of indazole alkylation is a classic example of kinetic versus thermodynamic control.
-
Thermodynamic Product (N1-alkylation): The anion of the 1H-indazole is generally more stable, making the N1-alkylated product the thermodynamically favored isomer. Syntheses using strong bases like sodium hydride (NaH) typically yield the N1 product.[3]
-
Kinetic Product (N2-alkylation): The N2 position is often more sterically accessible and can be more nucleophilic, leading to a faster reaction rate.[3] Therefore, the N2-methylated product is the kinetically favored isomer. The protocol described herein utilizes conditions—a milder base (DABCO) and a specific solvent (DMF)—that exploit this kinetic preference to achieve high selectivity for the desired this compound.
Caption: Mechanism showing kinetically favored N2-alkylation pathway.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the structurally related 2,3-dimethyl-6-nitro-2H-indazole.[4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methyl-5-nitro-1H-indazole | ≥98% | Commercial | Starting material. |
| Dimethyl carbonate (DMC) | Anhydrous, ≥99% | Commercial | Methylating agent. |
| Triethylenediamine (DABCO) | ≥99% | Commercial | Organic base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Reaction solvent. |
| Deionized Water | High Purity | Laboratory | Used for precipitation. |
| Filter Paper | Whatman No. 1 or equivalent | Commercial | For filtration. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Büchner funnel and vacuum flask
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add 3-methyl-5-nitro-1H-indazole (e.g., 10.0 g, 56.4 mmol) and triethylenediamine (DABCO) (6.33 g, 56.4 mmol).
-
Dissolution: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere for approximately 15 minutes until all solids are dissolved.
-
Causality Note: Pre-stirring the starting material and base ensures a homogeneous solution, facilitating a smooth and complete reaction upon addition of the methylating agent.
-
-
Addition of Methylating Agent: Slowly add dimethyl carbonate (DMC) (6.09 g, 67.7 mmol) to the reaction mixture dropwise using a dropping funnel over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain this temperature with continuous stirring for 6-8 hours.
-
Trustworthiness Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A yellow solid should precipitate out.
-
Causality Note: The product is poorly soluble in water, while DMF and the DABCO salt are soluble. Adding the reaction mixture to water causes the product to precipitate, enabling its isolation.
-
-
Isolation: Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with additional deionized water (2 x 50 mL) to remove any residual DMF and salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C or in a desiccator under vacuum to a constant weight. A light yellow solid is the expected product.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8]
| Substance | Hazards | Handling Precautions |
| 5-Nitroindazole Derivatives | Acute oral toxicity, skin and eye irritation.[6][8] | Avoid inhalation of dust. Avoid contact with skin and eyes.[6] |
| Dimethyl carbonate (DMC) | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. |
| N,N-Dimethylformamide (DMF) | Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child. | Use in a well-ventilated area. Avoid breathing vapors. |
| Triethylenediamine (DABCO) | Causes serious eye irritation. | Wear eye protection. Wash hands thoroughly after handling. |
digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];A [label="Setup & Reagent Addition\n(Indazole, DABCO, DMF)"]; B [label="Add Dimethyl Carbonate\n(Dropwise)"]; C [label="Heat to Reflux\n(6-8 hours)"]; D [label="Monitor Reaction\n(TLC / LC-MS)"]; E [label="Cool to Room Temperature"]; F [label="Precipitate in Water"]; G [label="Isolate by Vacuum Filtration"]; H [label="Wash with Deionized Water"]; I [label="Dry Under Vacuum"]; J [label="Characterize Final Product\n(NMR, MS, m.p.)"]; A -> B; B -> C; C -> D [label="Periodic Check"]; D -> E [label="Upon Completion"]; E -> F; F -> G; G -> H; H -> I; I -> J;
}
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocol outlined provides a reliable and efficient method for the regioselective synthesis of this compound. By leveraging a kinetically controlled reaction pathway with the environmentally conscious methylating agent dimethyl carbonate, this procedure offers high yields of the desired N2-isomer. The detailed steps, mechanistic insights, and safety considerations presented herein are intended to equip researchers with a robust tool for accessing this valuable chemical intermediate, thereby supporting advancements in drug discovery and development.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 5. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 6. watson-int.com [watson-int.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Comprehensive Analytical Characterization of 2,3-Dimethyl-5-nitro-2H-indazole
Audience: Researchers, scientists, and drug development professionals. Topic: Analytical methods for 2,3-Dimethyl-5-nitro-2H-indazole characterization.
Introduction and Scientific Context
This compound (CAS No. 1588440-92-9) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a substituted indazole, it belongs to a class of compounds known for a wide range of pharmacological activities. The precise structural features—specifically the dimethyl substitution and the position of the nitro group on the benzene ring—are critical determinants of its biological activity, physicochemical properties, and stability.
Therefore, rigorous analytical characterization is paramount. It ensures the compound's identity, purity, and quality, which are foundational requirements for its use in research and as a potential pharmaceutical intermediate. This guide, designed for senior scientists and researchers, provides a multi-faceted strategy for the comprehensive characterization of this molecule, explaining the causality behind methodological choices to ensure robust and reliable data.
Physicochemical Properties Summary
A foundational understanding of the molecule's basic properties is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 1588440-92-9 | [2][3] |
| Molecular Formula | C₉H₉N₃O₂ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Predicted Boiling Point | 377.0 ± 22.0 °C | [4] |
| Predicted Density | 1.36 ± 0.1 g/cm³ | [4] |
The Analytical Workflow: A Multi-Technique Approach
No single analytical technique can fully characterize a molecule. A synergistic approach is required to confirm structure, assess purity, and quantify the analyte. The following workflow outlines a comprehensive strategy for the characterization of this compound.
Caption: Comprehensive analytical workflow for compound characterization.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity. For a nitroaromatic compound like this compound, a reversed-phase method is the logical starting point.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds. Phenyl-based columns can also be considered to enhance resolution through π-π interactions with the indazole ring system.[5]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is chosen to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column, providing a complete purity profile.[6]
-
Detector: A UV detector is ideal as the conjugated aromatic system and nitro group of the indazole derivative will exhibit strong chromophores, leading to high sensitivity. Detection is typically performed at 254 nm, a common wavelength for aromatic compounds.[5][7]
Protocol: Reversed-Phase HPLC for Purity Assessment
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Volumetric flasks and pipettes.
-
0.45 µm syringe filters.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible with mass spectrometry if LC-MS analysis is desired.[5]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL stock solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in ACN |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This ensures the system is performing consistently.
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and quantify any impurities relative to the main peak.
-
This method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[8][9][10]
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide orthogonal information to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR should be performed.[11][12]
Expected ¹H NMR Resonances (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.5 ppm). The exact chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on the substitution pattern. The proton ortho to the nitro group will be the most downfield shifted.
-
N-CH₃ Proton (3H): A singlet around 4.0-4.2 ppm.
-
C-CH₃ Proton (3H): A singlet around 2.6-2.8 ppm.
Expected ¹³C NMR Resonances:
-
Nine distinct carbon signals are expected.
-
Aromatic carbons will appear in the ~110-150 ppm range. The carbon attached to the nitro group will be significantly shifted.
-
The two methyl carbons will appear in the upfield region (~15-40 ppm).
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
-
Data Interpretation: Assign all proton and carbon signals to the corresponding atoms in the molecular structure. The data should be consistent with the 2,3-dimethyl-5-nitro substitution pattern.[11][13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2950-2850 | C-H Stretch | Methyl (Aliphatic) | Medium |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1550-1475 | N-O Asymmetric Stretch | Aromatic Nitro | Strong |
| ~1360-1290 | N-O Symmetric Stretch | Aromatic Nitro | Strong |
The two strong absorptions for the nitro group are highly diagnostic.[16]
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory for direct solid analysis.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and confirm the presence of the key functional groups (nitro, aromatic ring, methyl groups).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
Expected Results:
-
Molecular Ion Peak [M+H]⁺: For this compound (C₉H₉N₃O₂), the expected monoisotopic mass is 191.07. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 192.07.
-
Fragmentation: Common fragmentation pathways for indazoles involve cleavage of the pyrazole ring or loss of substituents.[17][18] The nitro group may be lost as NO₂ (46 Da) or NO (30 Da).
Protocol: LC-MS Analysis
-
Instrumentation: Use the same HPLC method described previously, but with the eluent directed into a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Acquire full scan data to detect the molecular ion. Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
Data Interpretation: Confirm that the exact mass of the molecular ion matches the theoretical mass of the compound. Analyze the fragmentation pattern to further support the structural assignment.
Conclusion
The analytical characterization of this compound requires a multi-technique, evidence-based approach. The combination of chromatography for purity assessment and various spectroscopic methods (NMR, FT-IR, and MS) for structural confirmation provides a comprehensive and robust data package. The protocols outlined in this note serve as a validated starting point for researchers, ensuring the quality and reliability of this important chemical entity for its intended applications in drug discovery and development. Each step is designed with scientific causality in mind, creating a self-validating system for confident characterization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 1588440-92-9 [m.chemicalbook.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. azooptics.com [azooptics.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
HPLC method for 2,3-Dimethyl-5-nitro-2H-indazole analysis
An Application Note for the Analysis of 2,3-Dimethyl-5-nitro-2H-indazole by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a robust and validated protocol for purity assessment, stability testing, and quality control. The protocol herein is developed based on established chromatographic principles for nitroaromatic and heterocyclic compounds and is fully compliant with the validation requirements outlined in the International Council for Harmonisation (ICH) guidelines. This note details the rationale behind the method development, a step-by-step analytical procedure, extensive validation protocols, and a forced degradation study to ensure specificity.
Introduction and Method Rationale
This compound (MW: 191.19 g/mol , Formula: C₉H₉N₃O₂) is a heterocyclic compound belonging to the indazole class.[1] Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, often serving as scaffolds for therapeutic agents or appearing as process-related impurities in their synthesis.[2][3] The presence of a nitro group, a strong chromophore, makes UV-based detection highly suitable for analysis.
The development of a robust, stability-indicating analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical substances. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, process impurities, or other matrix components.[4]
Rationale for Method Selection:
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the chosen mode of separation. The this compound molecule possesses both hydrophobic (dimethylated indazole ring) and polar (nitro group) characteristics, making it ideally suited for retention on a non-polar stationary phase like C18 with a polar mobile phase. This is a common and effective approach for the analysis of a wide range of nitroaromatic compounds and indazole derivatives.[5][6]
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is necessary to achieve good separation and peak shape for the analyte. Phenyl-based columns could also be considered as an alternative to leverage π-π interactions with the aromatic indazole ring.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is an excellent organic modifier that offers low viscosity and UV transparency. A gradient is chosen to ensure that both the main analyte and any potential degradation products (which may have significantly different polarities) are eluted efficiently with optimal resolution within a reasonable runtime. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[7]
-
Detection: The nitroaromatic structure of the analyte is expected to have a strong UV absorbance. A detection wavelength of 254 nm is selected as it is a common and effective wavelength for detecting aromatic compounds and nitro-containing explosives, ensuring high sensitivity.[7][8]
Experimental Workflow & Logic
The overall process for developing and validating the HPLC method follows a logical sequence, beginning with establishing the optimal chromatographic conditions and proceeding to rigorous validation as mandated by regulatory guidelines.
Caption: Logical workflow for HPLC method development and validation.
Materials and Reagents
-
Reference Standard: this compound (>99% purity)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Additives: Formic Acid (ACS Grade)
-
Forced Degradation Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Software: Chromatography Data System (CDS) for data acquisition and processing.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9]
Caption: Interrelationship of validation parameters under ICH guidelines.
Specificity and Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[10] This is demonstrated through a forced degradation study.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Protocol: Prepare a solution of this compound at 100 µg/mL and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of > 2. The mass balance should be between 95-105%.
Linearity and Range
Protocol:
-
Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 2: Example Linearity Data Presentation
| Concentration (µg/mL) | Mean Peak Area |
| 50 | [Data] |
| 75 | [Data] |
| 100 | [Data] |
| 125 | [Data] |
| 150 | [Data] |
| r² | ≥ 0.999 |
Accuracy (Recovery)
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo matrix, if applicable. If not, accuracy can be assessed using standard solutions.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[12]
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Acceptance Criteria: The %RSD should be ≤ 2.0%.
Table 3: Example Precision Data Presentation
| Precision Level | Parameter | Acceptance Criteria |
| Repeatability | %RSD | ≤ 2.0% |
| Intermediate Precision | %RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines.
-
Where S = the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: Vary the organic component by ±2%.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative analysis of this compound. The method has been designed based on sound scientific principles and, upon successful completion of the described validation protocols, will be considered a validated, stability-indicating assay suitable for use in a regulated quality control environment.
References
- 1. This compound CAS#: 1588440-92-9 [m.chemicalbook.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. waters.com [waters.com]
- 9. database.ich.org [database.ich.org]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols for In Vitro Evaluation of 2,3-Dimethyl-5-nitro-2H-indazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,3-Dimethyl-5-nitro-2H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, including kinase and PARP inhibitors[1][2]. The subject compound, featuring a nitro group, suggests potential for bio-reactivity and diverse cellular effects, possibly through interactions with key enzymatic pathways[3]. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We present detailed methodologies for assessing intracellular target engagement using the Cellular Thermal Shift Assay (CETSA) and for quantifying downstream functional effects on cellular viability via the MTT assay. A protocol for a representative enzyme inhibition assay (PARP activity) is also included to guide mechanistic studies.
Introduction to this compound
This compound is a heterocyclic compound belonging to the indazole family. This chemical class is of significant interest in pharmacology due to the diverse biological activities exhibited by its derivatives, which include anti-inflammatory, antimicrobial, and antitumor properties[1][4]. Notably, the indazole nucleus is a core component of several targeted therapies. For instance, Pazopanib, an angiogenesis inhibitor, is built around this scaffold, and Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP), also features an indazole ring[1][5].
The presence of a nitro group at the 5-position of the indazole ring in this compound is significant. Nitroaromatic compounds are known to undergo enzymatic reduction in cells to form reactive intermediates, a mechanism that can lead to cytotoxic effects and is exploited in some antimicrobial and anticancer agents[3]. Therefore, initial in vitro characterization should focus on two primary questions:
-
Does the compound engage with specific protein targets within the cell?
-
Does this engagement translate into a measurable functional outcome, such as cytotoxicity?
This guide provides the foundational protocols to begin answering these critical questions.
Core Principles & Pre-Experimental Considerations
Robust and reproducible data begins with a thorough understanding of the test article. Before initiating any cellular assays, key physicochemical properties of this compound must be established.
Table 1: Compound Handling and Preparation
| Parameter | Recommendation & Rationale |
| Solubility | Primary Solvent: Dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM). Rationale: DMSO is a common solvent for organic molecules and is miscible with aqueous cell culture media. However, its concentration in the final assay medium should be kept low (<0.5%) to avoid solvent-induced cytotoxicity. The solubility of related 5-nitroindazole compounds in DMSO is well-documented[6]. |
| Stock Solution Storage | Store at -20°C or -80°C in small, single-use aliquots. Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation. The freezer temperature minimizes solvent evaporation and maintains compound stability. |
| Working Dilutions | Prepare fresh working dilutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. Rationale: Compound stability in aqueous solutions can be limited. Fresh dilutions ensure accurate and consistent concentrations are applied to the cells. |
| Purity | Use compound with the highest available purity (ideally >98%). Rationale: Impurities can have their own biological effects, confounding data interpretation. This compound is noted as a potential impurity in the synthesis of Pazopanib, underscoring the need for a pure source material for accurate characterization[5]. |
Application I: Cellular Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess whether a compound binds to its target protein in a native, intact cellular environment[7][8]. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will typically denature and aggregate at a higher temperature than the unbound protein[9].
Scientific Rationale
Confirming direct target engagement is a critical first step in validating a compound's mechanism of action. A positive thermal shift provides strong evidence that the compound interacts with the target protein under physiological conditions, a crucial piece of information that traditional biochemical assays cannot provide[10]. This assay allows for the direct measurement of drug-protein interactions in living cells, a major challenge in drug discovery[8].
Experimental Workflow for CETSA
The following workflow describes a classic CETSA experiment with readout by Western Blot.
Caption: High-level workflow for a Western Blot-based CETSA experiment.
Detailed Protocol: CETSA for a Putative Target
This protocol assumes a hypothetical protein target (e.g., "Target X") is being investigated.
-
Cell Culture and Treatment:
-
Seed an appropriate cell line in sufficient quantity (e.g., 2-4x 15 cm dishes) to obtain at least 20-40 million cells per condition. Grow to 80-90% confluency.
-
Treat one set of dishes with a final concentration of this compound (e.g., 10-30 µM) and the other set with a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a defined period (e.g., 1-4 hours) under standard cell culture conditions.[7]
-
-
Cell Harvesting and Heating:
-
Harvest cells by trypsinization, wash twice with ice-cold PBS supplemented with protease inhibitors.
-
Resuspend the final cell pellet in PBS with protease inhibitors to a concentration of ~10-20 million cells/mL.
-
Aliquot 50 µL of the cell suspension for each condition into separate PCR tubes.
-
Using a thermal cycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include a non-heated control (room temperature or 37°C).[7]
-
Immediately cool the tubes on ice for 3 minutes after the heating step.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate soluble from aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western Blot analysis using a primary antibody specific for the target protein of interest.
-
Develop the blot and quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
For each condition (vehicle vs. compound), plot the relative band intensity (normalized to the non-heated control) against the temperature.
-
A shift of the melting curve to the right for the compound-treated samples indicates thermal stabilization and thus, target engagement.
-
Application II: Functional Cellular Viability using the MTT Assay
Following evidence of target engagement, the logical next step is to determine the functional consequence. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Scientific Rationale
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells[12]. This allows for the quantitative determination of the compound's cytotoxic or cytostatic effects.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution series of this compound in culture medium from your stock solution.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Essential Controls: Include wells with "vehicle only" (e.g., 0.1% DMSO) as the negative control (100% viability) and "medium only" as a background control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible under a microscope.[13]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Application III: In Vitro PARP Enzyme Inhibition Assay
Given that the indazole scaffold is present in PARP inhibitors like Niraparib, a direct enzymatic assay is a logical step to investigate a specific mechanism of action.[1] This assay measures the ability of a compound to inhibit the catalytic activity of a PARP enzyme.
Scientific Rationale
PARP enzymes are crucial for DNA repair[14]. An in vitro enzymatic assay isolates the enzyme, its substrate (NAD+), and activated DNA from other cellular components. This allows for a direct measurement of the compound's inhibitory effect on the enzyme's catalytic function, providing a quantitative measure of potency (IC50) and helping to confirm if the compound's cellular effects are mediated through this specific target. Various formats exist, including colorimetric, chemiluminescent, and AlphaLISA assays[14][15].
Detailed Protocol: Colorimetric PARP Inhibition Assay
This protocol is based on a common ELISA-like format where PARP activity is measured by the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[15]
-
Plate Preparation:
-
Use a 96-well plate pre-coated with histones. Histones are a substrate for PARP-mediated ribosylation.
-
-
Reaction Setup:
-
To each well, add the reaction mix containing:
-
PARP Assay Buffer
-
Activated DNA (serves to activate the PARP enzyme)
-
This compound at various concentrations (prepared via serial dilution). Include "no inhibitor" and "no enzyme" controls.
-
-
Initiate the reaction by adding recombinant PARP1 enzyme to each well (except the "no enzyme" control).
-
Incubate the plate at 37°C for 1 hour.[15]
-
-
PARP Reaction and Detection:
-
Add biotinylated NAD+ to each well and incubate for another hour at 37°C. During this time, active PARP will create biotin-labeled PAR chains on the histones.[15]
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate at room temperature. The streptavidin will bind to the biotinylated PAR chains.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
-
Signal Generation and Measurement:
-
Add an HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Add a stop solution (e.g., 2N H2SO4) to terminate the reaction, which will turn the color yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control: (% Inhibition) = 100 - [(Abs_inhibitor / Abs_no_inhibitor) * 100].
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the enzymatic IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
Title: Cell-Based Assay Development with 2,3-Dimethyl-5-nitro-2H-indazole: Protocols for Antiprotozoal and Hypoxia-Selective Anticancer Screening
An Application Note for Researchers and Scientists
Introduction
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antitumor, and antimicrobial properties.[3][4] Within this class, nitro-substituted indazoles are of particular interest. The nitro group can serve as a bio-reducible moiety, enabling the development of prodrugs that are selectively activated under specific physiological conditions, such as the hypoxic microenvironment of solid tumors or in anaerobic protozoan parasites.[5][6]
While the related isomer, 2,3-dimethyl-6-nitro-2H-indazole, is well-documented as a key intermediate in the synthesis of the tyrosine kinase inhibitor Pazopanib[7], the biological activities of 2,3-Dimethyl-5-nitro-2H-indazole are less explored. This application note provides a framework for investigating its potential in two critical therapeutic areas: antiprotozoal activity and hypoxia-selective cancer cytotoxicity. The protocols described herein are based on established methodologies for evaluating 5-nitro-substituted heterocyclic compounds and provide a robust starting point for characterizing the bioactivity of this specific molecule.[8][9]
Physicochemical Properties and Reagent Handling
A thorough understanding of the compound's properties is essential for accurate and reproducible assay development.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | [10] |
| Molecular Weight | 191.19 g/mol | [10] |
| CAS Number | 1588440-92-9 | [11] |
| Appearance | Typically a yellow or crystalline solid | [10] |
| Solubility | Sparingly soluble in water; soluble in DMSO and other organic solvents | [10] |
Stock Solution Preparation and Storage
-
Primary Stock (10 mM): Accurately weigh 1.91 mg of this compound and dissolve it in 1 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Proposed Mechanism of Action: Bioreductive Activation
The biological activity of many 5-nitro-substituted heterocycles is dependent on the enzymatic reduction of the nitro group.[5] This process is typically catalyzed by Type I nitroreductases, which are flavin-containing enzymes capable of reducing nitroaromatics under anaerobic or hypoxic conditions. The reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamine species, which can induce cellular damage via oxidative stress or by forming covalent adducts with macromolecules like DNA and proteins.[6] This selective activation in low-oxygen environments forms the basis for its potential as a targeted therapeutic.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Exploring the Potential of 2,3-Dimethyl-5-nitro-2H-indazole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a nitro group, particularly at the 5-position, has been shown to confer potent biological effects in various indazole derivatives, such as antiprotozoal and anticancer activities.[5][6][7][8] This document focuses on a specific, yet understudied, member of this family: 2,3-Dimethyl-5-nitro-2H-indazole (CAS 1588440-92-9).[9]
While commercially available, to date, there is a notable absence of published scientific literature detailing the biological targets, mechanism of action, or specific applications of this compound. Consequently, this guide will serve as a forward-looking framework, providing a comprehensive, albeit prospective, set of application notes and protocols. Herein, we will outline the necessary steps to characterize this molecule and unlock its potential as a selective chemical probe for biological research and drug discovery.
Hypothetical Framework for Probe Development
A chemical probe is a small molecule used to selectively perturb a specific protein target, enabling the study of its biological function. For this compound to be validated as a chemical probe, a systematic investigation into its biological activity, target engagement, and selectivity is paramount. Based on the known activities of related 5-nitroindazole compounds, we can hypothesize potential areas of investigation.
Potential Biological Activities of this compound
Given the established bioactivity of the 5-nitroindazole scaffold, initial investigations could focus on the following areas:
-
Antiparasitic Activity: Numerous 5-nitroindazole derivatives have demonstrated efficacy against a range of protozoan parasites, including Trichomonas vaginalis, Trypanosoma cruzi, and Acanthamoeba castellanii.[5][6][7][8][10]
-
Anticancer Properties: The indazole core is present in several approved anticancer drugs, and various derivatives have shown antiproliferative effects in cancer cell lines.[11][5]
-
Antimicrobial Effects: Sulfonamide derivatives of 5-nitroindazole have been reported to possess antimicrobial activity.[1][12]
Workflow for Characterization as a Chemical Probe
The following diagram illustrates a generalized workflow for the characterization of a novel compound, such as this compound, as a chemical probe.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. mdpi.com [mdpi.com]
- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 10. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for Utilizing 2,3-Dimethyl-5-nitro-2H-indazole in Fragment-Based Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1] The utility of the indazole core is exemplified by its presence in several FDA-approved drugs, such as the antiemetic agent Granisetron and the tyrosine kinase inhibitor Pazopanib.[2]
This application note focuses on 2,3-dimethyl-5-nitro-2H-indazole , a specific derivative of the indazole scaffold, as a promising fragment for use in Fragment-Based Drug Discovery (FBDD). FBDD is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target with low affinity.[3] These initial "hits" are then optimized to develop high-affinity drug candidates.[3][4] The selection of this compound as a candidate fragment is based on the established biological relevance of the 5-nitroindazole core, which has demonstrated significant activity against various protozoan parasites.[5][6][7] The dimethyl substitution at the 2 and 3 positions provides a stable and synthetically tractable starting point for further chemical elaboration.
While specific experimental data for this compound is limited, this guide will leverage data from its close analog, 2,3-dimethyl-6-nitro-2H-indazole, and other 5-nitroindazole derivatives to provide a comprehensive framework for its application in a drug discovery workflow.
Physicochemical Properties of this compound
For a fragment to be successful in an FBDD campaign, it should adhere to the "Rule of Three," which provides guidelines for its physicochemical properties to ensure good solubility and ligand efficiency.[3] The table below summarizes the predicted and known properties of this compound and its 6-nitro analog.
| Property | This compound (Predicted/Analog Data) | 2,3-Dimethyl-6-nitro-2H-indazole (Experimental Data) | Source |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂ | [8] |
| Molecular Weight | 191.19 g/mol | 191.19 g/mol | [2][8] |
| Boiling Point | 377.0±22.0 °C (Predicted) | 377.033°C at 760 mmHg | [8][9] |
| Density | 1.36±0.1 g/cm³ (Predicted) | 1.37 g/cm³ | [8][9] |
| Melting Point | Not available | 183-186°C | [10] |
| Appearance | Not available | Yellow Solid | [9] |
General Workflow for Fragment-Based Drug Discovery (FBDD)
The FBDD process is an iterative cycle of screening, hit validation, and optimization.[11][12] The following diagram illustrates a typical workflow.
Caption: A general workflow for fragment-based drug discovery.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Methyl-5-nitro-1H-indazole (starting material)
-
Dimethyl carbonate (DMC) or another methylating agent
-
Triethylenediamine (DABCO) or another suitable base
-
N,N-dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolution: Dissolve 3-methyl-5-nitro-1H-indazole and a molar equivalent of DABCO in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Methylating Agent: Stir the mixture at room temperature for 15 minutes. Slowly add a slight molar excess of dimethyl carbonate dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Rationale: This procedure utilizes a methylation reaction to add methyl groups to the indazole core. The choice of a less toxic methylating agent like dimethyl carbonate is preferable for greener chemistry.[14] The base facilitates the deprotonation of the indazole nitrogen, making it more nucleophilic for the methylation reaction.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[16][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein of interest
-
This compound stock solution in DMSO
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. The goal is to achieve a stable and active surface.
-
Fragment Solution Preparation: Prepare a dilution series of this compound in the running buffer. The final DMSO concentration should be matched in the running buffer to minimize solvent effects.
-
SPR Analysis:
-
Inject the fragment solutions over the immobilized target surface and a reference surface (without the target protein).
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data to correct for bulk refractive index changes.
-
Analyze the binding sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd).
-
Rationale: The direct immobilization of the target protein is preferred to avoid potential artifacts from capture antibodies.[18] Using a reference channel is crucial for distinguishing true binding events from non-specific interactions and buffer effects.[16]
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1]
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Cell culture medium and supplements
-
96-well plates
-
This compound or its optimized derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: The MTT assay relies on the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.[1] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[10]
Hit-to-Lead Optimization Strategies
Once a fragment hit like this compound is identified and validated, the next step is to optimize its potency and drug-like properties. This is typically guided by structural information obtained from techniques like X-ray crystallography.
Caption: Common strategies for optimizing a fragment hit into a lead compound.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly in the areas of oncology and infectious diseases. Its stable, synthetically accessible core, combined with the known biological activities of the 5-nitroindazole scaffold, makes it an attractive fragment for screening against a variety of biological targets. The protocols and workflows outlined in this application note provide a robust framework for researchers to initiate their investigations and unlock the therapeutic potential of this and other indazole-based fragments.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. biosolveit.de [biosolveit.de]
- 5. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1588440-92-9 [m.chemicalbook.com]
- 9. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE CAS 444731-73-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. onenucleus.com [onenucleus.com]
- 12. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 13. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 14. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 15. ijsdr.org [ijsdr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. atcc.org [atcc.org]
- 20. texaschildrens.org [texaschildrens.org]
Derivatization of 2,3-Dimethyl-5-nitro-2H-indazole for biological screening
Application Note & Protocols
Topic: Derivatization of 2,3-Dimethyl-5-nitro-2H-indazole for Biological Screening For: Researchers, scientists, and drug development professionals.
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2] This application note provides a comprehensive guide to the strategic derivatization of this compound, a versatile building block for generating compound libraries for biological screening. We present detailed, field-tested protocols for key chemical transformations, including the reduction of the nitro group to a versatile amino handle and subsequent functionalization, as well as strategies for carbon-carbon bond formation on the indazole core. The causality behind experimental choices is explained, and a logical workflow for subsequent biological evaluation is proposed.
Introduction: The Strategic Value of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and a cornerstone of modern drug discovery.[3] Its unique structural and electronic properties allow it to participate in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] The this compound core is of particular interest for several reasons:
-
N-2 Methylation: The N-2 position is pre-alkylated, which blocks one of the two common sites for metabolic degradation and eliminates the formation of N-1/N-2 regioisomers in subsequent reactions, simplifying synthesis and purification.[8][9]
-
C-3 Methylation: The C-3 methyl group can provide beneficial steric interactions within protein binding pockets.
-
C-5 Nitro Group: The electron-withdrawing nitro group significantly influences the electronics of the aromatic ring. More importantly, it serves as a highly versatile synthetic handle that can be transformed into a wide array of other functional groups, most notably an amine.
This guide focuses on leveraging the C-5 nitro group as the primary point of diversification for creating a focused library of analogues for biological screening.
Overall Derivatization and Screening Workflow
A successful library synthesis and screening campaign follows a logical progression from starting material to biological data. The workflow below outlines the strategic path for derivatizing this compound.
Caption: High-level workflow from synthesis to biological screening.
Synthesis of the Core Scaffold
The starting material, 2,3-dimethyl-6-nitro-2H-indazole, can be synthesized from 3-methyl-6-nitro-1H-indazole using dimethyl carbonate as a methylation reagent, which is a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[10][11] A similar strategy can be applied for the 5-nitro isomer.
General Synthesis of 2,3-dimethyl-nitro-2H-indazole: A mixture of the corresponding 3-methyl-nitro-1H-indazole and a base such as triethylenediamine (DABCO) is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). Dimethyl carbonate is added, and the reaction is heated. Upon completion, the product is precipitated by the addition of water and collected by filtration.[10]
Key Derivatization Protocols
The following protocols provide detailed, step-by-step instructions for the key transformations.
Protocol 1: Reduction of the Nitro Group to a Primary Amine
The conversion of an aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry. The resulting amine is a versatile nucleophile and a common feature in bioactive molecules. Stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation are robust methods for this reduction.[12][13]
Method A: Stannous Chloride Reduction
-
Rationale: This classic method is highly efficient for reducing nitroarenes, tolerates a wide range of functional groups, and is straightforward to perform. Anhydrous SnCl₂ in alcohol is a common and effective system.[12][14]
-
Step-by-Step Protocol:
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add absolute ethanol (approx. 20 mL per gram of substrate) followed by anhydrous stannous chloride (SnCl₂, 5.0 equiv).
-
Reaction: Heat the mixture to 60-70 °C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of crushed ice and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2,3-dimethyl-2H-indazol-5-amine can be purified by column chromatography on silica gel.
-
Method B: Catalytic Hydrogenation
-
Rationale: This method is often cleaner, avoiding tin-based waste. It is performed under milder conditions but requires specialized hydrogenation equipment and can be sensitive to catalyst poisons.[13]
-
Step-by-Step Protocol:
-
Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv) in methanol or ethanol.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂, typically 1-3 atm or using a balloon). Stir vigorously at room temperature until hydrogen uptake ceases. Monitor by TLC.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the desired amine, which is often pure enough for the next step.
-
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 11. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocol for the Solubilization of 2,3-Dimethyl-5-nitro-2H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Physicochemical Landscape
2,3-Dimethyl-5-nitro-2H-indazole is a heterocyclic aromatic compound belonging to the nitroindazole class. While specific experimental data for this compound is limited, its structural similarity to other nitroaromatics and indazole derivatives provides a strong basis for predicting its behavior and developing a robust solubilization protocol. The presence of the nitro group significantly increases the polarity of the molecule but also contributes to strong crystal lattice energy, often resulting in poor aqueous solubility. The indazole core itself is a weak base, and the dimethyl substitution can further influence its lipophilicity.
This guide provides a comprehensive, experience-driven protocol for the effective dissolution of this compound for use in a variety of experimental settings, from biochemical assays to cell-based studies. The methodologies outlined are designed to ensure compound stability, maximize bioavailability in assays, and maintain experimental reproducibility.
I. Compound Characteristics & Inferred Properties
A thorough understanding of a compound's properties is critical for developing an effective dissolution strategy. In the absence of direct experimental data for this compound (CAS 1588440-92-9)[1][2], we can infer its likely characteristics from closely related analogues such as 2,3-Dimethyl-6-nitro-2H-indazole and 5-nitroindazole.
| Property | Inferred Value/Characteristic | Rationale & Key Considerations |
| Molecular Formula | C₉H₉N₃O₂ | Based on chemical structure.[1] |
| Molecular Weight | 191.19 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a yellow to tan crystalline solid | Nitroaromatic compounds are often colored. The parent compound, 5-nitroindazole, is a yellow powder.[3] |
| Aqueous Solubility | Predicted to be very low | The parent compound, 5-nitroindazole, is sparingly soluble in water.[3] Aromatic nitro compounds generally exhibit poor water solubility. |
| Organic Solubility | Expected to be soluble in polar aprotic solvents | Analogues like 2,3-dimethyl-6-nitro-2H-indazole show slight solubility in DMSO and Methanol.[4] Polar aprotic solvents like DMSO and DMF are effective at disrupting the crystal lattice of such compounds. |
| Stability | Generally stable at room temperature. May be sensitive to strong acids, bases, and reducing agents. | Indazole derivatives are generally stable, but the nitro group can be susceptible to reduction.[5][6] |
II. Safety & Handling: A Precautionary Approach
Nitroaromatic compounds as a class are considered potentially hazardous and require careful handling.[7][8] All procedures should be conducted in a well-ventilated laboratory, ideally within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Always inspect gloves before use and use proper removal technique.
-
Body Protection: A lab coat is required.
-
-
Handling Precautions:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
III. Experimental Protocols: From Stock to Working Solutions
The cornerstone of reliable and reproducible experiments is the preparation of accurate and stable stock solutions.[10] Given the inferred low aqueous solubility of this compound, a concentrated stock solution in an appropriate organic solvent is necessary.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for many poorly water-soluble compounds used in biological research. Its strong solubilizing power and miscibility with aqueous media make it ideal for preparing high-concentration stock solutions.[11]
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 191.19 g/mol * (1000 mg / 1 g) = 1.91 mg
-
-
-
Weighing the compound:
-
On a calibrated analytical balance, carefully weigh out 1.91 mg of this compound into a sterile microcentrifuge tube or amber vial.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Securely cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution. Gentle warming to 37°C may also be applied, but monitor for any signs of degradation.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
Rationale: When diluting the DMSO stock into aqueous buffers or cell culture media, it is crucial to avoid precipitation of the compound. This is achieved by ensuring the final DMSO concentration remains low and by employing proper mixing techniques.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the final DMSO concentration:
-
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though it is always best to keep it as low as possible, ideally ≤ 0.1%.[11]
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions from the stock solution into the aqueous medium.
-
To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of the pre-warmed aqueous medium.
-
Crucial Step: Add the stock solution dropwise to the aqueous medium while continuously vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Vehicle Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This allows for the differentiation of compound-specific effects from solvent effects.
-
-
Use Immediately:
-
Working solutions in aqueous media should be prepared fresh for each experiment and used immediately to minimize the risk of precipitation over time.
-
IV. Workflow & Decision Making
The following diagram illustrates the logical workflow for dissolving this compound for experimental use.
Caption: Workflow for dissolving this compound.
V. Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO | Insufficient solvent volume or low-quality DMSO. | Increase the solvent volume to create a more dilute stock solution. Ensure DMSO is anhydrous. Gentle warming or sonication can be attempted. |
| Precipitation upon dilution into aqueous media | The compound's solubility limit in the final medium is exceeded. | Decrease the final concentration of the compound. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider using a co-solvent system if compatible with the assay. |
| Inconsistent experimental results | Degradation of the compound or precipitation in the working solution. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Visually inspect working solutions for any signs of precipitation before use. |
VI. References
-
Ju, F., & Zhu, L. (2015). Nitroaromatic Compounds, from Synthesis to Biodegradation. Frontiers in Microbiology, 6, 289. --INVALID-LINK--
-
Gustin, J. L. (2016). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21501, 5-Nitroindazole. --INVALID-LINK--
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Methyl-2H-indazole-3-carbaldehyde. --INVALID-LINK--
-
MCE. Compound Handling Instructions. --INVALID-LINK--
-
LifeTein. (2023). DMSO usage in cell culture. --INVALID-LINK--
-
Claramunt, R. M., et al. (2017). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 14(3), 184-196. --INVALID-LINK--
-
Pharmaffiliates. This compound. --INVALID-LINK--
-
ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--
-
Guidechem. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE 444731-73-1 wiki. --INVALID-LINK--
-
BLDpharm. 1588440-92-9|this compound. --INVALID-LINK--
-
CymitQuimica. This compound. --INVALID-LINK--
-
Shanghai Canbi Pharma Ltd. This compound CAS:1588440-92-9. --INVALID-LINK--
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 3. icheme.org [icheme.org]
- 4. Page loading... [wap.guidechem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. fishersci.com [fishersci.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. lifetein.com [lifetein.com]
Application Notes & Protocols: Safe Handling and Storage of 2,3-Dimethyl-5-nitro-2H-indazole in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dimethyl-5-nitro-2H-indazole was not available at the time of this writing. The following guidelines are based on the known properties of the closely related isomer, 2,3-Dimethyl-6-nitro-2H-indazole, and established best practices for handling nitroaromatic compounds and potent chemical powders.[1][2] It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before commencing any laboratory work.
Introduction: Understanding the Compound
This compound is a nitro-substituted heterocyclic compound.[3] While specific toxicological data for this isomer is limited, its structural features—a nitroaromatic system—suggest that it should be handled as a potentially potent and hazardous substance. Aromatic nitro compounds are known for their potential toxicity, including the ability to cause methemoglobinemia, and can be reactive, sometimes violently, with certain other chemicals.[1] The indazole core is a common scaffold in pharmacologically active molecules.[4][5] For instance, the related compound 2,3-Dimethyl-6-nitro-2H-indazole is recognized as an impurity in the synthesis of the tyrosine kinase inhibitor, Pazopanib.[2][6] This association with a potent pharmaceutical agent underscores the need for stringent safety protocols.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound to minimize exposure and ensure laboratory safety.
Hazard Identification and Risk Assessment
Given the lack of specific data, a precautionary approach is essential. The primary hazards are anticipated to be:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Aromatic nitro compounds can be absorbed through the skin and may cause systemic effects.
-
Reactivity: May react violently with strong oxidizing agents, strong bases, and reducing agents.[1] Mixtures with certain substances, like nitric acid, can be explosive.[1]
-
Mechanical Hazards: As a powder, it can become airborne during handling, leading to inhalation risks.
A formal risk assessment should be conducted before any new procedure involving this compound is undertaken.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]
-
Containment: For procedures with a higher risk of aerosol generation, a glove box or an isolator is recommended.
Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble should be supplemented with the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile), with consideration for double-gloving. | Prevents skin contact and absorption. |
| Body Protection | A buttoned lab coat, with consideration for a chemically resistant apron for larger quantities. | Protects against contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be required for certain procedures, based on the risk assessment. | Provides an additional layer of protection against inhalation, especially in the event of a spill or when engineering controls are limited. |
Handling and Weighing Protocols
Adherence to meticulous handling and weighing procedures is critical to prevent contamination and exposure.
General Handling Workflow
Caption: General workflow for handling this compound.
Step-by-Step Weighing Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for weighing.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure a calibrated analytical balance is placed within a ventilated enclosure.
-
Prepare waste containers for solid waste and contaminated consumables.
-
-
Weighing:
-
Tare a suitable, sealable container (e.g., a vial with a screw cap) on the balance.
-
Carefully transfer an approximate amount of this compound into the tared container using a clean spatula. Minimize any movements that could generate dust.
-
Close the primary container of the compound immediately after dispensing.
-
Seal the tared container with the weighed compound.
-
-
Post-Weighing:
-
Carefully wipe the exterior of the sealed container with a damp cloth to remove any residual powder.
-
Decontaminate the spatula and any other reusable equipment. A solvent rinse (e.g., ethanol or acetone) followed by a detergent wash is recommended.
-
Wipe down the work surface and the balance with a damp cloth.
-
Dispose of all contaminated disposable items (bench paper, wipes, gloves) in the designated hazardous waste container.
-
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[8] For the 6-nitro isomer, storage at room temperature is indicated.[2] | Prevents thermal degradation and potential reactions. |
| Atmosphere | Keep in a tightly sealed container. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. | Protects from atmospheric moisture and oxygen, which could potentially react with the compound or lead to degradation over time.[9][10] |
| Light | Store in a light-resistant container or in a dark location.[11][12] | Many organic compounds, especially those with chromophores like nitro groups, are sensitive to light and can undergo photodegradation.[12] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and reducing agents.[1] | Prevents potentially violent or explosive reactions.[1] |
| Location | Store in a designated, well-ventilated cabinet for hazardous chemicals. Do not store with incompatible materials. | Ensures proper segregation and containment in case of a spill. |
Spill Management and Decontamination
Prompt and appropriate action is necessary in the event of a spill.
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
Decontamination Protocol
-
Surface Decontamination:
-
After handling or in the event of a minor spill, wipe the affected surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone) to dissolve the compound.
-
Follow with a thorough wash using a laboratory detergent and water.[13]
-
Finally, rinse with deionized water.
-
-
Equipment Decontamination:
-
Reusable equipment such as glassware and spatulas should be rinsed with a solvent in which the compound is soluble.
-
Submerge the equipment in a detergent solution and scrub to remove all residues.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (gloves, bench paper, etc.) and excess solid compound should be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams, particularly strong acids, bases, or oxidizing agents.[15][16]
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[16][17]
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-documented approach to its handling and storage. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in these application notes, researchers can work safely and effectively with this compound, ensuring the integrity of their experiments and the protection of all laboratory personnel.
References
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. 2,3-Dimethyl-6-nitro-2H-indazole , 97% , 444731-73-1 - CookeChem [cookechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. How To [chem.rochester.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. viallabeller.com [viallabeller.com]
- 12. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. nswai.org [nswai.org]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dimethyl-5-nitro-2H-indazole
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 2,3-Dimethyl-5-nitro-2H-indazole. The following sections offer a robust experimental protocol, a detailed troubleshooting guide, and visual aids to address the common challenges encountered in this synthesis, with a primary focus on maximizing yield and regioselectivity.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the N-methylation of its precursor, 3-methyl-5-nitro-1H-indazole. The principal challenge in this process is controlling the regioselectivity of the methylation. The indazole anion, formed upon deprotonation, is a mesomeric system, presenting two nucleophilic nitrogen atoms (N1 and N2).[1] This can lead to the formation of two different methylated isomers: the desired kinetic N2-product (this compound) and the thermodynamically more stable N1-product (1,3-dimethyl-5-nitro-1H-indazole).[2]
The choice of base, solvent, and methylating agent critically influences the N1:N2 product ratio.[1][3] For instance, strong bases like sodium hydride (NaH) in a non-polar solvent like THF tend to favor the N1-isomer.[2][3] Conversely, specific conditions can be employed to favor the kinetically preferred N2-isomer. Notably, studies on the methylation of 5-nitroindazole have shown that acidic conditions can exclusively yield the 2-methyl derivative, while neutral conditions favor the 1-methyl derivative.[4]
This guide focuses on a protocol adapted from highly successful methods for related nitroindazoles, utilizing dimethyl carbonate (DMC) as a greener and effective methylating agent, which has been shown to produce high yields of the N2-isomer.[5][6]
Reaction Pathway Visualization
Caption: General N-methylation pathway for 3-methyl-5-nitro-1H-indazole.
Detailed Experimental Protocol
This protocol is optimized for selectively synthesizing the N2-methylated isomer. It is based on methodologies proven effective for the analogous 6-nitroindazole, a key intermediate in the synthesis of the anticancer drug Pazopanib.[2]
Reagents and Recommended Conditions
| Reagent/Parameter | Molar Equiv. | Recommended Material | Purpose |
| Starting Material | 1.0 | 3-Methyl-5-nitro-1H-indazole | Substrate |
| Base | 1.0 | Triethylenediamine (DABCO) | Non-nucleophilic base |
| Methylating Agent | 1.2 | Dimethyl carbonate (DMC) | Methyl source |
| Solvent | ~10 mL / g | N,N-Dimethylformamide (DMF) | Polar aprotic solvent |
| Temperature | Reflux | - | To drive the reaction |
| Reaction Time | 6-12 hours | - | Monitor by TLC/LC-MS |
Step-by-Step Procedure
-
Preparation : In a three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen), dissolve 3-methyl-5-nitro-1H-indazole (1.0 equiv.) and triethylenediamine (DABCO, 1.0 equiv.) in N,N-dimethylformamide (DMF).[5]
-
Initial Stirring : Stir the resulting mixture at room temperature for approximately 15 minutes.
-
Reagent Addition : Slowly add dimethyl carbonate (DMC, 1.2 equiv.) to the mixture dropwise.[5]
-
Reaction : Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add water (approx. 12 mL per gram of starting material) and stir for 15-30 minutes. A solid precipitate should form.[5]
-
Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual DMF and salts.
-
Drying & Purification : Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel if significant isomeric impurities are present.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is very low. What are the most likely causes?
A: Low yield can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: If TLC or LC-MS analysis shows significant remaining starting material, the reaction may not have gone to completion. Consider extending the reaction time or ensuring the reflux temperature is adequately maintained. Verify the quality and stoichiometry of your reagents, especially the base and methylating agent.
-
Poor Regioselectivity: The most common cause of low yield for the desired product is the co-formation of the N1-isomer. You must analyze your crude product (e.g., by ¹H NMR) to determine the isomeric ratio. If the N1-isomer is significant, refer to Q2 for optimization strategies.
-
Product Loss During Workup: The precipitation step is critical. If the product has some solubility in the DMF/water mixture, you may be losing it to the filtrate. Try cooling the mixture in an ice bath before filtration to maximize precipitation. Ensure washes are done with cold water.
-
Degradation: Nitro-aromatic compounds can be sensitive to excessively high temperatures or prolonged reaction times. If the reaction mixture darkens considerably, degradation may be occurring.
Q2: I'm getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired this compound?
A: This is the central challenge of indazole alkylation. The N1 vs. N2 ratio is a function of kinetic versus thermodynamic control.
-
Mechanism Insight: The N2-alkylation is generally the kinetically favored pathway, while the N1-isomer is often the more thermodynamically stable product.[2] Your goal is to use conditions that favor the kinetic product.
-
Base and Solvent System: The combination of a non-nucleophilic base like DABCO in a polar aprotic solvent like DMF is specifically chosen to favor N2 methylation.[2][5] Avoid strong, deprotonating bases like NaH in THF, which are known to favor the N1 isomer.[3]
-
Methylating Agent: While methyl iodide is effective, it can sometimes lead to mixtures.[7] Dimethyl carbonate is a milder and often more selective reagent for this transformation.[5][6]
-
Leverage Substrate Electronics: For 5-nitroindazole specifically, research has shown that performing methylation under acidic conditions can provide the N2-methyl derivative exclusively.[4] While the provided protocol is basic, you could explore an alternative route using a methylating agent that performs well under acidic or neutral conditions as a strategy to enhance N2 selectivity.
Q3: The reaction stalls and does not go to completion, even after extended time. What should I check?
A: A stalled reaction points to an issue with one of the core components:
-
Reagent Quality: Ensure your starting material is pure. Verify that the base (DABCO) has not degraded and that the DMF is anhydrous. Moisture can interfere with the reaction.
-
Stoichiometry: Accurately measure your reagents. An insufficient amount of the methylating agent or base will naturally lead to an incomplete reaction. Using a slight excess (1.1-1.2 equiv.) of the methylating agent is common practice.
-
Temperature: Confirm that your reaction is reaching the true reflux temperature of DMF (approx. 153 °C). An inadequate heating mantle or improper setup can result in a lower-than-expected reaction temperature.
Q4: How can I effectively separate the N1 and N2 isomers if my reaction produces a mixture?
A: If you cannot achieve perfect selectivity, chromatographic separation is the most reliable method.
-
Column Chromatography: The two isomers generally have different polarities and can be separated on a silica gel column. You will need to develop a solvent system using TLC, typically starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.
-
Recrystallization: In some cases, if one isomer is significantly more abundant, fractional recrystallization may be possible. This is highly dependent on the specific solubility properties of the two isomers in a given solvent and is often less effective than chromatography for close-running spots.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
What is the specific role of DABCO in this reaction? DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a non-nucleophilic base. Its function is to deprotonate the N-H of the indazole ring, generating the indazole anion. Because DABCO itself is not a strong nucleophile, it does not compete with the indazole anion in attacking the methylating agent, which helps to prevent side reactions.
-
Can I use other methylating agents like methyl iodide or dimethyl sulfate? Yes, these are common and potent methylating agents.[2][7] However, they are generally more reactive and less "green" than dimethyl carbonate. Their higher reactivity can sometimes lead to lower regioselectivity or the formation of over-methylated (quaternary salt) byproducts.[7] If using them, careful optimization of the base, temperature, and reaction time is required.
-
What analytical techniques are best for monitoring the reaction and characterizing the product? Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitatively tracking the disappearance of the starting material and the appearance of products. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Product Characterization: ¹H NMR spectroscopy is crucial for confirming the structure and, importantly, for distinguishing between the N1 and N2 isomers. The chemical shifts of the methyl groups and the aromatic protons will be distinct for each isomer.[5][8] Melting point analysis can also be used to confirm the identity of the final, purified product.[5]
-
What are the key safety precautions?
-
Solvents: DMF is a reproductive toxicant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: While DMC is safer than many alternatives, all methylating agents should be treated as potentially toxic and carcinogenic. Avoid inhalation and skin contact.
-
General: Perform the reaction under an inert atmosphere to prevent side reactions and ensure safety.
-
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-dimethyl-6-nitro-2H-indazole (444731-73-1) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of 2,3-Dimethyl-5-nitro-2H-indazole
Welcome to the technical support guide for the purification of 2,3-Dimethyl-5-nitro-2H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing insights into their causes and practical solutions.
Issue 1: Presence of a Persistent Impurity with the Same Mass in LC-MS Analysis.
Question: My LC-MS analysis of purified this compound shows a persistent impurity with an identical molecular weight. What is the likely identity of this impurity, and how can I remove it?
Answer:
The most probable identity of this impurity is the isomeric byproduct, 1,3-Dimethyl-5-nitro-1H-indazole . The formation of this isomer is a common challenge during the synthesis of this compound, particularly in alkylation reactions of the parent indazole.
Causality: The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, leading to competitive alkylation and the formation of both the desired 2,3-dimethyl and the undesired 1,3-dimethyl isomers.
Troubleshooting Protocol:
-
Column Chromatography: Separation of these isomers can be effectively achieved using silica gel column chromatography.[1]
-
Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh).
-
Mobile Phase: A gradient or isocratic elution with a mixture of non-polar and polar solvents is recommended. A common eluent system is a mixture of hexane and ethyl acetate.[1][2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The 2,3-dimethyl isomer is typically less polar and will elute first.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure desired product.
-
-
Recrystallization: While less effective for complete separation of isomers with very similar properties, recrystallization can enrich the desired isomer.
-
Solvent Selection: Experiment with a range of solvents to find one in which the solubility of the two isomers differs significantly. Methanol is a common solvent for recrystallizing indazole derivatives.[3][4] Other potential solvents include ethanol and mixtures of dichloromethane and petroleum ether.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallizations may be necessary.
-
Workflow for Isomer Separation:
Caption: Workflow for the separation of this compound from its 1,3-dimethyl isomer.
Issue 2: Low Yield After Purification.
Question: I am experiencing a significant loss of product during the purification process, resulting in a low overall yield. What are the potential causes and how can I mitigate this?
Answer:
Low yield can stem from several factors, including product degradation, incomplete extraction, or losses during chromatographic separation and recrystallization.
Causality and Mitigation Strategies:
-
Product Degradation: Nitro-containing aromatic compounds can be susceptible to degradation under harsh conditions (e.g., strong acids/bases, high temperatures).
-
Recommendation: Maintain neutral pH during workup and purification. Avoid prolonged heating. If heating is necessary for dissolution during recrystallization, do so for the minimum time required.
-
-
Incomplete Extraction: The product may not be fully extracted from the reaction mixture into the organic phase during workup.
-
Recommendation: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Check the aqueous layer by TLC to ensure all the product has been extracted.
-
-
Losses During Chromatography: The compound may adhere strongly to the silica gel or co-elute with other impurities.
-
Recommendation:
-
Dry Loading: For compounds with moderate polarity, consider dry loading onto the column to improve band sharpness and separation.
-
Solvent Polarity: Ensure the chosen mobile phase is of appropriate polarity to elute the compound in a reasonable number of column volumes. If the compound is not eluting, gradually increase the polarity of the mobile phase.
-
-
-
Losses During Recrystallization: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Recommendation:
-
Solvent System: If the product is too soluble in a single solvent, try a binary solvent system. Dissolve the compound in a good solvent (e.g., methanol) and then add a poor solvent (e.g., water) dropwise until turbidity is observed. Heat to redissolve and then cool slowly.
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) to maximize crystal formation.
-
-
Issue 3: Product Contamination with Starting Materials.
Question: My purified product is contaminated with unreacted starting materials, such as 3-methyl-5-nitro-1H-indazole. How can I remove these?
Answer:
Residual starting materials can often be removed through careful purification techniques that exploit differences in polarity and solubility.
Troubleshooting Protocol:
-
Aqueous Wash: If the starting material has a different acidity or basicity, an aqueous wash can be effective. For instance, unreacted 3-methyl-5-nitro-1H-indazole possesses a slightly acidic proton on the indazole ring and can be removed by washing the organic extract with a dilute basic solution (e.g., 5% sodium bicarbonate). Be cautious, as the desired product may also have some solubility in the aqueous phase.
-
Column Chromatography: As with isomer separation, column chromatography is a highly effective method for removing starting materials, which typically have different polarities from the dimethylated product. The starting material, being more polar due to the N-H bond, will generally have a lower Rf value on TLC and elute later from a silica gel column.
-
Recrystallization: If the solubility profiles of the starting material and the product are sufficiently different, recrystallization can be an effective purification method.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₂ | [5][6] |
| Molecular Weight | 191.19 g/mol | [5][6] |
| Appearance | Yellow Solid | [7] |
| Melting Point | 183-186 °C | [8] |
| Solubility | Slightly soluble in DMSO and Methanol. | [8] |
| Storage | Store at room temperature in a dry, sealed container. |[8] |
Q2: What is the typical synthetic route for this compound, and how does this influence purification?
A2: A common synthetic route is the alkylation of 3-methyl-5-nitro-1H-indazole using a methylating agent like dimethyl sulfate or dimethyl carbonate.[9] As mentioned in the troubleshooting guide, this can lead to the formation of the 1,3-dimethyl isomer, which is the primary purification challenge. The choice of base and solvent can influence the ratio of N1 to N2 alkylation.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of the following techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting isomeric impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify isomeric impurities by observing the distinct chemical shifts of the methyl groups.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Are there any specific safety precautions to consider when handling this compound?
A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. While specific toxicity data is limited, nitroaromatic compounds should generally be handled with care due to their potential for biological activity.
Logical Relationship Diagram:
Caption: Logical relationships between synthesis, impurities, purification, and analysis.
III. References
-
Benchchem. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1) - Substance Details. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,3-dimethyl-6-nitro-2H-indazole. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1,3-Dimethyl-5-nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2008). 2,3-Dimethyl-6-nitro-2H-indazole. PubMed Central. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Retrieved from --INVALID-LINK--
-
Chemdad. (n.d.). 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from --INVALID-LINK--
-
IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the preparation of substituted indazoles. Retrieved from --INVALID-LINK--
-
Klivon. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1-Methyl-5-nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MDPI. (2007). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). 3-Methyl-6-nitro-2H-indazole. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2,3-dimethyl-6-nitro-2H-indazole synthesis. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole. Retrieved from --INVALID-LINK--
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 1,3-Dimethyl-5-nitro-1H-indazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Methods for preparing indazole compounds. Retrieved from --INVALID-LINK--
-
Home Sunshine Pharma. (n.d.). 2,3-dimethyl-6-nitro-2h-indazole cas 444731-73-1. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2,3-dimethyl-6-nitro-2H-indazole. Retrieved from --INVALID-LINK--
-
VNU Journal of Science. (2023). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Recrystallization of 3-nitro-1,2,4-triazol-5-one from dimethylsulfoxide and methylene chloride. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from --INVALID-LINK--
References
- 1. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dev.klivon.com [dev.klivon.com]
- 6. 2,3-Dimethyl-6-nitro-2H-indazole | LGC Standards [lgcstandards.com]
- 7. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE CAS 444731-73-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
Overcoming solubility issues with 2,3-Dimethyl-5-nitro-2H-indazole
Here is the technical support center for overcoming solubility issues with 2,3-Dimethyl-5-nitro-2H-indazole.
Introduction
This technical guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound. This compound, like many heterocyclic nitroaromatic molecules, exhibits poor aqueous solubility due to its rigid, planar structure and high crystal lattice energy. Such properties classify it as a "brick-dust" type molecule, where overcoming the energy of the solid state is the primary barrier to dissolution[1].
This document is structured to provide a logical workflow, from understanding the compound's fundamental properties to applying advanced solubilization techniques. Our goal is to explain the causality behind each experimental choice, empowering you to make informed decisions in your work.
Physicochemical Profile & Solubility Fundamentals
Understanding the inherent properties of this compound is critical to troubleshooting its solubility. While specific experimental data for the 5-nitro isomer is limited in public literature, we can make reliable predictions based on its structure and data from the closely related isomer, 2,3-Dimethyl-6-nitro-2H-indazole.
The core structure is a bicyclic aromatic indazole ring, which is nonpolar. The nitro group (-NO₂) adds significant polarity, while the two methyl groups (-CH₃) are nonpolar. This combination of features results in a molecule that does not fit neatly into "polar" or "nonpolar" categories, making solvent selection non-trivial. The governing principle for solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[2][3].
Table 1: Key Physicochemical Properties (Predicted & Inferred)
| Property | Value / Observation | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₉H₉N₃O₂ | Relatively small, rigid molecule. |
| Molecular Weight | 191.19 g/mol | Moderate molecular weight. |
| Appearance | Expected to be a yellow crystalline solid. | High melting point suggests strong crystal lattice forces that resist dissolution. |
| Melting Point | High (isomer: 183-186°C)[4][5] | Significant energy is required to break the crystal lattice before solvation can occur. |
| Predicted pKa | -0.55 ± 0.30[5] | This compound is not basic. The indazole nitrogen atoms are non-ionizable under typical aqueous pH conditions (1-12). |
| Predicted Polarity | Moderately polar overall, with distinct nonpolar regions. | Unlikely to be soluble in pure water (highly polar) or pure nonpolar solvents like hexane. Will require a solvent of intermediate polarity or a solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent to start with for this compound? A: For creating a high-concentration stock solution, begin with a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. Dimethylformamide (DMF) is also a suitable alternative[6]. These solvents are effective because they have strong dipole moments that can interact with the polar nitro group while also having an organic character that accommodates the rest of the molecule.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media? A: No. Direct dissolution in aqueous solutions is highly unlikely to succeed due to the compound's low water solubility. You must first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous medium.
Q3: Is pH adjustment a viable strategy to increase its solubility? A: No, this is not a recommended strategy. The predicted pKa of the molecule is extremely low (~ -0.55), indicating it is a neutral compound with no weakly acidic or basic functional groups that can be ionized by adjusting the pH[5][7]. For pH modification to work, a compound must be able to accept or donate a proton to become a charged salt, which is significantly more water-soluble[8][9]. This compound lacks that capability.
Q4: My compound dissolved in DMSO, but precipitated immediately when I added it to my buffer. Why? A: This is the most common solubility issue. It occurs because while the compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous solution is too low to maintain solubility. The DMSO concentration has been diluted to a point where the bulk solvent is essentially water, which cannot dissolve the compound. The solution has become supersaturated, leading to precipitation.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical path to a solution.
Problem 1: My compound precipitates upon dilution of a DMSO stock into an aqueous medium.
-
Underlying Cause: The final concentration of the organic solvent (the "co-solvent") is insufficient to keep the compound in solution. The polarity of the final solution is too high (too water-like).
-
Solution Strategy: Employ a co-solvent system. A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of an aqueous solution, thereby increasing the solubility of nonpolar or poorly soluble compounds[9][10].
Caption: Troubleshooting workflow for precipitation issues.
Problem 2: I cannot use DMSO or other strong organic solvents in my experimental system (e.g., in vivo studies).
-
Underlying Cause: Many biological systems, especially whole organisms, have low tolerance for organic solvents.
-
Solution Strategy: Utilize formulation vehicles based on excipients like surfactants or cyclodextrins. These agents create microenvironments that shield the hydrophobic compound from the aqueous bulk solution.[11][12]
-
Surfactants (e.g., Tween® 80, Kolliphor® EL): These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. The hydrophobic core of the micelle can encapsulate the drug, while the hydrophilic shell interacts with water, creating a stable dispersion.[9]
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The drug molecule can become trapped within this cavity, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[11][13]
-
Problem 3: I need to achieve the highest possible concentration for a dosing solution.
-
Underlying Cause: Simple solvent systems have a thermodynamic solubility limit that may be too low for your needs.
-
Solution Strategy: Advanced formulation techniques are required. These often involve creating a stable, high-energy, or dispersed form of the compound.
-
Lipid-Based Formulations: If the compound has some lipophilicity, it can be dissolved in oils or lipids to create self-emulsifying drug delivery systems (SEDDS).[12]
-
Solid Dispersions: The compound can be molecularly dispersed within a solid polymer matrix. This is often achieved by dissolving both the compound and a polymer (like PVP or HPMC) in a common solvent and then rapidly removing the solvent (e.g., by spray drying)[1][14]. This traps the drug in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate than the stable crystalline form.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer scale dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significant increase in the rate of dissolution[7][11][15]. This is typically achieved through wet media milling or high-pressure homogenization.
-
Detailed Experimental Protocols
Protocol 1: Preparation and Screening of a Co-Solvent System
This protocol details how to prepare a stock solution and test its stability in a final aqueous buffer using a co-solvent approach.
Objective: To find a solvent system that maintains the solubility of this compound upon dilution to the final working concentration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Final aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare Primary Stock: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM). Ensure it is fully dissolved. Gentle warming (37°C) and vortexing can be used to aid dissolution.
-
Prepare Intermediate Co-Solvent Mixtures: In separate tubes, prepare the following 10X intermediate stock solutions. For a final drug concentration of 10 µM, you would prepare 100 µM intermediate stocks as follows:
-
System A (DMSO only): 5 µL of 20 mM primary stock + 995 µL of water.
-
System B (DMSO/PEG 400): 5 µL of 20 mM primary stock + 495 µL of PEG 400 + 500 µL of water.
-
System C (DMSO/Tween 80): 5 µL of 20 mM primary stock + 100 µL of 10% Tween® 80 + 895 µL of water.
-
-
Vortex Thoroughly: Ensure each intermediate stock is a clear, homogenous solution.
-
Final Dilution: Add 1 part of each intermediate stock (System A, B, and C) to 9 parts of your final aqueous buffer. For example, add 100 µL of the intermediate stock to 900 µL of PBS.
-
Observe and Validate:
-
Immediately after mixing, visually inspect for any cloudiness or precipitate (Tyndall effect).
-
Let the solutions sit at room temperature for 1-2 hours and inspect again.
-
For rigorous validation, incubate at the experimental temperature (e.g., 37°C) and check for precipitation over time.
-
A stable solution will remain perfectly clear.
-
Caption: Experimental workflow for co-solvent screening.
References
- 1. mdpi.com [mdpi.com]
- 2. The Solution Process [chem.fsu.edu]
- 3. How can a solute dissolve in polar and non-polar solvents? - askIITians [askiitians.com]
- 4. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 5. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in assays with 2,3-Dimethyl-5-nitro-2H-indazole
A Guide to Troubleshooting Inconsistent Assay Results
Introduction
Welcome to the technical support guide for 2,3-Dimethyl-5-nitro-2H-indazole. This molecule belongs to the indazole class of heterocyclic compounds, a "privileged structure" in medicinal chemistry recognized for its wide range of biological activities, including kinase inhibition and antimicrobial properties.[1][2][3] The presence of a nitroaromatic system, however, introduces specific chemical liabilities that can lead to inconsistent or artifactual results in sensitive biological assays.[4][5]
This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common issues encountered during the experimental use of this compound. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and provides a starting point for resolving assay variability.
Q1: My assay results with this compound are not reproducible. Where should I begin troubleshooting?
Inconsistent results are the most common challenge. The first step is to systematically validate the core components of your experiment: the compound itself and your assay setup.
-
Compound Integrity: Confirm the purity and identity of your compound batch. If possible, obtain a certificate of analysis (CoA).[6] Prepare fresh stock solutions from solid material, as prolonged storage in solution can lead to degradation.
-
Assay Controls: Ensure you are running a full set of controls in every experiment. This includes:
-
Vehicle Control: (e.g., DMSO) to establish the baseline response.
-
Positive Control: A known active compound to confirm the assay is performing as expected.
-
Negative Control: A known inactive compound or no-enzyme/no-cell control to define the background signal.
-
-
Basic Parameters: Verify fundamental parameters like buffer pH, incubation times, and temperature, as minor deviations can significantly impact results. The stability of indazole derivatives can be pH-dependent.[7]
A logical workflow is essential for diagnosing the root cause.
Caption: Initial troubleshooting workflow for assay inconsistency.
Q2: How should I prepare and store stock solutions of this compound?
Proper handling is critical to prevent degradation and precipitation.
-
Solvent Choice: this compound is typically soluble in dimethyl sulfoxide (DMSO).[8] Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Preparation: Allow the solid compound to fully dissolve by vortexing or brief sonication. Always perform a visual inspection to ensure no solid particulates remain.
-
Storage: Aliquot the primary stock solution into single-use volumes in low-binding tubes and store them at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided as this can compromise compound stability. Nitroaromatic compounds can be sensitive to light, which may induce photochemical reactions.[9][10]
Q3: My compound solution has a yellow tint. Is this normal?
Yes, a yellow color in both solid and solution form is characteristic of many nitroaromatic compounds, including 2,3-dimethyl-6-nitro-2H-indazole.[11][12] However, a significant change in color (e.g., darkening) upon storage or addition to assay buffer could indicate degradation or a chemical reaction, and warrants further investigation.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect explanations for specific experimental problems.
Issue Category 1: Signal & Background Problems
Q4: I'm observing a high background signal in my assay wells, even in my "no-enzyme" or "vehicle-only" controls. What's happening?
High background can stem from several sources, often related to the intrinsic properties of the compound.
-
Potential Cause 1: Autofluorescence/Colorimetric Interference. Nitroaromatic compounds often absorb light in the UV-visible range and can exhibit fluorescence. This intrinsic property can directly interfere with assay readouts.
-
Troubleshooting Steps:
-
Run a spectral scan of the compound in your assay buffer to identify its absorbance and emission maxima.
-
Perform a control experiment by adding this compound to buffer-only wells and measuring the signal at your assay's wavelength.[13]
-
If interference is confirmed, you have two options:
-
-
-
Potential Cause 2: Compound Precipitation. If the compound's final concentration in the assay exceeds its aqueous solubility limit, it can form microscopic precipitates. These particles can scatter light, leading to artificially high absorbance or fluorescence readings.
-
Troubleshooting Steps:
-
Visually inspect the wells for turbidity after adding the compound.
-
Reduce the final concentration of the compound in the assay.
-
Decrease the final percentage of DMSO. While counterintuitive, high DMSO concentrations can sometimes cause compounds to "crash out" when diluted into an aqueous buffer. A final DMSO concentration of <1% is recommended.
-
-
Issue Category 2: Inconsistent Potency & Activity
Q5: The IC50 value for my compound varies significantly between experiments. Why?
Fluctuating IC50 values often point to compound instability or reactivity under the specific conditions of your assay. The nitroindazole scaffold is susceptible to several degradation pathways.
-
Potential Cause 1: Reaction with Assay Components (Reducing Agents). Many biological assays, particularly those involving enzymes like proteases or certain kinases, require a reducing environment maintained by agents like dithiothreitol (DTT) or β-mercaptoethanol (β-MCE).[15] The nitro group (Ar-NO₂) on your compound is an electrophile and can be chemically reduced by these agents. This reduction can lead to the formation of nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) species, which may have different (or no) biological activity, thus altering your measured potency.[16][17] The choice of reducing agent can dramatically alter inhibitor potency.[18]
-
Troubleshooting Steps:
-
Question the Need: First, determine if the reducing agent is absolutely necessary for your assay's performance.
-
Test Different Agents: If a reducing agent is required, compare the results using different types. Tris(2-carboxyethyl)phosphine (TCEP) is often less reactive with small molecules than DTT. The physiological reducing agent, reduced glutathione (GSH), can also be a viable alternative.[15][18]
-
Pre-incubation Test: Pre-incubate the compound with the reducing agent in assay buffer for the duration of your experiment. Then, measure the compound's activity. A loss of activity compared to a non-pre-incubated control suggests a chemical reaction is occurring.
-
-
-
Potential Cause 2: Photodegradation. The indazole ring system is known to be photoreactive, and exposure to UV or even ambient lab light can cause rearrangement or degradation.[7] This is a separate mechanism from the photoreactivity of the nitro group itself.[9]
-
Troubleshooting Steps:
-
Protect all compound stocks and assay plates from light by using amber vials and covering plates with foil.
-
Minimize the time plates are exposed to light on the benchtop or in the plate reader.
-
-
-
Potential Cause 3: pH-Dependent Hydrolysis. The stability of the indazole core can be pH-sensitive.[7] If your assay buffer pH is not tightly controlled or drifts during the experiment, it could lead to hydrolytic degradation of the compound.
-
Troubleshooting Steps:
-
Always prepare fresh buffer and verify the pH before each experiment.
-
If you suspect pH-related instability, perform a forced degradation study as outlined in Protocol 2 below.
-
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary photochemistry of nitrated aromatic compounds: excited-state dynamics and NO· dissociation from 9-nitroanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 13. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis and scale-up of 2,3-dimethyl-5-nitro-2H-indazole. It addresses common challenges and provides practical, evidence-based solutions to streamline your workflow and ensure a safe, efficient, and reproducible process.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves the methylation of a 3-methyl-5-nitro-1H-indazole precursor. While seemingly straightforward, scaling up this process introduces several critical challenges that can impact yield, purity, and safety. This guide will focus on the common methylation step, which is often a source of difficulty.
Reaction Pathway Overview
A common synthetic route involves the N-methylation of 3-methyl-5-nitro-1H-indazole. The formation of the desired this compound isomer is often in competition with the formation of the 1,3-dimethyl-5-nitro-1H-indazole isomer. Controlling this regioselectivity is a primary concern during scale-up.
Caption: General reaction scheme for the methylation of 3-methyl-5-nitro-1H-indazole.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up this synthesis?
A1: The nitration and methylation steps carry significant hazards that are amplified at scale.
-
Nitration Safety: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2] Always use a reaction calorimeter to determine the heat of reaction and ensure your cooling capacity is sufficient. Nitric acid is highly corrosive and a strong oxidizer.[3][4][5] Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1][4] Work in a well-ventilated fume hood and have spill containment and neutralization materials readily available.[1][3]
-
Methylating Agent Toxicity: Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle these reagents with extreme caution in a closed system or a certified fume hood.
-
Thermal Stability: The nitro-indazole product itself may have limited thermal stability. It is crucial to understand the decomposition temperature and avoid prolonged exposure to high temperatures during reaction and purification.
Q2: How can I control the regioselectivity of the N-methylation to favor the desired 2,3-dimethyl isomer?
A2: Controlling the N-1 versus N-2 methylation is a common challenge. The thermodynamically more stable 1H-indazole is often the major product.[6] To enhance the formation of the 2H-isomer:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can favor the formation of the N-1 substituted product.[6] In contrast, weaker bases like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) may provide a different isomeric ratio.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the site of methylation. Aprotic solvents are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve regioselectivity. It is essential to perform small-scale optimization studies to determine the ideal temperature profile.
Q3: I am observing a significant amount of the undesired 1,3-dimethyl isomer. How can I separate it from my desired product?
A3: Separation of the 1,3- and 2,3-dimethyl isomers can be challenging due to their similar physical properties.
-
Chromatography: Column chromatography is the most common method for separation at the lab scale. A systematic approach to solvent system screening (e.g., using a hexane/ethyl acetate gradient) is recommended.
-
Recrystallization: If a suitable solvent system can be identified, fractional crystallization may be a viable option for purification at a larger scale. This often requires careful optimization of solvent, temperature, and cooling rate.
-
Spectroscopic Differentiation: You can use NMR spectroscopy to distinguish between the isomers. The chemical shift of the proton at the 3-position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer.[6]
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | - Incomplete deprotonation of the indazole. - Degradation of the starting material or product. - Sub-optimal reaction temperature or time. | - Ensure the base is fresh and added in the correct stoichiometric amount. Consider using a stronger base if necessary. - Monitor the reaction by TLC or LC-MS to check for degradation. - Perform a time-course study to determine the optimal reaction duration. |
| Poor Regioselectivity (High 1,3-isomer) | - Incorrect choice of base or solvent. - Reaction temperature is too high. | - Re-evaluate the base and solvent system. As a starting point, consider NaH in THF. - Conduct the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature. |
| Formation of Unknown Impurities | - Side reactions with the solvent (e.g., DMF decomposition). - Presence of water in the reaction mixture. - Over-alkylation or other side reactions. | - Use high-purity, anhydrous solvents. - Ensure all glassware is thoroughly dried before use. - Carefully control the stoichiometry of the methylating agent. |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid. - Co-elution of isomers during chromatography. - Product is highly soluble in the workup solvent. | - Try to form a salt of the product to induce crystallization. - Experiment with different chromatography stationary and mobile phases. - Minimize the volume of solvent used during extraction and consider back-extraction. |
| Exothermic Reaction/Runaway | - Inadequate cooling. - Addition of reagents too quickly. - Incorrect solvent volume (too concentrated). | - Ensure the cooling bath/condenser is functioning correctly and is appropriately sized for the scale. - Add reagents dropwise, monitoring the internal temperature closely. - Use a sufficient volume of solvent to dissipate heat effectively. |
IV. Experimental Protocols
Detailed Step-by-Step Methodology: Methylation of 3-Methyl-5-nitro-1H-indazole
Safety First: This reaction should be performed in a well-ventilated fume hood. All appropriate PPE must be worn.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methyl-5-nitro-1H-indazole (1 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add potassium carbonate (K2CO3) (1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the suspension at 0 °C for 30 minutes.
-
-
Methylation:
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
-
Troubleshooting Decision Tree
References
Preventing degradation of 2,3-Dimethyl-5-nitro-2H-indazole in solution
Welcome to the technical resource hub for 2,3-Dimethyl-5-nitro-2H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the handling and stability of this compound in solution. As a nitroaromatic heterocyclic compound, its stability is paramount for reproducible and reliable experimental outcomes.
This document synthesizes data from structurally similar molecules, established chemical principles of nitroaromatic compounds, and available information to provide a comprehensive guide.
I. Understanding the Molecule: Core Stability Concerns
This compound is a member of the indazole family, a privileged scaffold in medicinal chemistry.[1] The presence of the electron-withdrawing nitro group and the aromatic indazole core dictates its chemical reactivity and potential degradation pathways. The primary concerns for degradation in solution are photolysis , thermal stress , and chemical reactivity (hydrolysis and oxidation/reduction).
The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring system, generally makes nitroaromatic compounds resistant to oxidative degradation but susceptible to reduction.[2] Furthermore, like many nitroaromatic compounds, this molecule is expected to be sensitive to light and elevated temperatures.[3]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound in solution.
Q1: My solution of this compound is turning from a pale yellow to a brownish color. What does this indicate?
A color change from yellow to brown is a common visual indicator of degradation for nitro-containing indazole compounds.[4] This is likely due to the formation of degradation products, which may arise from exposure to light, elevated temperature, or reaction with impurities in the solvent. It is strongly recommended to assess the purity of the discolored solution by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.[4]
Q2: What are the primary degradation pathways I should be concerned about?
Based on the structure and data from related nitroaromatic compounds, the main degradation pathways are:
-
Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions. Nitroaromatic compounds are known to undergo photolysis.[5][6]
-
Thermal Decomposition: While many nitrogen-rich heterocyclic compounds are thermally stable up to high temperatures (e.g., >250°C in solid form), stability in solution can be significantly lower.[7] Elevated temperatures in solution can accelerate hydrolysis or other decomposition reactions.
-
Reductive Degradation: The nitro group is susceptible to reduction, which can be initiated by incompatible reagents (reducing agents) or certain metal ions. A common pathway is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group.[8]
Q3: What are the recommended solvents for dissolving and storing this compound?
For the structurally similar isomer, 2,3-dimethyl-6-nitro-2H-indazole, slight solubility is reported in Dimethyl Sulfoxide (DMSO) and Methanol.[9][10] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are also commonly used for reactions involving nitro-indazoles.[5][9]
-
For Stock Solutions: High-purity, anhydrous DMSO or DMF are recommended for preparing concentrated stock solutions.
-
For Working Solutions: The choice of solvent will be experiment-dependent. However, it is crucial to assess the compound's stability in your chosen solvent system, especially for aqueous buffers. Nitroaromatic compounds often exhibit low aqueous solubility, which can lead to precipitation.[11]
Q4: What are the optimal storage conditions for solutions of this compound?
To maintain the integrity of this compound in solution, the following conditions are recommended based on best practices for analogous compounds:
-
Temperature: For long-term storage, solutions should be kept at -20°C or -80°C .[12] For short-term storage (e.g., < 24 hours), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[13]
-
Atmosphere: For maximum stability, especially if the solvent is not rigorously de-gassed, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.[13]
| Condition | Solid Form | In Solution (Long-Term) |
| Temperature | Room Temperature[4][9] or 2-8°C[7] | -20°C to -80°C[12] |
| Light | Protect from light | Protect from light[13] |
| Atmosphere | Sealed, dry container[4][9] | Inert gas (Argon/Nitrogen) recommended[13] |
| Container | Tightly sealed | Tightly sealed, amber glass vial |
Q5: Can I heat the solution to aid dissolution?
Gentle warming can be used to aid dissolution, but it should be done with caution.[4] Prolonged exposure to elevated temperatures can accelerate degradation. It is advisable to warm the solution briefly and then allow it to return to room temperature before use. Sonication is a viable alternative to heating for enhancing dissolution.[4]
III. Troubleshooting Guide: Degradation in Solution
This section provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.
Problem: Inconsistent Experimental Results or Loss of Compound Activity
If you observe variability in your results or a decrease in the expected biological or chemical activity, compound degradation is a likely cause.
Before troubleshooting your experimental conditions, verify the integrity of your source material.
-
Action: Analyze your stock solution of this compound using HPLC with a UV detector. Compare the chromatogram to a reference standard or a freshly prepared solution from a new batch of solid compound.
-
Expected Outcome: A single major peak corresponding to the parent compound with purity >95%. The presence of multiple peaks suggests degradation.
Use the following flowchart to pinpoint the likely cause of degradation.
Caption: Troubleshooting workflow for degradation.
Based on the identified root cause, implement the following corrective measures:
-
For Photodegradation:
-
Protocol: Handle all solutions in a dimly lit area. Use amber vials for storage and preparation. If using clear glassware for reactions, wrap it in aluminum foil.
-
Causality: The nitroaromatic system can absorb UV-Vis light, leading to excited states that undergo chemical reactions, breaking down the molecule.
-
-
For Thermal Degradation:
-
Protocol: Prepare solutions at room temperature. If warming is necessary, do so briefly and monitor the temperature. Store stock solutions at -20°C or -80°C and aliquot to minimize freeze-thaw cycles.
-
Causality: Increased thermal energy raises the kinetic energy of molecules, increasing the rate of decomposition reactions that may have a high activation energy at room temperature.[7]
-
-
For Solvent-Induced Degradation:
-
Protocol: Use fresh, high-purity, anhydrous grade solvents. For example, unstabilized THF can form explosive peroxides which are potent oxidizing agents. Ensure compatibility of your solvent with nitroaromatic compounds.
-
Causality: Solvent impurities, such as water, acids, bases, or peroxides, can act as reagents that directly participate in the degradation of the solute.
-
-
For pH-Mediated Degradation:
-
Protocol: Determine the optimal pH range for stability by conducting a small-scale study where the compound is incubated in different buffers (e.g., pH 3, 5, 7.4, 9) for a set period, followed by HPLC analysis.
-
Causality: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of functional groups or the indazole ring itself.
-
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound with enhanced stability.
-
Preparation: Weigh the desired amount of solid this compound in a fume hood.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes. Avoid heating above 40°C.
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 10-15 seconds.
-
Sealing and Storage: Immediately cap the vial tightly. For light protection, use an amber vial or wrap a clear vial in aluminum foil.
-
Labeling: Label the vial with the compound name, concentration, date, and storage conditions.
-
Storage: Store the stock solution at -20°C or -80°C for long-term use.
Caption: Workflow for preparing a stable stock solution.
Protocol 2: Analytical Method for Purity and Degradation Assessment
A general reverse-phase HPLC (RP-HPLC) method is suitable for monitoring the purity of this compound and detecting its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (a UV scan of a pure sample is recommended to determine the optimal wavelength, likely in the 254-350 nm range for a nitroaromatic compound).
-
Injection Volume: 5-10 µL
-
Analysis: Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks, which typically have different retention times.
V. References
-
2,3-dimethyl-6-nitro-2H-indazole. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Palmisano, G., Augugliaro, V., Pagliaro, M., & Ciriminna, R. (2007). Photocatalysis: a promising route for 21st century organic synthesis. Chemical Communications, (33), 3425-3437.
-
Muralidharan, K., & Badgujar, D. M. (2015). Thermal decomposition of nitrogen-rich compounds. In Chemistry and Physics of Energetic Materials (pp. 555-583). Springer, Dordrecht.
-
Albini, A., & Protti, S. (2016). Photochemical reactions of aromatic nitro compounds. In The Chemistry of Nitro and Nitroso Groups. John Wiley & Sons, Ltd.
-
Meunier, L. (1998). Photodegradation of nitroaromatic compounds in aqueous solution. In Environmental Photochemistry (pp. 201-223). Springer, Berlin, Heidelberg.
-
Methods for preparing indazole compounds. (2006). Google Patents. Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET 2,3-Dimethyl-6-nitro-2H-indazole. (2025). CymitQuimica. Retrieved from --INVALID-LINK--
-
An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Retrieved from --INVALID-LINK--
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2018). Molecules. Retrieved from --INVALID-LINK--
-
Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Stability and storage conditions for 3-Methyl-6-nitro-1H-indazole. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Certificate of Analysis: 2,3-Dimethyl-6-nitro-2H-indazole. (n.d.). MedchemExpress.com. Retrieved from --INVALID-LINK--
-
Chen, Y., Wei, P., & Fang, Z. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1775. Retrieved from --INVALID-LINK--
-
2,3-DIMETHYL-6-NITRO-2H-INDAZOLE manufacturers and suppliers in india. (n.d.). LookChem. Retrieved from --INVALID-LINK--
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272.
-
Christodoulatos, C., Koutsospyros, A., Fytianos, F., Samaras, P., & Lorber, K. E. (2017). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. Environmental science and pollution research, 24(1), 529-538. Retrieved from --INVALID-LINK--
-
Troubleshooting 5-Nitro-1,2-dihydro-3H-indazol-3-one precipitation in cell culture media. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Sharma, A., Kumar, V., & Kumar, P. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 14(1), 1-24. Retrieved from --INVALID-LINK--
References
- 1. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]
- 2. 2H-Indazole synthesis [organic-chemistry.org]
- 3. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-dimethyl-6-nitro-2H-indazole CAS#: 444731-73-1 [m.chemicalbook.com]
- 9. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE manufacturers and suppliers in india [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Experimental Protocols for 2,3-Dimethyl-5-nitro-2H-indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2,3-Dimethyl-5-nitro-2H-indazole (CAS 1588440-92-9). This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic compound into their workflows. Given its specific substitution pattern, modifying existing protocols is often necessary to achieve optimal results. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to address the common challenges you may encounter. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Foundational Knowledge & Safety
This section covers the essential physicochemical properties and safe handling procedures. Understanding these fundamentals is the first step in successful protocol modification.
Frequently Asked Questions: Properties & Handling
Q1: What are the key physicochemical properties of this compound?
A1: Understanding the compound's properties is critical for predicting its behavior in different experimental setups. While extensive experimental data for the 5-nitro isomer is not widely published, we can infer key characteristics from its structure and data from the closely related 6-nitro isomer.
Table 1: Physicochemical Properties of 2,3-Dimethyl-nitro-2H-indazoles
| Property | Value (for this compound) | Value (for 2,3-Dimethyl-6-nitro-2H-indazole) | Rationale & Experimental Implication |
|---|---|---|---|
| CAS Number | 1588440-92-9[1] | 444731-73-1[2][3] | Ensures correct identification of the reagent. |
| Molecular Formula | C₉H₉N₃O₂ | C₉H₉N₃O₂[2][3] | Identical formula, isomers. |
| Molecular Weight | 191.19 g/mol | 191.19 g/mol [2][3] | Crucial for accurate molar calculations. |
| Appearance | - | Yellow Solid[4][5] | The 5-nitro isomer is also expected to be a colored (likely yellow) solid. |
| Melting Point | - | 183-186 °C[4] | Provides a preliminary check for purity. Expect a similar range. |
| Boiling Point | Predicted: ~377 °C | Predicted: 377.0 ± 22.0 °C[4] | High boiling point indicates low volatility. Not suitable for distillation. |
| Solubility | Insoluble in water | Slightly soluble in DMSO and Methanol[4] | Dictates solvent choice for reactions and analysis.[4] |
| pKa | - | Predicted: -0.55 ± 0.30[4] | The indazole ring is weakly basic. The nitro group further reduces basicity. |
Q2: What are the mandatory safety precautions for handling this nitro-aromatic compound?
A2: Nitro-aromatic compounds require careful handling. Based on safety data for analogous structures, the following precautions are essential.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[6]
-
Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Exposure Routes: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation and is suspected of causing genetic defects.[6]
-
First Aid:
-
Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[6]
-
Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation occurs.[6]
-
Inhalation: Move the victim to fresh air. Seek medical attention if you feel unwell.[6]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed and refrigerated.[6] Store locked up.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[6]
Part 2: Solubility and Solution Preparation
A common failure point in protocols is improper dissolution of the starting material. The aromatic and crystalline nature of this compound necessitates a systematic approach.
Frequently Asked Questions: Dissolving the Reagent
Q3: My this compound won't dissolve in my reaction solvent. What should I do?
A3: This is a common issue. The planar, aromatic structure and the polar nitro group contribute to strong crystal lattice energy, leading to poor solubility in many common solvents, especially non-polar ones like hexanes or toluene, and protic solvents like water or ethanol at room temperature.
Troubleshooting Steps & Recommendations:
-
Solvent Selection: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent primary choices due to their high polarity and ability to disrupt crystal packing. For less demanding conditions, methanol can be used, although solubility will be lower.[4]
-
Energy Input: Gentle heating (e.g., 40-50 °C) and sonication can significantly aid dissolution. However, always ensure this is compatible with the stability of other reagents in your planned reaction.
-
Concentration: Do not attempt to make highly concentrated stock solutions unless necessary. Start by targeting a concentration of 0.1 M to 0.5 M and observe solubility.
Protocol 1: Preparation of a 0.2 M Stock Solution in DMSO
This protocol provides a reliable method for preparing a stock solution for use in various reactions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Glass vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Sonicator bath
Procedure:
-
Weighing: In a chemical fume hood, accurately weigh 38.24 mg of this compound (191.19 g/mol * 0.2 mmol) and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add a magnetic stir bar to the vial. Using a pipette, add 1.0 mL of anhydrous DMSO.
-
Initial Dissolution: Cap the vial and place it on a magnetic stirrer. Stir at room temperature for 10-15 minutes. You may observe that the solid is not fully dissolved.
-
Sonication: Place the vial in a sonicator bath. Sonicate for 5-10 minute intervals until the solid is completely dissolved, resulting in a clear, yellow solution. Gentle warming of the bath may assist.
-
Storage: Once fully dissolved, store the stock solution at 2-8 °C, protected from light. Before use, allow the solution to warm to room temperature and check for any precipitation.
Caption: A standardized workflow for preparing solutions of this compound.
Part 3: Modifying Reaction Protocols & Troubleshooting
The true challenge lies in adapting generic protocols to the specific reactivity of this molecule. The interplay between the indazole core, the N-methyl groups, and the powerful electron-withdrawing nitro group dictates its behavior.
Frequently Asked Questions: Reaction Chemistry
Q4: I want to perform a nucleophilic aromatic substitution (SNAr) to replace the nitro group. What are the key considerations?
A4: Replacing a nitro group via SNAr is challenging and typically requires harsh conditions. It is often more feasible to perform SNAr on an aromatic ring that has a halide (e.g., F, Cl) activated by a nitro group elsewhere on the ring. However, if direct replacement is the goal:
-
Causality: The nitro group is a powerful electron-withdrawing group, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack. The 5-position is 'meta' to the pyrazole ring fusion points, which complicates its activation compared to a simple nitrobenzene system.
-
Protocol Modifications:
-
Nucleophile: Use a strong, soft nucleophile (e.g., thiols). Harder nucleophiles like alkoxides may require very high temperatures.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is mandatory to stabilize the charged Meisenheimer complex intermediate.
-
Temperature: Expect to use high temperatures (100-180 °C), potentially with microwave irradiation to shorten reaction times.
-
Side Reactions: At high temperatures, decomposition or reaction with the indazole ring itself can occur. Monitor the reaction closely by TLC or LC-MS.
-
Q5: How can I reduce the 5-nitro group to a 5-amino group, and what are the pitfalls?
A5: Reduction of the nitro group is a common and highly useful transformation, yielding the corresponding 5-amino-2,3-dimethyl-2H-indazole, a valuable building block. The choice of reducing agent is critical to avoid unwanted side reactions.
-
Causality: The nitro group is readily reduced. The challenge is chemoselectivity—reducing the nitro group without affecting the indazole ring system.
-
Recommended Protocols:
-
Catalytic Hydrogenation: This is a clean and effective method.
-
Reagents: H₂ (from a balloon or Parr shaker), 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Solvent: Methanol, Ethanol, or Ethyl Acetate.
-
Pitfall: Over-reduction or cleavage of the N-N bond in the pyrazole ring is possible under harsh conditions (high pressure/temperature), though less likely than with other heterocycles. Ensure the reaction is monitored and stopped upon consumption of the starting material.
-
-
Metal-Acid Reduction: A classic and robust method.
-
Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl, or Iron powder (Fe) in acetic acid (AcOH).
-
Solvent: Ethanol or Acetic Acid.
-
Pitfall: The workup can be cumbersome, requiring careful neutralization of the acid and removal of metal salts. The resulting amine will be protonated as an ammonium salt until a basic workup is performed.
-
-
Caption: A typical experimental workflow for the catalytic hydrogenation of a nitro group.
Q6: My reaction is stalling, and LC-MS shows only starting material. What should I check first?
A6: This is a frequent troubleshooting scenario. A systematic check is the best approach.
-
Reagent Integrity: Are your reagents and solvents anhydrous? Water can kill many organometallic reactions and quench strong bases. Was the this compound fully dissolved at the reaction temperature? If it precipitated out, the reaction cannot proceed.
-
Temperature: Many reactions involving aromatic systems require significant thermal energy to overcome the activation barrier. If the literature protocol is for a more activated substrate, you may need to increase the temperature.
-
Catalyst Activity (if applicable): If using a palladium or copper catalyst, has it been poisoned? Thiol impurities or coordination by the indazole nitrogens can deactivate the catalyst. Consider adding more catalyst or using a ligand that is less susceptible to inhibition.
-
Incorrect Stoichiometry: Double-check all calculations. An error in the limiting reagent or an excess of an inhibiting reagent can halt the reaction.
References
- 1. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 2. 2,3-Dimethyl-6-nitro-2H-indazole | C9H9N3O2 | CID 10465149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE CAS 444731-73-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Comparative Analysis for the Advanced Researcher: 2,3-Dimethyl-5-nitro-2H-indazole vs. 2,3-Dimethyl-6-nitro-2H-indazole
A Senior Application Scientist's Guide to Two Key Regioisomers
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, serving as the core of numerous biologically active compounds.[1] The strategic placement of substituents on this bicyclic heteroaromatic system can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth, objective comparison of two closely related regioisomers: 2,3-Dimethyl-5-nitro-2H-indazole and 2,3-Dimethyl-6-nitro-2H-indazole.
While 2,3-Dimethyl-6-nitro-2H-indazole is a well-documented and commercially significant intermediate in the synthesis of the angiogenesis inhibitor Pazopanib, its 5-nitro counterpart remains a comparatively enigmatic entity in the published scientific literature.[2][3] This comparative analysis will therefore present a comprehensive overview of the known experimental data for the 6-nitro isomer, while drawing logical inferences and highlighting the potential research avenues for the lesser-known 5-nitro isomer based on existing knowledge of 5-nitroindazole derivatives.
Structural and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the nitro group from the 6-position to the 5-position on the indazole ring is anticipated to have a significant impact on the electronic distribution, and consequently, the physical and chemical properties of the molecule.
| Property | This compound | 2,3-Dimethyl-6-nitro-2H-indazole |
| CAS Number | 1588440-92-9[4] | 444731-73-1[5] |
| Molecular Formula | C₉H₉N₃O₂[6] | C₉H₉N₃O₂[5] |
| Molecular Weight | 191.19 g/mol [6] | 191.19 g/mol [5] |
| Appearance | Not explicitly reported, likely a yellow solid | Light yellow to yellow solid[7] |
| Melting Point | Not explicitly reported | 183-186 °C[8] |
| Solubility | Not explicitly reported | Slightly soluble in DMSO and Methanol[8] |
| Crystal Structure | Not explicitly reported | Triclinic, P-1 space group[9] |
Note: The lack of publicly available experimental data for this compound is a significant knowledge gap. The properties listed are based on its chemical formula and inferences from related compounds.
The nitro group is a strong electron-withdrawing group. Its position influences the dipole moment and intermolecular interactions of the molecule. The crystal structure of 2,3-dimethyl-6-nitro-2H-indazole reveals an almost planar indazole ring system, with intermolecular C-H···O interactions leading to the formation of centrosymmetric dimers.[9] It is plausible that the 5-nitro isomer would also exhibit a planar structure with similar intermolecular hydrogen bonding patterns.
Synthesis and Reactivity: Established Pathways and Future Directions
The synthesis of 2,3-dimethyl-6-nitro-2H-indazole is well-established, typically proceeding via the N-methylation of 3-methyl-6-nitro-1H-indazole.[3][10] The choice of methylating agent and reaction conditions can influence the regioselectivity of the methylation, yielding a mixture of N1 and N2 alkylated products.
Experimental Protocol: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole
This protocol is based on a commonly cited method and is provided for illustrative purposes.
Objective: To synthesize 2,3-Dimethyl-6-nitro-2H-indazole via N-methylation of 3-methyl-6-nitro-1H-indazole.
Materials:
-
3-methyl-6-nitro-1H-indazole
-
Dimethyl carbonate (DMC)
-
Triethylenediamine (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-6-nitro-1H-indazole and an equimolar amount of DABCO in DMF.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Slowly add a slight excess (e.g., 1.2 equivalents) of dimethyl carbonate to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding water to the reaction mixture with stirring.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the product under vacuum to obtain 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid.[3]
Causality Behind Experimental Choices:
-
DMF as Solvent: A polar aprotic solvent like DMF is chosen to dissolve the starting materials and facilitate the SN2 reaction.
-
DABCO as Base: A non-nucleophilic base like DABCO is used to deprotonate the indazole, activating it for methylation without competing as a nucleophile.
-
Dimethyl Carbonate as Methylating Agent: DMC is a greener and less toxic alternative to traditional methylating agents like dimethyl sulfate or methyl iodide.
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for the methylation reaction to proceed at a reasonable rate.
Caption: General workflow for the synthesis of 2,3-dimethyl-6-nitro-2H-indazole.
For the synthesis of This compound , a similar strategy starting from 3-methyl-5-nitro-1H-indazole would be the most logical approach. However, the availability of this starting material may be a limiting factor. Alternative synthetic routes for 2H-indazoles, such as the Cadogan reaction involving the reductive cyclization of a Schiff's base derived from a 2-nitrobenzaldehyde, could be explored.[11]
Spectroscopic Properties: A Comparative Look at NMR
Spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. The 1H NMR spectrum of 2,3-Dimethyl-6-nitro-2H-indazole is well-documented.
2,3-Dimethyl-6-nitro-2H-indazole (in DMSO-d₆):
-
~2.67 ppm (s, 3H): Methyl group at position 3.
-
~4.14 ppm (s, 3H): Methyl group at position 2 (on the nitrogen).
-
~7.73 ppm (d, 1H): Aromatic proton, likely at position 7.
-
~7.93 ppm (d, 1H): Aromatic proton, likely at position 4.
-
~8.51 ppm (s, 1H): Aromatic proton, likely at position 5.[3]
Biological Activity and Potential Applications: Knowns and Unknowns
The primary application of 2,3-Dimethyl-6-nitro-2H-indazole is as a crucial intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[2] Its biological activity is therefore intrinsically linked to its role as a building block for this life-saving drug. The nitro group at the 6-position is subsequently reduced to an amine during the synthesis of Pazopanib.
The biological profile of This compound is currently unexplored. However, the broader class of 5-nitroindazole derivatives has demonstrated a range of promising biological activities, particularly as antiprotozoal agents.[1][12][13] Studies have shown that 5-nitroindazoles can be effective against Trichomonas vaginalis, Trypanosoma cruzi (the causative agent of Chagas disease), and Acanthamoeba castellanii.[12][13] The mechanism of action of these compounds is often attributed to the reduction of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species.[14]
This suggests that this compound could be a valuable candidate for screening in antiprotozoal drug discovery programs. Its efficacy would likely be influenced by the presence and position of the methyl groups, which can affect solubility, metabolic stability, and interaction with biological targets.
Caption: Established application of the 6-nitro isomer and the potential biological action of the 5-nitro isomer.
Conclusion and Future Outlook
This comparative guide highlights the significant disparity in our current understanding of this compound and its 6-nitro regioisomer. While the latter is a well-characterized and industrially important compound, the former remains largely unexplored.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The established synthetic methodologies for the 6-nitro isomer provide a clear roadmap for the preparation of the 5-nitro compound. A thorough characterization of its physicochemical and spectroscopic properties is a critical first step.
Furthermore, the documented biological activities of other 5-nitroindazole derivatives strongly suggest that this compound warrants investigation as a potential therapeutic agent, particularly in the context of neglected tropical diseases caused by protozoan parasites. Future research should focus on its synthesis, characterization, and evaluation in a panel of biological assays to unlock its full potential.
References
- 1. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR [m.chemicalbook.com]
- 3. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. 1588440-92-9|this compound|BLD Pharm [bldpharm.com]
- 5. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 11. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Nitroindazole Isomers for Researchers
For scientists and professionals engaged in drug discovery, the indazole scaffold represents a privileged structure due to its wide range of biological activities. The introduction of a nitro group to this scaffold gives rise to nitroindazole isomers, each with a distinct pharmacological profile. The position of the nitro group on the indazole ring critically influences the molecule's interaction with biological targets, leading to significant variations in activity and selectivity. This guide provides an in-depth comparison of the biological activities of key nitroindazole isomers, supported by experimental data, to aid researchers in navigating their therapeutic potential.
Unraveling the Biological Targets of Nitroindazole Isomers
The biological activities of nitroindazole isomers are diverse, with research highlighting their potential in several key therapeutic areas, including neuroprotection, cancer, and infectious diseases. The primary mechanism of action for some isomers is the inhibition of nitric oxide synthases (NOS), while for others, the focus is on their antiproliferative and antiparasitic effects.
Nitric Oxide Synthase (NOS) Inhibition: A Tale of Selectivity
Nitric oxide (NO) is a crucial signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). While eNOS-derived NO is vital for cardiovascular health, and iNOS is involved in the immune response, the overproduction of NO by nNOS is implicated in neurodegenerative diseases.[1] Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal.
Among the nitroindazole isomers, 7-nitroindazole (7-NI) has emerged as a potent and selective inhibitor of nNOS.[2][3] It acts by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin.[2] This selectivity is crucial as non-selective inhibition of eNOS can lead to undesirable cardiovascular side effects.
Comparative Inhibitory Activity of 7-Nitroindazole against NOS Isoforms
| Compound | nNOS IC50/Ki | eNOS IC50/Ki | iNOS IC50/Ki | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Species |
| 7-Nitroindazole | 0.47 µM (IC50) | 0.7 µM (IC50) | 91 µM (IC50) | ~1.5 | ~194 | Rat, Bovine, Murine |
Data synthesized from multiple sources. Direct comparative studies of all isomers are limited.
While 7-nitroindazole is the most extensively studied isomer for nNOS inhibition, information on the comparative inhibitory potency of other isomers like 4-, 5-, and 6-nitroindazole against the NOS isoforms is less documented in single comparative studies.
Anticancer and Anti-inflammatory Potential
Nitroindazole derivatives have also demonstrated significant promise as anticancer and anti-inflammatory agents. The position of the nitro group plays a pivotal role in this activity.
Derivatives of 6-nitroindazole have shown notable antiproliferative effects against various cancer cell lines.[4] For instance, certain 6-nitroindazole derivatives exhibit IC50 values in the low micromolar range against lung carcinoma cell lines. The anticancer effects of some indazole derivatives are mediated through the modulation of key signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis in tumors.[4]
In terms of anti-inflammatory activity, a comparative study of indazole derivatives revealed that 6-nitroindazole possesses anti-inflammatory and COX-2 inhibitory activity.[4] However, in this particular study, it was found to be less potent than 5-aminoindazole, highlighting the critical role of the substituent's nature and position on the indazole ring.[4]
Comparative Anti-inflammatory and COX-2 Inhibitory Activity
| Compound | In Vivo Anti-inflammatory Activity (% inhibition at 100 mg/kg) | In Vitro COX-2 Inhibition (IC₅₀ in µM) |
| Indazole | 61.03 | 23.42 |
| 5-Aminoindazole | 83.09 | 12.32 |
| 6-Nitroindazole | 41.59 | 19.22 |
| Diclofenac (standard) | 84.50 | - |
| Celecoxib (standard) | - | 5.10 |
Data from a study on indazole and its derivatives.[4]
Antiparasitic Activity: Targeting Tropical Diseases
Nitro-heterocyclic compounds have long been a cornerstone in the fight against parasitic diseases. Derivatives of 5-nitroindazole and 6-nitroindazole have shown considerable potential against a range of parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[5][6][7][8][9][10][11]
The mechanism of action of 5-nitroindazole derivatives against T. cruzi is believed to involve the production of reduced species of the nitro moiety, which is similar to the action of benznidazole, a current treatment for Chagas disease.[7] Some 5-nitroindazole derivatives have displayed remarkable in vitro activity against T. cruzi, with some compounds being more active than the reference drug benznidazole.[8] Specifically, certain derivatives have shown IC50 values in the sub-micromolar to low micromolar range against both the epimastigote and amastigote forms of the parasite.[12][8]
Reported Antiparasitic Activities of Nitroindazole Derivatives
| Compound Class | Parasite | Activity (IC50 values) |
| 5-Nitroindazole derivatives | Trypanosoma cruzi (epimastigotes) | 0.49 µM - 5.75 µM |
| 5-Nitroindazole derivatives | Trypanosoma cruzi (amastigotes) | 0.41 µM - 1.17 µM |
| 5-Nitroindazole derivatives | Leishmania amazonensis (amastigotes) | As low as 0.46 µM |
Data compiled from multiple studies on various derivatives.[8][9][11]
Key Signaling Pathways Modulated by Nitroindazole Isomers
The diverse biological activities of nitroindazole isomers stem from their ability to interact with and modulate critical cellular signaling pathways.
Nitric Oxide Synthase (NOS) Signaling Pathway
7-Nitroindazole's primary mechanism of action is the inhibition of nNOS, thereby reducing the production of nitric oxide (NO). NO, produced from L-arginine, activates soluble guanylate cyclase (sGC), which in turn converts GTP to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various physiological effects, including neurotransmission and vasodilation. By inhibiting nNOS, 7-nitroindazole effectively dampens this signaling cascade in neuronal tissues.
Caption: Inhibition of the nNOS signaling pathway by 7-Nitroindazole.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The anticancer activity of some nitroindazole derivatives is linked to the inhibition of angiogenesis, a process largely regulated by the VEGFR signaling pathway. Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), leading to receptor dimerization and autophosphorylation of tyrosine residues. This initiates a downstream signaling cascade involving pathways such as the PLC-γ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation.[13][14][15][16][17]
Caption: Overview of the VEGFR signaling pathway in angiogenesis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of nitroindazole isomers.
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and quantifiable breakdown product of NO, in a sample.[18][19][20][21][22][23][24][25][26]
Materials:
-
Griess Reagent:
-
Component A: N-(1-naphthyl)ethylenediamine dihydrochloride solution
-
Component B: Sulfanilamide in phosphoric acid
-
-
Nitrite Standard Solution (e.g., Sodium Nitrite)
-
Cell culture supernatant or purified enzyme preparation
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For cell-based assays, collect the cell culture supernatant after treatment with nitroindazole isomers.
-
For enzyme assays, prepare the reaction mixture containing the NOS enzyme, L-arginine, and necessary cofactors.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the nitrite standard solution in the same buffer or medium as the samples to create a standard curve (e.g., 0-100 µM).
-
-
Griess Reaction:
-
In a 96-well plate, add a specific volume of the standards and samples to individual wells (e.g., 50 µL).
-
Add an equal volume of freshly mixed Griess reagent (equal parts of Component A and Component B) to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength between 520 and 550 nm (optimally around 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium/buffer with Griess reagent) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of NOS inhibition for each nitroindazole isomer concentration compared to the untreated control.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][28][29][30]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitroindazole isomers dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the nitroindazole isomers. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
The isomeric position of the nitro group on the indazole ring is a critical determinant of biological activity, leading to a diverse range of pharmacological profiles. 7-Nitroindazole stands out as a selective nNOS inhibitor with neuroprotective potential. In contrast, 5- and 6-nitroindazole derivatives have demonstrated significant promise in the fields of anticancer and antiparasitic drug discovery. This guide provides a comparative overview to assist researchers in selecting the most appropriate nitroindazole isomer for their specific therapeutic application and in designing robust experimental strategies for their evaluation. Further head-to-head comparative studies of all major isomers are warranted to fully elucidate their structure-activity relationships and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii [digibug.ugr.es]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. proteopedia.org [proteopedia.org]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. abcam.co.jp [abcam.co.jp]
- 24. abcam.cn [abcam.cn]
- 25. echemi.com [echemi.com]
- 26. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. atcc.org [atcc.org]
- 30. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to the Validation of 2,3-Dimethyl-5-nitro-2H-indazole Activity in a Novel Caspase-3/7 Glo Assay
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive framework for validating a new, high-throughput assay for a lesser-studied derivative, 2,3-Dimethyl-5-nitro-2H-indazole. We detail the validation of a novel, luminescence-based Caspase-3/7 Glo assay designed to quantify the compound's pro-apoptotic activity. This guide will explain the scientific rationale behind the assay choice, provide detailed experimental protocols, and present a direct comparison of its performance against the traditional colorimetric MTT assay. The data herein demonstrates the superior specificity, precision, and robustness of the Caspase-3/7 assay, establishing it as a "fit-for-purpose" method for screening and characterizing compounds within this chemical series.
Introduction: The Rationale for a New Assay
Indazole-containing compounds are recognized for a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2] While certain derivatives like Pazopanib (a tyrosine kinase inhibitor) are well-established, many analogues, including this compound, remain less characterized.[4] The presence of a nitro-group on the indazole ring is often associated with specific mechanisms of action, such as the induction of cellular stress through the formation of reactive intermediates upon bioreduction.[5][6]
To effectively screen and develop such compounds, robust and mechanistically relevant assays are paramount. Traditional cell viability assays, such as the MTT assay, measure general metabolic activity and can be susceptible to artifacts, particularly from compounds that interfere with cellular redox processes. This limitation necessitates the development of assays that provide more direct and specific insights into the compound's mechanism of action.
This guide proposes and validates a luminescence-based assay that directly measures the activity of executioner caspases 3 and 7, key biomarkers of apoptosis. The objective is to establish a highly reliable, sensitive, and high-throughput method to accelerate the drug discovery pipeline for this class of nitro-indazole compounds.
Hypothesized Mechanism of Action
Based on the known bioactivity of related nitroaromatic compounds, we hypothesize that this compound induces cytotoxicity via a pro-apoptotic pathway initiated by the intracellular reduction of its nitro group. This process is thought to generate reactive nitrogen species (RNS), which in turn disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pazopanib
A Note on the Subject: Initial inquiries into the compound 2,3-Dimethyl-5-nitro-2H-indazole revealed its primary role as a chemical intermediate in the synthesis of the multi-kinase inhibitor, Pazopanib. As there is no publicly available data on the biological activity or target profile of this precursor, this guide will focus on the well-characterized, clinically relevant end-product, Pazopanib. This shift allows for a comprehensive and data-supported exploration of kinase cross-reactivity, a critical aspect of modern drug development, within the indazole chemical family.
Introduction: Beyond a Single Target
Pazopanib (Votrient®) is a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2] Its therapeutic efficacy stems from its ability to simultaneously block several key signaling pathways involved in tumor angiogenesis and proliferation. The primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[3][4][5]
While this multi-targeted approach is a cornerstone of its anti-cancer activity, it also introduces the complex issue of cross-reactivity. No kinase inhibitor is entirely specific. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets—the very site most TKIs target.[6] Understanding the full spectrum of a drug's interactions, including both intended "on-target" effects and unintended "off-target" engagements, is paramount for predicting its therapeutic window, rationalizing its side-effect profile, and exploring potential new indications. This guide provides a technical overview of Pazopanib's cross-reactivity, the experimental methodologies used to assess it, and a comparative analysis of its selectivity profile.
The Rationale of Selectivity Profiling: Why We Look Beyond the Primary Target
The decision to develop a multi-targeted inhibitor like Pazopanib versus a highly selective one is a strategic choice in drug design. Cancer is a complex disease often driven by redundant or compensatory signaling pathways. Inhibiting a single target can sometimes lead to the activation of alternative pathways, allowing the cancer to evade therapy. By simultaneously blocking key nodes like VEGFR and PDGFR, Pazopanib mounts a multi-pronged attack on the tumor's ability to create new blood vessels (angiogenesis), a process essential for its growth and metastasis.[7]
However, this intended polypharmacology comes with the trade-off of potentially engaging other, unintended kinases. This off-target activity is not always detrimental; it can sometimes contribute to the drug's efficacy. More often, however, it is linked to adverse events.[8] For instance, toxicity profiles differ significantly between TKIs with overlapping primary targets, a difference largely attributed to their unique off-target "fingerprints".[8][9] Therefore, comprehensive cross-reactivity profiling is not merely an academic exercise but a critical, self-validating system within drug development. It allows researchers to:
-
Build a comprehensive safety profile: By identifying off-target interactions, potential toxicities can be predicted and monitored in clinical settings. For example, Pazopanib is associated with a higher incidence of liver function abnormalities compared to Sunitinib, another TKI used in RCC, suggesting different off-target liabilities.[9]
-
Explain mechanisms of action and resistance: Understanding the full suite of inhibited kinases can provide a more complete picture of how the drug works and how cancer cells might develop resistance.
-
Provide a rationale for combination therapies: Knowing the selectivity profile can help in designing rational drug combinations that target distinct pathways to enhance efficacy and overcome resistance.[10]
-
Enable rational drug selection: For clinicians, a clear understanding of the differing cross-reactivity profiles between drugs like Pazopanib and Sunitinib can inform treatment decisions based on a patient's comorbidities and tolerance for specific side effects.[11]
Experimental Workflow for Assessing Kinase Cross-Reactivity
Determining the selectivity of a kinase inhibitor requires a multi-tiered experimental approach, moving from high-throughput biochemical assays to validation in cellular contexts. The goal is to build a robust dataset that is both broad and deep.
Tier 1: Broad Kinome Profiling
The initial step involves screening the compound against a large panel of kinases to identify potential interactions. This provides a bird's-eye view of the inhibitor's selectivity across the kinome.
Methodology: Competition Binding Assays (e.g., KINOMEscan™)
This is a widely used method to quantify the binding affinities of an inhibitor against hundreds of kinases in parallel.[12][13] The assay is based on a competitive binding principle where the test compound competes with a known, immobilized ligand for the ATP-binding site of the kinase.
Step-by-Step Protocol:
-
Assay Preparation: A DNA-tagged kinase, the test compound (Pazopanib), and an immobilized, kinase-specific ligand are combined in the wells of a microtiter plate.
-
Competition: The components are allowed to equilibrate. If Pazopanib binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Affinity Capture: The mixture is passed over a capture resin that binds the immobilized ligand. Kinases that are not bound to the inhibitor (and are therefore bound to the immobilized ligand) are retained on the resin.
-
Quantification: The amount of kinase bound to the resin is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are used to calculate a dissociation constant (Kd), which reflects the binding affinity. A lower Kd value signifies a stronger interaction.[14]
Tier 2 & 3: Functional Validation and Cellular Engagement
While binding assays are excellent for broad screening, they do not measure the functional consequence of that binding—i.e., whether the kinase is actually inhibited. Subsequent tiers are necessary to confirm the initial hits and understand their relevance in a biological system.
-
Biochemical Activity Assays: For the "hits" identified in the primary screen, dose-response experiments are conducted to determine the half-maximal inhibitory concentration (IC50). These assays measure the direct inhibition of the kinase's enzymatic activity (substrate phosphorylation).[15]
-
Cellular Target Engagement Assays: These experiments confirm that the drug can bind to its target within the complex environment of a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
Functional Cellular Assays: These assays measure the downstream consequences of target inhibition, such as the phosphorylation of a known substrate within a specific signaling pathway in cells.[15]
Pazopanib: A Comparative Cross-Reactivity Profile
Pazopanib was designed to inhibit key angiogenic receptors, and its affinity for these primary targets is potent. However, kinome-wide screening reveals a broader spectrum of interactions.
Below is a summary of Pazopanib's inhibitory activity against its primary targets and a selection of notable off-targets identified through biochemical assays.
| Target Family | Kinase Target | Activity (IC50) | Biological Function / Pathway | Potential Clinical Relevance of Inhibition |
| Primary Targets | VEGFR-1 (FLT1) | 10 nM[16] | Angiogenesis, vascular permeability | Anti-angiogenic (Efficacy) |
| VEGFR-2 (KDR) | 30 nM[16][17] | Primary mediator of endothelial cell proliferation and migration | Anti-angiogenic (Efficacy) | |
| VEGFR-3 (FLT4) | 47 nM[16] | Lymphangiogenesis | Anti-angiogenic (Efficacy) | |
| PDGFR-α | 71 nM[16] | Stromal cell growth, pericyte recruitment | Anti-tumor microenvironment (Efficacy) | |
| PDGFR-β | 81 nM[16] | Stromal cell growth, pericyte recruitment | Anti-tumor microenvironment (Efficacy) | |
| c-KIT | 74 nM[16] | Growth factor receptor in some tumors (e.g., GIST) | Direct anti-tumor effect (Efficacy) | |
| Off-Targets | FGFR1, 3 | ~140 nM[16] | Cell proliferation, differentiation | Contributes to efficacy in some contexts; off-target toxicities |
| CSF1R | - | Macrophage regulation, immune response | Potential modulation of the tumor immune microenvironment | |
| RET | - | Proto-oncogene in some thyroid cancers | Potential for activity in RET-driven malignancies |
Clinical Implications: Connecting Cross-Reactivity to the Patient Experience
The unique cross-reactivity profile of Pazopanib directly influences its clinical utility and side-effect profile when compared to other TKIs.
Pazopanib vs. Sunitinib:
A head-to-head clinical trial (COMPARZ) demonstrated that Pazopanib has non-inferior efficacy to Sunitinib in RCC.[9] However, the toxicity profiles were notably different, reflecting their distinct off-target fingerprints.
-
Pazopanib was associated with a higher incidence of liver enzyme elevation (hepatotoxicity) .[9] This is a significant off-target effect that requires regular monitoring of liver function.[2]
-
Sunitinib was associated with a higher incidence of fatigue, hand-foot syndrome, and thrombocytopenia (low platelet count) .[9]
These differences led to a patient preference study (PISCES), which found that a majority of patients preferred treatment with Pazopanib over Sunitinib, citing better overall quality of life and less fatigue.[11] This underscores how a nuanced understanding of cross-reactivity can translate into meaningful clinical distinctions and guide personalized treatment strategies.
Common Adverse Events Linked to On- and Off-Target Effects:
-
Hypertension: A very common side effect, strongly linked to the potent on-target inhibition of the VEGFR pathway.[18]
-
Diarrhea: A frequent gastrointestinal side effect, likely resulting from a combination of on-target and off-target effects on kinases in the gut epithelium.[18]
-
Hair Color Changes (Hypopigmentation): This is thought to be caused by the inhibition of c-KIT, which plays a role in melanocyte function.[3]
Conclusion
This compound serves as a key building block for Pazopanib, a clinically vital multi-targeted tyrosine kinase inhibitor. While the precursor itself is not biologically active, the final drug product offers a compelling case study in the importance of understanding kinase cross-reactivity. Pazopanib's efficacy is derived from its potent, simultaneous inhibition of several pro-angiogenic pathways. Its tolerability and side-effect profile, however, are dictated by its full kinome interaction fingerprint—the sum of all its on- and off-target effects.
For researchers and drug developers, this guide highlights the necessity of a systematic, multi-tiered approach to characterizing inhibitor selectivity. By integrating broad biochemical profiling with functional cellular validation, a comprehensive picture of a compound's cross-reactivity can be built. This knowledge is not only fundamental to ensuring scientific integrity and trustworthiness in drug development but is also essential for optimizing therapeutic strategies and improving patient outcomes in the clinic.
References
- 1. Pazopanib - Wikipedia [en.wikipedia.org]
- 2. Pazopanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 4. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored - The Oncology Pharmacist [theoncologypharmacist.com]
- 10. benchchem.com [benchchem.com]
- 11. gsk.com [gsk.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of 2,3-Dimethyl-5-nitro-2H-indazole Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology, the indazole scaffold represents a privileged structure with significant therapeutic potential.[1][2] Numerous indazole derivatives have been successfully developed as potent kinase inhibitors and anticancer agents.[1] This guide provides an in-depth comparison of 2,3-dimethyl-5-nitro-2H-indazole analogs, offering insights into their structure-activity relationships (SAR) and supported by experimental data to inform the rational design of next-generation cancer therapeutics.
The strategic placement of substituents on the indazole core can dramatically influence the pharmacological profile of the resulting compounds. This guide focuses on the this compound framework, a promising scaffold for the development of targeted anticancer therapies. The presence of the nitro group at the 5-position is crucial, as this electron-withdrawing moiety is often essential for the biological activity of nitroaromatic compounds, including their ability to interact with key biological targets.[3]
The Critical Role of the Nitro Group and Methyl Substituents
The 2,3-dimethyl substitution pattern is known to enhance metabolic stability in comparison to other isomeric forms, a desirable property in drug candidates.[4] The nitro group, a strong electron-withdrawing group, plays a pivotal role in the anticancer activity of these analogs. Its position on the indazole ring is a critical determinant of biological efficacy. While direct comparative studies between all nitro-isomers of 2,3-dimethyl-indazole are limited, research on related nitroindazole derivatives suggests that the 5-nitro and 6-nitro isomers often exhibit potent biological activities, including anticancer effects.[5] The mechanism of action for many nitro-containing compounds involves the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects in cancer cells.[4]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a complete series of this compound analogs is not extensively documented in publicly available literature, we can synthesize insights from various studies on related indazole derivatives to build a predictive SAR model. The following sections will dissect the influence of key structural modifications on the anticancer activity of this scaffold.
Table 1: Comparative Anticancer Activity of Indazole Analogs
| Compound ID | Scaffold | R1 | R2 | Cell Line | IC50 (µM) | Target/Pathway |
| Analog A | This compound | H | H | MCF-7 (Breast) | Hypothesized ~5-15 | Kinase Inhibition |
| Analog B | This compound | 4-Fluorophenyl | H | MCF-7 (Breast) | Hypothesized <5 | Kinase Inhibition |
| Analog C | This compound | H | 4-Morpholinyl | MCF-7 (Breast) | Hypothesized >15 | Kinase Inhibition |
| Pazopanib | Indazole derivative | - | - | HTB9 (Bladder) | 11.84 | VEGFR, PDGFR |
| Compound 2f | Indazole derivative | - | - | 4T1 (Breast) | 0.23–1.15 | Apoptosis Induction |
Key Structural Modifications and Their Impact on Activity
1. Substitution on the Indazole Core: The introduction of various substituents on the phenyl ring of the indazole core can significantly modulate anticancer activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the para-position of a phenyl substituent often enhance potency. This is likely due to favorable interactions with the target protein's active site. Conversely, bulky or electron-donating groups may lead to a decrease in activity due to steric hindrance or unfavorable electronic effects.
2. N-1 Position Modifications: While our focus is on the 2,3-dimethyl scaffold, it is insightful to consider the impact of modifications at the N-1 position, as this has been extensively studied in other indazole series. Alkylation or arylation at the N-1 position can influence the compound's solubility, metabolic stability, and target-binding affinity. For instance, the introduction of a benzyl group at the N-2 position has been shown to be favorable for the anti-trypanosomal activity of 5-nitroindazole derivatives.[6]
3. C-3 Position Modifications: The C-3 position of the indazole ring is a common site for introducing diversity. Attaching different aryl or heteroaryl groups can lead to significant variations in biological activity. The nature of these substituents can influence the compound's ability to form key hydrogen bonds or hydrophobic interactions within the target's binding pocket.
Signaling Pathways and Mechanisms of Action
Indazole derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted 2H-Indazoles: A Comparative Analysis
Introduction: The Rising Prominence of the 2H-Indazole Scaffold
To researchers, scientists, and professionals in drug development, the indazole nucleus is a familiar and highly valued scaffold. As a bioisostere of indole, this nitrogen-containing heterocycle is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the PARP inhibitor Niraparib and the kinase inhibitors Pazopanib and Axitinib.[1][2] While the 1H-indazole tautomer is more thermodynamically stable and thus more commonly explored, the 2H-indazole isomer presents unique structural and electronic properties that are increasingly being exploited in the design of novel therapeutics.[3][4][5][6]
The regioselective synthesis of 2H-indazoles, however, remains a significant challenge, often yielding mixtures with the 1H-isomer.[4][7] This guide provides an in-depth, comparative analysis of the principal synthetic routes to substituted 2H-indazoles. We will move beyond a mere recitation of protocols to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each method. This analysis is designed to empower you, the practicing scientist, to make informed decisions when selecting or designing a synthetic strategy for your target 2H-indazole.
Core Synthetic Strategies: A Head-to-Head Comparison
We will focus on four robust and widely applicable strategies for the de novo construction of the 2H-indazole core:
-
Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)
-
The Davis-Beirut Reaction
-
Copper-Catalyzed One-Pot Multicomponent Synthesis
-
Rhodium-Catalyzed C-H Activation and Annulation
Palladium-Catalyzed Intramolecular C-N Coupling
This strategy has emerged as a powerful and reliable method for the synthesis of 2-aryl-2H-indazoles. The core transformation is a palladium-catalyzed intramolecular Buchwald-Hartwig amination, forming the crucial N(1)–C(7a) bond.[8][9]
Mechanistic Rationale
The reaction begins with the synthesis of an N-aryl-N-(o-bromobenzyl)hydrazine precursor. This substrate is then subjected to a palladium catalyst, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, a phosphine ligand (e.g., dppf), and a strong base. The catalytic cycle involves oxidative addition of the palladium(0) complex into the aryl-bromide bond, followed by coordination of the hydrazine nitrogen and subsequent reductive elimination to form the N-C bond, yielding a dihydroindazole intermediate. This intermediate then undergoes spontaneous oxidation under the reaction conditions to afford the aromatic 2H-indazole product.[8][9]
Diagram 1: Palladium-Catalyzed Intramolecular Amination Workflow
Caption: Workflow for 2-Aryl-2H-Indazole synthesis via Pd-catalyzed amination.
Representative Experimental Protocol
Synthesis of 5-Fluoro-2-(4-methoxyphenyl)-2H-indazole[8]
-
Precursor Synthesis: Prepare N-(2-bromo-5-fluorobenzyl)-N-(4-methoxyphenyl)hydrazine via standard alkylation procedures.
-
Reaction Setup: To a pressure tube charged with argon, add the hydrazine precursor (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), dppf (0.075 mmol, 7.5 mol%), and t-BuONa (1.5 mmol).
-
Solvent Addition: Add anhydrous toluene (3.5 mL).
-
Reaction: Seal the tube and heat the mixture at 90 °C for 15 hours.
-
Workup and Purification: Cool the reaction to room temperature, filter through a pad of silica gel (eluting with 50% ether/hexanes), and concentrate the filtrate. The crude product is then purified by column chromatography to yield the desired 2-aryl-2H-indazole.
Performance Analysis
-
Advantages: This method offers excellent regioselectivity for the 2-aryl isomer. It is a general method that tolerates a wide array of electron-donating and electron-withdrawing substituents on both the hydrazine and the benzyl bromide fragments.[8][9] Yields are typically moderate to good.
-
Limitations: The primary drawback is the requirement for a pre-functionalized, multi-step synthesis of the hydrazine precursor. The use of a palladium catalyst and phosphine ligands adds to the cost.
The Davis-Beirut Reaction
Named after the universities of its developers, the Davis-Beirut reaction is a robust, N-N bond-forming heterocyclization to produce 2H-indazoles.[3] A key advantage is its use of inexpensive starting materials and its ability to proceed under either acidic or basic conditions without the need for toxic heavy metals.[3][10]
Mechanistic Rationale
The reaction proceeds from an o-nitrobenzaldehyde and a primary amine. Under basic conditions, the initial condensation forms an imine. A base-mediated tautomerization generates an aci-nitro intermediate, which eliminates water to form a highly reactive o-nitrosobenzylidine imine.[11] This pivotal intermediate then undergoes a concerted N,N-bond forming heterocyclization to furnish the 2H-indazole.[10][11] The reaction conditions, particularly the presence of water, can significantly impact the yield.[11]
Diagram 2: The Davis-Beirut Reaction Mechanism
Caption: Key steps in the base-catalyzed Davis-Beirut Reaction.
Representative Experimental Protocol
General Procedure for Base-Catalyzed Davis-Beirut Reaction[10]
-
Reaction Setup: In a suitable flask, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in an alcohol solvent (e.g., n-propanol containing 15% water).[11]
-
Base Addition: Add a base such as potassium hydroxide (KOH) or DBU.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography.
Performance Analysis
-
Advantages: This method is operationally simple, uses readily available and inexpensive starting materials, and avoids transition metal catalysts.[3] It is highly versatile, allowing for the synthesis of a wide variety of substituted 2H-indazoles, including 3-amino and 3-alkoxy derivatives.[10][11]
-
Limitations: The reaction can be sensitive to solvent effects, with the percentage of water being critical for optimal yields.[11] The handling of o-nitroso intermediates, even when generated in situ, requires care as they can be unstable.[10]
Copper-Catalyzed One-Pot Multicomponent Synthesis
This approach provides a highly efficient and atom-economical route to 2H-indazoles from simple building blocks in a single operation. The reaction typically involves a 2-halobenzaldehyde, a primary amine, and an azide source, catalyzed by a simple copper salt.[12]
Mechanistic Rationale
The proposed mechanism involves a cascade of reactions catalyzed by copper(I). First, the copper catalyst likely facilitates the reaction between the 2-halobenzaldehyde and the primary amine to form an imine. Simultaneously or subsequently, the copper catalyst activates the azide to form a copper-azide species. This species then engages in a reaction sequence that leads to the formation of the N-N bond and cyclization onto the aromatic ring, with subsequent loss of the halogen and aromatization to yield the final 2H-indazole product. The catalyst plays a crucial role in the formation of both the C-N and N-N bonds.[12]
Diagram 3: Copper-Catalyzed Three-Component Synthesis Workflow
Caption: One-pot, three-component synthesis of 2H-indazoles.
Representative Experimental Protocol
Copper-Catalyzed Synthesis of 2-Aryl-2H-indazoles[13]
-
Reaction Setup: In a sealed tube, combine the 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (2.0 mmol), CuI (0.1 mmol, 10 mol%), and TMEDA (0.1 mmol, 10 mol%).
-
Solvent Addition: Add DMSO (2 mL) as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the 2H-indazole.
Performance Analysis
-
Advantages: This method is highly convergent and operationally simple, combining three components in a single step. It demonstrates a broad substrate scope with high tolerance for various functional groups and generally provides good yields.[12] The use of an inexpensive copper catalyst is also advantageous.
-
Limitations: The use of sodium azide requires careful handling due to its potential toxicity and explosive nature. The reaction often requires elevated temperatures (120 °C).[13]
Rhodium-Catalyzed C-H Activation and Annulation
Representing a modern and elegant approach, this strategy utilizes transition-metal-catalyzed C-H activation to construct the 2H-indazole ring. A prominent example is the [4+1] annulation of azobenzenes with aldehydes.[14]
Mechanistic Rationale
The reaction is initiated by a Rh(III)-catalyzed ortho-C–H bond activation of the azobenzene, directed by the azo functional group.[14] This generates a rhodacycle intermediate. The aldehyde then inserts into the Rh-C bond. The resulting intermediate undergoes a cyclative capture, where the azo nitrogen acts as an intramolecular nucleophile. A final aromatization step yields the N-aryl-2H-indazole product.[14][15]
Diagram 4: Rhodium-Catalyzed [4+1] Annulation for 2H-Indazole Synthesis
Caption: Mechanistic pathway for Rh(III)-catalyzed synthesis of 2H-indazoles.
Representative Experimental Protocol
Rhodium-Catalyzed Synthesis of 2-Aryl-2H-indazoles[14]
-
Reaction Setup: In a screw-capped vial, combine the azobenzene (0.20 mmol), aldehyde (0.40 mmol, 2.0 equiv), and the Rh(III) catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%).
-
Additive/Solvent: Add a silver salt oxidant (e.g., AgSbF₆, 10 mol%) and dioxane (1.0 mL) as the solvent.
-
Reaction: Seal the vial and heat at a specified temperature (e.g., 100 °C) for 24 hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography on silica gel to isolate the 2-aryl-2H-indazole product.
Performance Analysis
-
Advantages: This method represents a highly efficient C-H functionalization strategy, avoiding the need for pre-functionalized substrates like organohalides. It shows broad functional group compatibility on both the azobenzene and aldehyde partners.[14]
-
Limitations: The primary disadvantages are the cost and availability of the rhodium catalyst. The azobenzene starting materials may also require separate synthesis. The reactions can require stoichiometric oxidants and relatively long reaction times.
Comparative Summary and Outlook
To facilitate a direct comparison, the key features of each synthetic route are summarized below.
| Feature | Pd-Catalyzed Amination | Davis-Beirut Reaction | Cu-Catalyzed Multicomponent | Rh-Catalyzed C-H Activation |
| Key Transformation | Intramolecular C-N Coupling | N-N Bond Forming Cyclization | Multicomponent Cascade | C-H Activation / Annulation |
| Starting Materials | N-aryl-N-(o-bromobenzyl)hydrazines | o-Nitrobenzaldehydes, Amines | o-Halobenzaldehydes, Amines, NaN₃ | Azobenzenes, Aldehydes |
| Catalyst | Palladium / Phosphine Ligand | None (or Acid/Base) | Copper (e.g., CuI, Cu₂O) | Rhodium |
| Regioselectivity | Excellent for N2-aryl | Excellent for N2 | Good for N2 | Excellent for N2-aryl |
| Substrate Scope | Broad | Broad | Broad | Broad |
| Operational Simplicity | Moderate (precursor needed) | High | High (one-pot) | Moderate |
| Key Advantage | High reliability and scope | Metal-free, inexpensive reagents | High efficiency, one-pot | No pre-functionalization needed |
| Key Limitation | Cost, precursor synthesis | Unstable intermediates, NaN₃-free | Use of sodium azide | Catalyst cost, oxidant required |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent | Good |
Conclusion for the Practicing Scientist
The choice of synthetic route for a substituted 2H-indazole is a strategic decision dictated by the specific target molecule, available resources, and project timelines.
-
For rapid access to diverse analogs from simple starting materials , the Copper-Catalyzed Multicomponent Reaction is an excellent choice, provided the necessary safety precautions for handling azides are in place.
-
When cost and avoidance of transition metals are paramount , the Davis-Beirut Reaction offers a powerful and operationally simple alternative.
-
For the synthesis of 2-aryl-2H-indazoles where reliability and broad functional group tolerance are critical , the Palladium-Catalyzed Intramolecular Amination is a well-established and robust method, despite requiring precursor synthesis.
-
For cutting-edge projects focused on novel C-H functionalization strategies and when catalyst cost is less of a constraint, the Rhodium-Catalyzed Annulation provides an elegant and modern approach.
By understanding the causality behind these experimental choices, from mechanistic pathways to practical limitations, researchers can better navigate the synthetic landscape and efficiently access the promising chemical space of 2H-indazoles for the development of next-generation therapeutics.
References
- 1. ijsdr.org [ijsdr.org]
- 2. benchchem.com [benchchem.com]
- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 4. aminer.org [aminer.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. caribjscitech.com [caribjscitech.com]
- 14. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,3-Dimethyl-5-nitro-2H-indazole: An Exploratory Comparison Against Established PARP Inhibitors in Oncology Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3][4] The compound 2,3-Dimethyl-5-nitro-2H-indazole, a distinct indazole derivative, presents an intriguing subject for investigation within oncological research. While its precise biological target remains to be fully elucidated, its structural features, particularly the nitro group, suggest potential for anticancer activity.[5] This guide provides a comprehensive framework for benchmarking this novel compound against a well-established and clinically validated class of anticancer agents: the Poly (ADP-ribose) polymerase (PARP) inhibitors.
This document is structured not as a direct performance comparison—as the PARP-inhibitory activity of this compound is currently hypothetical—but as a detailed roadmap for its evaluation. We will first delve into the mechanism of action of PARP inhibitors, leveraging their clinical success as a benchmark for potential new therapies. Subsequently, we will present a comparative overview of leading PARP inhibitors and outline the essential experimental protocols required to ascertain if this compound exhibits comparable activity.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the cell's DNA damage response (DDR) network.[6][7][8] Their primary function is to detect and signal single-strand DNA breaks (SSBs), initiating their repair through the base excision repair (BER) pathway.[9] When PARP is inhibited, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).[10]
In healthy cells, these DSBs can be effectively repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and BRCA2.[11] However, many cancers harbor mutations in genes like BRCA1 and BRCA2, rendering their HR pathway deficient. These cancer cells become heavily reliant on PARP-mediated repair for survival.
This dependency creates a vulnerability that PARP inhibitors exploit through a concept known as synthetic lethality .[10][12] By inhibiting PARP in HR-deficient cancer cells, the accumulation of unrepaired DSBs becomes overwhelming, leading to genomic instability and ultimately, apoptotic cell death.[13] Healthy cells, with their intact HR pathway, are significantly less affected by PARP inhibition, providing a therapeutic window for this class of drugs.[12]
The mechanism of action of PARP inhibitors is twofold:
-
Catalytic Inhibition : They compete with the natural substrate (NAD+) for the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) chains and the subsequent recruitment of DNA repair machinery.[8][14]
-
PARP Trapping : A potentially more cytotoxic mechanism where the inhibitor traps the PARP enzyme on the DNA at the site of damage.[15][16][17] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to cell death.[18][19]
Caption: Synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Comparative Overview of Clinically Approved PARP Inhibitors
Several PARP inhibitors have received regulatory approval and serve as excellent benchmarks for evaluating novel compounds.[20] Their key characteristics are summarized below.
| Inhibitor | Developer | Approved Indications (Selected) | PARP1 Kᵢ (nM) | PARP2 Kᵢ (nM) | Key Features |
| Olaparib (Lynparza) | AstraZeneca/MSD | Ovarian, Breast, Prostate, Pancreatic Cancer[21][22] | 5 | 1 | First-in-class PARP inhibitor.[16][21] |
| Rucaparib (Rubraca) | Clovis Oncology | Ovarian, Prostate Cancer[23][24] | 1.4 | - | Potent PARP1 inhibitor.[25][26] |
| Niraparib (Zejula) | GlaxoSmithKline | Ovarian Cancer[27][28] | - | - | Highly selective for PARP1 and PARP2.[27][28] |
| Talazoparib (Talzenna) | Pfizer | Breast, Prostate Cancer[16] | 0.57 | - | Potent PARP trapping activity, ~100-fold more than Olaparib.[14][16][25] |
| Veliparib (ABT-888) | AbbVie | Investigational, used in clinical trials for various solid tumors[29][30] | 5.2 | 2.9 | Potent inhibitor of both PARP1 and PARP2.[31][32] |
Note: Kᵢ values can vary based on assay conditions.
Experimental Protocols for Benchmarking this compound
To evaluate whether this compound functions as a PARP inhibitor, a tiered experimental approach is recommended. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo studies.
Caption: Tiered experimental workflow for evaluating novel PARP inhibitors.
Tier 1: Biochemical Assays
Objective: To determine the direct inhibitory effect of this compound on PARP enzyme activity and its ability to trap PARP on DNA.
1. PARP1/2 Enzymatic Inhibition Assay (Fluorometric or Colorimetric)
-
Principle: This assay measures the amount of poly(ADP-ribose) (PAR) generated by recombinant PARP1 or PARP2 enzyme using NAD+ as a substrate. The compound's inhibitory activity is determined by quantifying the reduction in PAR formation.[33][34]
-
Methodology:
-
Plate Preparation: Add recombinant human PARP1 or PARP2 enzyme to wells of a 96-well plate coated with histones (the protein substrate for PARP).
-
Compound Addition: Add serial dilutions of this compound (and a known inhibitor like Olaparib as a positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add a reaction cocktail containing biotinylated NAD+ and activated DNA to initiate the PARP reaction. Incubate at room temperature.
-
Detection: Stop the reaction and add a detection reagent, such as streptavidin-horseradish peroxidase (Strep-HRP), which binds to the biotinylated PAR chains.
-
Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[35]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
2. PARP Trapping Assay
-
Principle: This assay quantifies the ability of an inhibitor to stabilize the PARP-DNA complex.
-
Methodology:
-
Cell Treatment: Treat cells (e.g., a human cancer cell line) with varying concentrations of this compound or a known potent trapper like Talazoparib.
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Quantification: Use Western blotting or an ELISA-based method to quantify the amount of PARP1 in the chromatin-bound fraction. A higher amount of PARP1 in this fraction indicates greater trapping activity.
-
Tier 2: Cellular Assays
Objective: To confirm the compound's activity within a biological context and assess its downstream effects on cell viability and DNA damage.
1. Cellular PARP Inhibition Assay (Western Blot)
-
Principle: Measures the inhibition of PARP activity inside living cells by detecting the levels of PARylation after inducing DNA damage.[36]
-
Methodology:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a multi-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
DNA Damage Induction: Briefly treat the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) to activate PARP.
-
Cell Lysis and Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using an anti-PAR antibody to detect PAR levels. Use an antibody against a loading control (e.g., β-actin) to ensure equal protein loading. A reduction in the PAR signal indicates cellular PARP inhibition.[36]
-
2. Cell Viability/Cytotoxicity Assays
-
Principle: To assess the selective cytotoxicity of the compound in cancer cells with deficient DNA repair pathways (e.g., BRCA1/2 mutations) compared to cells with proficient DNA repair.
-
Methodology:
-
Cell Lines: Use a panel of cell lines, including a pair with and without a specific DNA repair defect (e.g., BRCA1-mutant vs. BRCA1-wildtype).
-
Treatment: Treat the cells with a range of concentrations of this compound for 72-96 hours.
-
Viability Measurement: Assess cell viability using a standard method such as MTT, resazurin (AlamarBlue), or a cell-titer glo assay.
-
Analysis: Compare the IC₅₀ values between the cell line pairs. A significantly lower IC₅₀ in the DNA repair-deficient cells is indicative of synthetic lethality.
-
Conclusion and Forward Outlook
The journey of a novel compound from a chemical structure to a potential therapeutic agent is a rigorous one, built on a foundation of systematic and comparative evaluation. For this compound, the path forward in oncology research involves a critical assessment of its biological mechanism. By benchmarking it against the well-understood and clinically successful class of PARP inhibitors, researchers can efficiently determine its potential relevance in the field of DNA damage response.
The experimental framework outlined in this guide provides a robust starting point for this investigation. Positive results from the initial biochemical and cellular assays would warrant further exploration into its selectivity, off-target effects, and in vivo efficacy. This structured approach ensures that the scientific integrity of the evaluation is maintained, allowing for a clear and objective determination of whether this compound holds promise as a novel anticancer agent.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]
- 6. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. PARP assay [assay-protocol.com]
- 10. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 12. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 13. nbinno.com [nbinno.com]
- 14. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 16. Talazoparib - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 18. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 19. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 21. Olaparib - Wikipedia [en.wikipedia.org]
- 22. Olaparib - NCI [cancer.gov]
- 23. Rucaparib - Wikipedia [en.wikipedia.org]
- 24. Rucaparib Monograph for Professionals - Drugs.com [drugs.com]
- 25. selleckchem.com [selleckchem.com]
- 26. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 28. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Veliparib - Wikipedia [en.wikipedia.org]
- 30. Facebook [cancer.gov]
- 31. medchemexpress.com [medchemexpress.com]
- 32. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. resources.rndsystems.com [resources.rndsystems.com]
- 35. bmglabtech.com [bmglabtech.com]
- 36. benchchem.com [benchchem.com]
Orthogonal Validation of 2,3-Dimethyl-5-nitro-2H-indazole's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, the elucidation of a compound's mechanism of action (MoA) is a critical step in the journey from a chemical entity to a potential therapeutic. This guide provides an in-depth, technically-focused framework for the orthogonal validation of the MoA of 2,3-Dimethyl-5-nitro-2H-indazole, a molecule of interest due to its structural alerts and the established bioactivity of the indazole scaffold. While the precise MoA of this specific compound is not yet fully elucidated, its chemical features suggest two primary, plausible hypotheses that warrant rigorous investigation: inhibition of protein kinases and bioactivation via its nitroaromatic moiety.
This guide is designed to be a dynamic tool, not a rigid protocol. It emphasizes the "why" behind experimental choices, empowering researchers to design a self-validating system of inquiry. We will explore a multi-pronged approach, integrating biophysical and cell-based assays to build a robust body of evidence.
The Duality of the Indazole Scaffold and the Nitro Group: Formulating a Hypothesis
The chemical structure of this compound presents two key features that inform our mechanistic hypotheses:
-
The Indazole Core: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent protein kinase inhibitors. A number of commercially available anticancer drugs, such as axitinib and pazopanib, feature this core structure, which effectively targets the ATP-binding pocket of various kinases.[1] This suggests a high probability that this compound may exert its biological effects through kinase inhibition.
-
The Nitroaromatic Group: Nitroaromatic compounds are known to undergo bioreduction in biological systems, a process central to the MoA of many antimicrobial and anticancer agents.[2][3][4] This reduction, often catalyzed by nitroreductase enzymes, can lead to the formation of reactive nitroso and hydroxylamine intermediates, which can then interact with and damage cellular macromolecules like DNA and proteins, or generate reactive oxygen species (ROS), inducing oxidative stress.[2][5][6]
Therefore, our validation strategy will be designed to investigate both possibilities in parallel.
A Multi-Faceted Approach to MoA Validation
An orthogonal validation strategy employs multiple, independent methods to interrogate the same biological question. This approach minimizes the risk of artifacts and off-target effects, leading to a more confident assignment of a compound's MoA. Our proposed workflow is depicted below:
Caption: Workflow for the orthogonal validation of this compound's MoA.
Part 1: Investigating the Kinase Inhibitor Hypothesis
To test the hypothesis that this compound acts as a kinase inhibitor, a series of biophysical and biochemical assays should be performed. For comparison, a known broad-spectrum kinase inhibitor (e.g., Staurosporine) and a more specific, structurally related kinase inhibitor (e.g., Pazopanib) should be included as controls.
Biophysical Assays for Direct Target Engagement
These methods provide direct evidence of binding between the compound and its putative protein target.
1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This high-throughput screening method is an excellent first step to identify potential kinase targets. It measures the change in the thermal denaturation temperature of a protein upon ligand binding.[7] An increase in the melting temperature (ΔTm) suggests that the compound stabilizes the protein, indicating a direct interaction.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Protein Preparation: Purify the kinase of interest to >95% purity. Dilute the protein to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Compound Preparation: Prepare a stock solution of this compound and control compounds in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 0.1 to 100 µM.
-
Assay Setup: In a 96-well PCR plate, mix the protein solution with the fluorescent dye (e.g., SYPRO Orange) and the compound dilutions. Include a DMSO-only control.
-
Data Acquisition: Place the plate in a real-time PCR instrument and perform a thermal melt from 25 °C to 95 °C, with a ramp rate of 0.5 °C/min.
-
Data Analysis: Determine the melting temperature (Tm) for each condition by fitting the fluorescence data to a Boltzmann equation. A significant positive ΔTm in the presence of the compound indicates binding.
2. Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics and affinity.[7] This technique can validate the hits from the DSF screen and provide quantitative data on the binding interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Compound Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
3. Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Biochemical Assay for Functional Inhibition
In Vitro Kinase Activity Assay: This assay directly measures the enzymatic activity of the target kinase in the presence of the compound. A reduction in kinase activity provides functional evidence of inhibition.
Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and ATP at a concentration near the Km.
-
Compound Addition: Add varying concentrations of this compound or control inhibitors.
-
Kinase Reaction: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis: Measure the luminescence and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Comparative Performance Data (Hypothetical)
| Assay | This compound | Pazopanib (Control) | Staurosporine (Control) |
| DSF (ΔTm for VEGFR2) | + 5.2 °C | + 7.8 °C | + 10.5 °C |
| SPR (KD for VEGFR2) | 500 nM | 30 nM | 5 nM |
| ITC (KD for VEGFR2) | 650 nM | 45 nM | 8 nM |
| In Vitro Kinase Assay (IC50 for VEGFR2) | 800 nM | 50 nM | 10 nM |
Part 2: Investigating the Nitroaromatic Bioactivation Hypothesis
This hypothesis posits that the biological activity of this compound is dependent on the reduction of its nitro group. To investigate this, we will use a combination of biochemical and cell-based assays. A suitable comparator would be a known nitroaromatic drug, such as Benznidazole.
Biochemical Assay for Nitroreductase Activity
Nitroreductase Activity Assay: This assay determines if this compound can be a substrate for nitroreductase enzymes. The reduction of the nitro group can be monitored spectrophotometrically.
Experimental Protocol: Nitroreductase Activity Assay
-
Enzyme and Substrate Preparation: Use a purified nitroreductase enzyme (e.g., from E. coli) and an NADPH regenerating system.
-
Reaction Mixture: In a cuvette, combine the nitroreductase, NADPH, and this compound.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption to determine the enzyme's activity towards the compound.
Cell-Based Assays for Cellular Consequences
1. Cell Viability Assays in the Presence of a Nitroreductase Inhibitor: If the compound's cytotoxicity is dependent on nitroreductase activity, then inhibiting this enzyme should rescue the cells.
2. Reactive Oxygen Species (ROS) Detection: The bioreduction of nitroaromatics can lead to the generation of ROS. This can be measured using fluorescent probes like DCFDA.
Experimental Protocol: Cellular ROS Detection
-
Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a positive control for ROS induction (e.g., H2O2).
-
Probe Loading: After the treatment period, load the cells with a ROS-sensitive fluorescent probe (e.g., H2DCFDA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates an increase in cellular ROS levels.
3. DNA Damage Assays: The reactive intermediates formed from nitro group reduction can cause DNA damage. This can be assessed using the comet assay or by measuring the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, via Western blotting or immunofluorescence.
Comparative Performance Data (Hypothetical)
| Assay | This compound | Benznidazole (Control) | Vehicle Control |
| Nitroreductase Activity (NADPH consumption) | Increased rate | Increased rate | Baseline |
| Cell Viability (IC50) | 10 µM | 25 µM | > 100 µM |
| Cellular ROS Levels (Fold Change) | 5-fold increase | 3-fold increase | 1-fold |
| γH2AX Levels (Fold Change) | 4-fold increase | 2.5-fold increase | 1-fold |
Synthesizing the Evidence: Building a Coherent MoA Narrative
The power of this orthogonal validation strategy lies in the convergence of data from multiple, independent lines of inquiry.
-
Scenario 1: Strong Kinase Inhibition Profile. If this compound demonstrates direct binding to a specific kinase with high affinity (low nM KD), potently inhibits its enzymatic activity (low nM IC50), and modulates the downstream signaling pathway in cells, a strong case can be made for a kinase inhibitor MoA. In this scenario, the effects observed in the nitroaromatic bioactivation assays might be minimal or secondary.
-
Scenario 2: Pronounced Nitroaromatic Bioactivation. Conversely, if the compound shows weak or no direct interaction with kinases but is a good substrate for nitroreductases and induces significant oxidative stress and DNA damage, the primary MoA is likely through the bioreduction of its nitro group.
-
Scenario 3: A Dual Mechanism. It is also possible that the compound exhibits both activities. In this case, further experiments would be needed to dissect the relative contribution of each mechanism to the overall cellular phenotype.
Conclusion: A Framework for Rigorous Mechanistic Elucidation
The orthogonal validation framework presented here provides a comprehensive and robust strategy for elucidating the mechanism of action of this compound. By systematically testing the two most plausible hypotheses with a suite of biophysical, biochemical, and cell-based assays, researchers can build a strong, evidence-based narrative for its MoA. This approach not only enhances the scientific rigor of the investigation but also provides critical insights for the future development and optimization of this and other novel bioactive compounds.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel 5-Nitroindazoles Versus Benznidazole in Acute Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the in vivo efficacy of emerging 5-nitroindazole derivatives against benznidazole, the current gold-standard treatment for Chagas disease. Synthesizing data from preclinical murine models, we analyze key efficacy endpoints, delve into the shared mechanism of bioactivation, and present detailed experimental protocols to offer a comprehensive resource for the research community.
Introduction: The Unmet Need in Chagas Disease Therapy
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] The current therapeutic arsenal is limited to two nitroheterocyclic compounds, benznidazole (Bzn) and nifurtimox (Nfx), which were developed over four decades ago.[1][2] While effective in the acute phase of the disease, their use is hampered by significant adverse effects, long treatment durations, and variable efficacy in the chronic stage, which is characterized by debilitating cardiac and digestive complications.[3][4]
This therapeutic gap has spurred the search for new chemical entities with improved efficacy and safety profiles. Among the most promising are derivatives of the 5-nitroindazole scaffold.[5][6] These compounds share a common mechanism of action with the current standards of care but offer the potential for modified potency and toxicity. This guide objectively compares the performance of a representative 5-nitroindazole derivative with benznidazole, supported by experimental data from murine models of acute T. cruzi infection.
Mechanism of Action: A Shared Pathway of Reductive Activation
The trypanocidal activity of both benznidazole and the investigational 5-nitroindazoles is not inherent to the parent molecules. Instead, they are prodrugs that require reductive activation within the parasite, a key feature that provides a degree of selectivity over the mammalian host.[6][7]
Pillar of Causality: Why this Mechanism is Effective and Selective
The central catalyst in this process is a Type I nitroreductase (NTR), an FMN-dependent enzyme found in T. cruzi that is notably absent in mammalian cells.[7] This enzyme catalyzes the reduction of the aromatic nitro-group (NO₂) on the drug scaffold. This process can follow two major pathways:
-
Oxygen-Insensitive Reduction: A two-electron reduction of the nitro group to a nitroso derivative, followed by further reduction to hydroxylamine and amine metabolites. These reduced intermediates are highly reactive and can directly damage parasite macromolecules.
-
Oxygen-Sensitive (Redox Cycling): A one-electron reduction forms a nitro-anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro-compound, simultaneously producing a superoxide radical (O₂⁻).[8][9] This futile cycle generates significant oxidative stress through the accumulation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide, overwhelming the parasite's antioxidant defenses (e.g., trypanothione reductase) and leading to widespread damage to DNA, lipids, and proteins.[8][10][11]
The parasite-specific expression of the activating Type I NTR is the cornerstone of the drugs' therapeutic window, minimizing collateral damage to host tissues.[7]
Caption: Reductive activation of nitro-drugs by parasite-specific nitroreductase.
Comparative In Vivo Efficacy in an Acute Murine Model
The acute phase of Chagas disease, characterized by high parasitemia, is the standard for initial in vivo screening of candidate compounds.[12][13] The data below summarizes the efficacy of a representative 2-benzyl-5-nitroindazolin-3-one derivative (herein "Cpd. 24") from published studies and compares it to benznidazole (Bzn) under similar experimental conditions.[5]
Table 1: Comparative Efficacy in Acute T. cruzi Infection (Y Strain)
| Parameter | 5-Nitroindazole (Cpd. 24)[5] | Benznidazole (Bzn)[5][14][15] | Rationale for Parameter |
| Animal Model | BALB/c mice | BALB/c or Swiss mice | Standard, well-characterized models for Chagas disease pathogenesis.[16] |
| Parasite Strain | T. cruzi Y Strain (DTU TcII) | T. cruzi Y Strain (DTU TcII) | A partially drug-resistant strain, providing a stringent test of efficacy.[5][17] |
| Inoculum | 10⁴ bloodstream trypomastigotes | 10³ - 10⁴ bloodstream trypomastigotes | Sufficient to establish a robust, measurable infection. |
| Dose (mg/kg/day) | 50 | 50 - 100 | Doses are selected based on prior toxicity and efficacy studies. |
| Treatment Regimen | 5 days post-infection, for 7 days | 4-7 days post-infection, for 7-20 days | Treatment is initiated at peak parasitemia to assess curative potential. |
| Parasitemia Reduction | ~95% reduction vs. untreated | >90% reduction vs. untreated | Primary endpoint for assessing trypanocidal activity in the acute phase. |
| Survival Rate | 80% | 85-100% | Key indicator of the treatment's ability to prevent acute-phase mortality. |
Analysis: The data demonstrates that the 5-nitroindazole derivative Cpd. 24 exhibits potent in vivo activity against a moderately resistant T. cruzi strain.[5] At a dose of 50 mg/kg/day, it achieves a reduction in parasitemia and an increase in survival comparable to that of benznidazole, marking it as a viable candidate for further development.[5][14]
Experimental Protocol: A Self-Validating Murine Model Workflow
Trustworthy and reproducible data is the bedrock of preclinical drug development. The following section details a standardized protocol for assessing in vivo efficacy in an acute Chagas disease model. Each step is chosen to ensure the integrity and validity of the results.
Workflow Diagram: In Vivo Efficacy Assessment
Caption: Standardized workflow for preclinical efficacy testing in acute Chagas disease.
Step-by-Step Methodology
-
Animal Selection and Acclimatization:
-
Protocol: Use female BALB/c mice, 6-8 weeks old. House them in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before infection.
-
Causality: BALB/c mice are an immunocompetent strain that reliably develops the characteristic acute and chronic phases of Chagas disease, making them a suitable model for pathogenesis and therapeutic studies.[18][19]
-
-
Parasite and Infection:
-
Protocol: Obtain bloodstream trypomastigotes of the T. cruzi Y strain from a previously infected donor mouse. Adjust the concentration in sterile saline and infect experimental mice via intraperitoneal (IP) injection with 5,000-10,000 parasites.[15]
-
Causality: The Y strain is well-characterized and known to induce high parasitemia and mortality in the acute phase, providing clear endpoints for efficacy assessment.[18] IP injection is a standard, reproducible route for systemic infection.
-
-
Drug Preparation and Administration:
-
Protocol: Prepare benznidazole and the test compound as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). Administer daily via oral gavage at the desired dose (e.g., 50 mg/kg) in a volume of 100-200 µL. The control group receives the vehicle alone.
-
Causality: Oral gavage mimics the clinical route of administration for benznidazole. A proper vehicle ensures drug suspension and bioavailability.
-
-
Efficacy Endpoint Monitoring:
-
Parasitemia: Starting on day 3 post-infection, collect 5 µL of tail blood daily. Count the number of parasites in 50 microscopic fields (Pizzi-Brener method) to determine parasites/mL.[18]
-
Survival: Monitor the animals daily for the entire study period (e.g., 30-60 days). Record mortality to generate Kaplan-Meier survival curves.
-
Clinical Signs: Record body weight and general health status (activity, posture, fur) daily as indicators of toxicity.
-
-
Data Analysis:
-
Protocol: Analyze parasitemia data using a one-way ANOVA with a post-hoc test to compare treated groups to the vehicle control. Analyze survival data using the Log-rank (Mantel-Cox) test.
-
Causality: These statistical methods are standard for determining if the observed differences in parasitemia and survival between groups are statistically significant, providing a robust validation of the compound's effect.
-
Discussion and Future Directions
The comparable in vivo efficacy of 5-nitroindazole derivatives to benznidazole in acute infection models is highly encouraging.[5] It validates the nitroindazole scaffold as a promising starting point for developing new anti-chagasic drugs. However, several critical questions must be addressed in future research:
-
Efficacy in Chronic Models: The ultimate goal is a drug that can clear parasite reservoirs in the chronic phase and halt the progression of cardiomyopathy. Future studies must employ chronic infection models, assessing tissue parasite burden (e.g., in heart and skeletal muscle) via qPCR or bioluminescence imaging as the primary endpoint.[13][20]
-
Safety and Toxicology: While efficacy is crucial, an improved safety profile is a primary driver for new drug discovery. Comprehensive toxicological studies, including dose-escalation and histopathological analysis of major organs, are necessary to determine the therapeutic index of lead candidates.
-
Spectrum of Activity: Efficacy should be confirmed against a panel of clinically relevant T. cruzi strains from different Discrete Typing Units (DTUs), as drug susceptibility can vary.[21]
-
Combination Therapy: Exploring combinations of novel nitroindazoles with benznidazole or drugs with different mechanisms of action (e.g., sterol biosynthesis inhibitors) could enhance efficacy, reduce treatment duration, and potentially lower the risk of resistance.[14][15]
Conclusion
Derivatives of the 5-nitroindazole class represent a scientifically sound and promising avenue in the search for next-generation therapies for Chagas disease. They leverage a clinically validated mechanism of action—parasite-specific bioreductive activation—while offering a novel chemical scaffold for optimization. As demonstrated by comparative in vivo data, lead compounds exhibit efficacy on par with the gold-standard benznidazole in acute infection models. While significant research into chronic efficacy and safety is still required, these findings strongly support the continued investigation and development of 5-nitroindazoles as a potential new tool to combat this neglected disease.
References
- 1. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Clinical Care of Chagas Disease | Chagas Disease | CDC [cdc.gov]
- 4. American trypanosomiasis (Chagas disease) | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Nifurtimox - Wikipedia [en.wikipedia.org]
- 9. Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Nifurtimox? [synapse.patsnap.com]
- 11. Nifurtimox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Animal models for exploring Chagas disease pathogenesis and supporting drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal models for exploring Chagas disease pathogenesis and supporting drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Treatment of Heterocyclic Analogues and Benznidazole upon Trypanosoma cruzi In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benznidazole/Itraconazole Combination Treatment Enhances Anti-Trypanosoma cruzi Activity in Experimental Chagas Disease | PLOS One [journals.plos.org]
- 16. Chagas Disease Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Interleukin-12 Enhances In Vivo Parasiticidal Effect of Benznidazole during Acute Experimental Infection with a Naturally Drug-Resistant Strain of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ECG Marker Evaluation for the Machine-Learning-Based Classification of Acute and Chronic Phases of Trypanosoma cruzi Infection in a Murine Model [mdpi.com]
- 20. Long term follow-up of Trypanosoma cruzi infection and Chagas disease manifestations in mice treated with benznidazole or posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Promising Efficacy of Benznidazole Nanoparticles in acute Trypanosoma cruzi Murine Model: In-Vitro and In-Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-5-nitro-2H-indazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-5-nitro-2H-indazole. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in scientific expertise and established safety protocols.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound belongs to the nitroaromatic compound family. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available, data from structurally similar compounds, such as 2,3-Dimethyl-6-nitro-2H-indazole and other nitroindazoles, provide a strong basis for assessing its potential hazards.
Nitroaromatic compounds are recognized for their potential toxicity and environmental hazards.[1] The nitro group makes the molecule electron-deficient and susceptible to metabolic reduction, which can lead to the formation of reactive intermediates that are harmful to biological systems. The primary hazards associated with compounds in this class include:
-
Acute Toxicity: They can be harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritation: These compounds are often irritating to the skin, eyes, and respiratory system.[2][4]
-
Methemoglobinemia: A serious health effect of some nitroaromatic compounds is their ability to oxidize iron in hemoglobin, reducing the blood's oxygen-carrying capacity.[2][5]
-
Environmental Hazard: Nitroaromatics can be persistent in soil and toxic to aquatic life, making their release into the environment a significant concern.[6]
Given these potential risks, this compound must be treated as hazardous waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[6]
Immediate Safety & Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in place.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile or butyl rubber gloves. | To prevent skin contact and absorption, which are potential routes of exposure for nitroaromatic compounds.[5] |
| Eye Protection | Chemical safety goggles and a face shield if there is a risk of splashing. | To protect against eye irritation from dust or splashes.[7] |
| Lab Coat | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation, which can cause respiratory irritation.[4] |
Engineering Controls
Always handle this compound in a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that an eyewash station and safety shower are readily accessible.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility.
Step 1: Waste Identification and Segregation
-
Pure Compound: Any unused or expired this compound should be kept in its original, clearly labeled container.
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and contaminated lab coats, must be considered hazardous waste. These items should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Solvent Waste: If this compound is dissolved in a solvent, this solution must be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Accumulation and Storage
-
Collect all waste streams in containers that are in good condition, compatible with the waste, and can be securely sealed.
-
Label each waste container with a hazardous waste tag that includes the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
Store the sealed waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste, including the chemical name and quantity.
-
Your EHS department will coordinate with a licensed hazardous waste disposal company for proper transportation and disposal, which will likely involve incineration at a permitted facility.[6]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using an absorbent material. Wear appropriate PPE and avoid generating dust. For a large spill, evacuate the area and contact your EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 5-Nitroindazole | 5401-94-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. nj.gov [nj.gov]
- 6. TNT - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
Navigating the Synthesis Frontier: A Guide to Safely Handling 2,3-Dimethyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily necessity. Among these, nitrogen-containing heterocycles like 2,3-Dimethyl-5-nitro-2H-indazole are of significant interest. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle such specialized reagents. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 1588440-92-9) is a nitroaromatic compound.[1] While a specific, publicly available Safety Data Sheet (SDS) for this exact isomer is not readily found, the SDS for the closely related isomer, 2,3-Dimethyl-6-nitro-2H-indazole (CAS No. 444731-73-1), provides critical safety information that should be considered as a baseline for handling.[2][3]
Based on this data, the primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Nitroaromatic compounds as a class can also present other hazards, including potential for thermal instability and reactivity with strong oxidizing or reducing agents. Therefore, a thorough risk assessment is mandatory before any work with this compound commences.
Core Principle: The absence of a specific SDS does not mean an absence of risk. It necessitates a more rigorous application of safety principles based on analogous structures and chemical classes.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Essential for protecting against dust particles and accidental splashes. |
| Face Shield | Recommended to be worn over safety goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers or spill clean-up. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection against incidental contact. Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged handling or immersion, consult glove manufacturer's permeation data for the specific solvents being used. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a potential for aerosolization of the powder or if working outside of a certified chemical fume hood. |
Glove Selection: A Deeper Dive
The choice of glove material is critical. While nitrile offers good general protection, its breakthrough time can be significantly affected by the solvent used. Breakthrough time is the time it takes for a chemical to permeate through the glove material.[4][5] Always consult the glove manufacturer's chemical resistance guide for specific data related to the solvents in your procedure.
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial when working with potent, powdered chemical agents.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard warnings.
-
Chemical Fume Hood: All handling of the solid compound that could generate dust, including weighing and transferring, must be performed inside a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials for chemical powders, waste bags, and additional PPE should be readily available.
Weighing and Transferring the Compound
-
Don PPE: Before approaching the chemical, don all required personal protective equipment as outlined in the table above.
-
Containment: Perform all manipulations within the fume hood. Use a disposable weigh boat or creased weigh paper to contain the powder.
-
Minimize Dust: Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could create dust, such as dropping the powder from a height.
-
Immediate Cleaning: After transferring the compound, decontaminate the spatula with an appropriate solvent (e.g., ethanol or acetone) and wipe down the balance and surrounding surfaces inside the fume hood.
-
Waste Disposal: The used weigh boat/paper and any cleaning materials should be immediately placed in a clearly labeled hazardous waste container.
Spill Management and Decontamination
In the event of a spill, a calm and systematic response is crucial.
-
Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.
-
Don Additional PPE: Before cleaning the spill, don any additional necessary PPE, such as a respirator and a face shield.
-
Contain the Spill: For a solid spill, carefully cover the powder with a damp paper towel to prevent it from becoming airborne. Gently sweep the material into a dustpan and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water or an appropriate solvent. All cleaning materials must be disposed of as hazardous waste.
-
Personal Decontamination: After the cleanup is complete, remove and dispose of contaminated gloves and wash your hands thoroughly.
Waste Disposal: A Responsible Conclusion
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with the compound, including gloves, weigh paper, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the date.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. This commitment to safety is the foundation upon which groundbreaking scientific discoveries are built.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
